Product packaging for 3-Bromo-2-chloro-5-fluoropyridine(Cat. No.:CAS No. 884494-36-4)

3-Bromo-2-chloro-5-fluoropyridine

Cat. No.: B1373312
CAS No.: 884494-36-4
M. Wt: 210.43 g/mol
InChI Key: NKUUDYHEWVWETB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluoropyridine is a useful research compound. Its molecular formula is C5H2BrClFN and its molecular weight is 210.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClFN B1373312 3-Bromo-2-chloro-5-fluoropyridine CAS No. 884494-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUUDYHEWVWETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654063
Record name 3-Bromo-2-chloro-5-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-36-4
Record name 3-Bromo-2-chloro-5-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-5-fluoropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Bromo-2-chloro-5-fluoropyridine: Properties, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-2-chloro-5-fluoropyridine is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—on the pyridine scaffold provides a unique platform for sequential and regioselective functionalization. This guide offers an in-depth exploration of the core physical and chemical properties of this compound, discusses its reactivity profile with a focus on cross-coupling reactions, outlines its applications in drug discovery, and provides essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this key synthetic intermediate.

Nomenclature and Molecular Structure

Correct identification is paramount in chemical synthesis. The compound is systematically named according to IUPAC rules, and it is crucial to distinguish it by its unique CAS Registry Number to avoid confusion with related isomers.

  • Systematic IUPAC Name: this compound[1]

  • Common Synonyms: 2-Chloro-3-bromo-5-fluoropyridine, 3-Bromo-5-fluoro-2-chloropyridine[2]

  • CAS Registry Number: 884494-36-4[3]

  • Molecular Formula: C₅H₂BrClFN[1][3][4]

  • Molecular Weight: 210.43 g/mol [1][3]

The structure features a pyridine ring substituted with a bromine atom at position 3, a chlorine atom at position 2, and a fluorine atom at position 5. The presence of these electron-withdrawing halogens significantly influences the electron density of the pyridine ring, impacting its reactivity and basicity.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage requirements. The data below has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance Light yellow powder[2][5][6]
Molecular Weight 210.43 g/mol [1][3][4]
Boiling Point 202.6 °C at 760 mmHg[2][5]
Melting Point Not Available[2][5]
Density 1.829 g/cm³[2][5]
Flash Point 76.3 °C[2][5]
pKa (Predicted) -2.97 ± 0.10[2][6]
LogP (Predicted) 2.6366[3]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[2][6]

The predicted pKa value indicates that this compound is a very weak base, a direct consequence of the strong inductive electron-withdrawing effects of the three halogen substituents. The LogP value suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its potential for selective chemical transformations. The different C-X (Carbon-Halogen) bond strengths and reactivities allow for a hierarchical approach to functionalization, typically using palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy: The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-Br > C-Cl >> C-F . This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to selectively address one position while leaving the others intact for subsequent transformations.

  • C-Br Bond: The bond at the C3 position is the most labile and is preferentially targeted in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations under standard conditions. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at this site.

  • C-Cl Bond: The bond at the C2 position can be activated for cross-coupling under more forcing conditions (e.g., using specialized ligands, higher temperatures). This allows for a second, distinct functionalization after the C-Br bond has reacted.

  • C-F Bond: The C-F bond at the C5 position is the most robust and is generally unreactive towards palladium catalysis. It typically remains as a permanent structural feature, which is often desirable in medicinal chemistry for its ability to modulate metabolic stability and binding interactions.[7]

cluster_0 Sequential Cross-Coupling Strategy A This compound (Starting Material) B Step 1: C-Br Coupling (e.g., Suzuki, Sonogashira) Standard Pd Catalyst A->B + R¹-B(OH)₂ C Intermediate 1 (Functionalized at C3) B->C Forms C3-R¹ bond D Step 2: C-Cl Coupling (e.g., Buchwald-Hartwig) Forcing Conditions, Special Ligand C->D + R²-NH₂ E Final Product (Di-functionalized Pyridine) D->E Forms C2-NHR² bond F C-F bond remains intact E->F

Caption: Workflow for regioselective functionalization.

Application in Drug Discovery

Halogenated heterocycles are privileged scaffolds in medicinal chemistry. This compound serves as a quintessential building block for constructing libraries of novel compounds for screening and lead optimization.[8] Its utility stems from several key aspects:

  • Scaffold Decoration: It provides a rigid core that can be decorated with various functional groups at the 2- and 3-positions to explore the structure-activity relationship (SAR) of a potential drug candidate.

  • Metabolic Stability: The fluorine atom at the C5 position can block metabolic oxidation at that site, a common strategy to improve the pharmacokinetic profile and half-life of a drug.[7]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the pKa, lipophilicity, and conformation of the final molecule, which can enhance target binding affinity and selectivity.[7]

While specific approved drugs containing this exact fragment are not prominently documented, its analogs and the synthetic strategies it enables are widespread in the discovery of therapeutics for oncology, infectious diseases, and neurological disorders.[9]

Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for the selective functionalization at the C-Br position.

Objective: To couple an arylboronic acid with this compound at the C3 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-5-fluoropyridine.

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure safety.

  • GHS Hazard Classification:

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

    • Some sources also indicate H302: Harmful if swallowed[1]

  • Signal Word: Warning[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[11][12]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] If dust or aerosols are generated, a respirator may be necessary.

Handling and Storage:

  • Avoid breathing dust, fumes, or vapors.[11]

  • Avoid contact with skin and eyes.[11]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[2][10]

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated tool for molecular design. Its well-defined reactivity hierarchy provides medicinal chemists with a reliable and flexible platform for building molecular complexity in a controlled manner. A thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals and other advanced functional materials.

References

An In-depth Technical Guide to 3-Bromo-2-chloro-5-fluoropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-5-fluoropyridine, a key building block in modern medicinal and agricultural chemistry. We will delve into its fundamental molecular and physical properties, explore plausible synthetic routes, and analyze its reactivity, with a particular focus on regioselective cross-coupling reactions. Furthermore, this guide will highlight its strategic importance in the development of novel therapeutics, offering insights into its application in drug design and synthesis.

Core Molecular and Physicochemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₅H₂BrClFN.[1][2][3] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 2-position, and a fluorine atom at the 5-position.

Table 1: Key Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₂BrClFN[1][2][3]
Molecular Weight 210.43 g/mol [2][3]
CAS Number 884494-36-4[2][4]
Appearance Solid (form may vary)[5]
Predicted LogP 2.6366[3]
Topological Polar Surface Area (TPSA) 12.89 Ų[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 1[3]

Synthesis of this compound: A Plausible Synthetic Pathway

While specific, detailed, and publicly available protocols for the synthesis of this compound are not abundant, a plausible and efficient synthetic route can be devised based on established pyridine chemistry, such as that described for analogous compounds.[6] A common strategy involves the diazotization of an amino-pyridine precursor followed by a Sandmeyer-type reaction for halogenation.

A potential synthetic workflow could start from a suitable aminopyridine, such as 2-chloro-5-fluoro-3-aminopyridine. The synthesis would likely proceed through the following key steps:

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Start 2-Chloro-5-fluoro-3-aminopyridine Diazotization Diazonium Salt Intermediate Start->Diazotization NaNO₂, HBr Sandmeyer This compound Diazotization->Sandmeyer CuBr Reactivity_Diagram cluster_starting_material This compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_product Product Start Br at C3 (More Reactive) Cl at C2 (Less Reactive) Suzuki Selective reaction at C3 Start->Suzuki Pd Catalyst, Base R-B(OH)₂ Buchwald Selective reaction at C3 Start->Buchwald Pd Catalyst, Base R₂NH Product Functionalized Pyridine Suzuki->Product Buchwald->Product

References

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. 3-Bromo-2-chloro-5-fluoropyridine, a key building block in the synthesis of novel therapeutics and agrochemicals, is no exception. Its unique substitution pattern of three different halogens on a pyridine ring presents specific challenges and considerations for its long-term stability and storage. This guide provides a comprehensive overview of the chemical properties, potential degradation pathways, and recommended best practices for the handling and storage of this versatile compound, ensuring its purity and reactivity are maintained for successful downstream applications.

Physicochemical Properties: A Foundation for Stability Assessment

Understanding the fundamental physicochemical properties of this compound is the first step in developing a robust storage strategy. These properties dictate its susceptibility to various environmental factors.

PropertyValueSource
Molecular Formula C₅H₂BrClFN[1][2]
Molecular Weight 210.43 g/mol [3]
Appearance Light yellow powder[4]
Boiling Point 202.6 °C at 760 mmHg[4]
Flash Point 76.3 °C[4]
Density 1.829 g/cm³[4]
pKa (Predicted) -2.97 ± 0.10[4]

The compound's solid form at room temperature and relatively high boiling point suggest a degree of inherent stability. However, the presence of multiple halogen substituents and the electron-deficient nature of the pyridine ring are key indicators of potential reactivity that must be carefully managed.

Core Stability Concerns and Recommended Storage Conditions

Based on its chemical structure and data from safety data sheets, the primary stability concerns for this compound are sensitivity to moisture, light, and elevated temperatures. To mitigate these risks, the following storage conditions are strongly recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon) Prevents hydrolysis and oxidation.[4]
Light Protection from Light (Amber vial)Minimizes risk of photochemical degradation.
Container Tightly Sealed Prevents ingress of moisture and air.

These recommendations are not merely precautionary; they are based on the fundamental chemical reactivity of halogenated pyridines, which are susceptible to several degradation pathways.

Understanding Potential Degradation Pathways

A proactive approach to stability requires an understanding of the potential chemical transformations that this compound may undergo if not stored correctly.

A This compound B Hydrolysis (Moisture) A->B H₂O C Nucleophilic Substitution (e.g., residual solvents, impurities) A->C Nu⁻ D Photochemical Degradation (UV/Visible Light) A->D E Thermal Degradation (Heat) A->E Δ P1 3-Bromo-5-fluoro-2-hydroxypyridine B->P1 P2 Substituted Pyridine Derivatives C->P2 P3 Dehalogenated/Rearranged Products D->P3 P4 Various Degradation Products E->P4

Caption: Potential degradation pathways for this compound.

Hydrolysis

The presence of a chlorine atom at the 2-position (an α-position) of the pyridine ring makes it susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] The electron-withdrawing nature of the pyridine nitrogen activates the α-position towards nucleophilic attack by water.

Mechanism Insight: The hydrolysis likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where water acts as the nucleophile, leading to the formation of 3-bromo-5-fluoro-2-hydroxypyridine. The presence of moisture in the storage container can facilitate this degradation over time. Storing under a dry, inert atmosphere is the primary defense against this pathway.

Nucleophilic Aromatic Substitution (SNAr)

Beyond water, other nucleophiles can also react with this compound. The C2-chloro substituent is the most likely site for nucleophilic attack due to the electronic activation by the ring nitrogen.[7] Potential nucleophiles in a laboratory setting could include residual solvents (e.g., alcohols), basic impurities, or reagents from incomplete reactions.

Causality in Experimental Choices: When using this compound in a synthesis, the choice of solvent and base is critical. Non-nucleophilic bases are preferred if the goal is to avoid substitution at the C2 position. If the desired reaction involves substitution at the C3-bromo position (e.g., in cross-coupling reactions), ensuring the absence of strong nucleophiles that could react at the C2 position is crucial for selectivity.

Photochemical Degradation

Protocol Validation: A simple photostability study, as outlined in ICH guideline Q1B, can be performed by exposing a sample of the compound to a controlled light source and comparing its purity profile to a dark control sample.[3][7][10]

Thermal Degradation

While the compound has a high boiling point, prolonged exposure to elevated temperatures can accelerate the degradation processes mentioned above and potentially lead to other decomposition pathways. Thermal decomposition of similar chlorinated pyridines can produce toxic fumes such as hydrogen chloride and nitrogen oxides.[10] Therefore, refrigerated storage is recommended to minimize the kinetic rate of any potential degradation reactions.

Incompatible Materials and Handling Precautions

To maintain the integrity of this compound, it is crucial to avoid contact with incompatible materials.

  • Strong Oxidizing Agents: These can react with the pyridine ring, potentially leading to N-oxidation or other uncontrolled oxidative degradation.[1][11]

  • Strong Bases: Can promote dehydrohalogenation or other base-catalyzed decomposition reactions.

  • Strong Acids: While the pyridine nitrogen is weakly basic, strong acids can protonate it, which can alter its reactivity and potentially catalyze degradation.[10]

  • Moisture: As discussed, moisture can lead to hydrolysis.

Safe Handling Protocol:

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • When not in use, keep the container tightly sealed and stored under the recommended conditions.

  • For transfers of the solid, use a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).

Long-Term Stability and Purity Assessment

For applications in drug development, understanding the long-term stability and having reliable methods for purity assessment are critical.

Long-Term Stability Studies

While specific long-term stability data for this compound is not publicly available, a stability-indicating study can be designed based on the principles outlined in the ICH guidelines (Q1A(R2)).[5][12][13]

cluster_0 ICH Stability Study Design cluster_1 Purity Analysis A Reference Standard (T=0) B Long-Term Storage (e.g., 2-8°C) A->B C Accelerated Storage (e.g., 25°C/60% RH or 40°C/75% RH) A->C D Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->D E HPLC/UPLC with UV/MS Detection B->E Time Points (e.g., 3, 6, 9, 12 mo) F GC-MS B->F C->E Time Points (e.g., 1, 3, 6 mo) C->F D->E Identify Degradants D->F

Caption: Workflow for a comprehensive stability study.

Experimental Protocol for a Stability Study:

  • Batch Selection: Use at least one representative batch of this compound.

  • Initial Analysis (T=0): Perform a full characterization of the initial sample to establish baseline purity and impurity profiles.

  • Storage Conditions:

    • Long-Term: Store samples at the recommended 2-8°C.

    • Accelerated: Store samples at elevated conditions (e.g., 25°C/60% relative humidity (RH) or 40°C/75% RH) to predict long-term stability more quickly.[12]

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 3, 6, 9, 12, 24 months for long-term; 1, 3, 6 months for accelerated).

  • Analysis: Analyze the samples at each time point using a validated stability-indicating analytical method.

Analytical Methods for Purity Assessment

A stability-indicating method is one that can accurately quantify the active ingredient and resolve it from any degradation products or impurities. While a specific validated method for this compound is not published, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable starting point for development.

Suggested Starting HPLC Method Parameters:

  • Column: C18, e.g., 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a high percentage of A and gradually increase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm and 270 nm) and/or Mass Spectrometry (MS) for peak identification.

Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for purity assessment, particularly for identifying volatile impurities.[14][15]

Conclusion and Best Practices Summary

The stability of this compound is crucial for its successful application in research and development. While the compound is a solid with a relatively high boiling point, its multi-halogenated, electron-deficient pyridine structure makes it susceptible to degradation by moisture, light, and heat. Adherence to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere and protected from light is essential for preserving its purity and reactivity. A thorough understanding of its potential degradation pathways—hydrolysis, nucleophilic substitution, and photochemical decomposition—allows for informed decisions during its handling, use in reactions, and long-term storage. Implementing a robust stability testing program, guided by ICH principles and employing validated analytical methods, will ensure the continued integrity of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Safe Handling and Management of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a crucial technical resource for researchers, medicinal chemists, and drug development professionals who handle 3-Bromo-2-chloro-5-fluoropyridine (CAS No. 884494-36-4). As a halogenated pyridine derivative, this compound is a valuable building block in synthetic organic chemistry, but its structural motifs necessitate a rigorous and informed approach to safety. This guide moves beyond mere procedural lists to provide a framework of understanding, enabling laboratory personnel to internalize safety principles and execute protocols with the highest degree of scientific integrity and personal protection.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a proactive understanding of a substance's intrinsic hazards. This compound is a solid, typically a light yellow powder, whose primary risks are associated with direct contact and inhalation. A thorough risk assessment is not a one-time event but a continuous, self-validating process that must precede any experimental work.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized language for communicating hazards. The aggregated classification for this compound from multiple sources is summarized below.[1]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning
Toxicological Profile and Rationale for Precautions

The GHS classifications are not arbitrary; they reflect the compound's reactivity with biological systems.

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity. The primary response is to avoid cross-contamination of hands, surfaces, and personal items. Do not eat, drink, or smoke in the laboratory.[2][3]

  • H315 (Causes skin irritation): Halogenated aromatic compounds can defat the skin and cause irritation upon contact. The causality behind this is the compound's ability to disrupt the lipid bilayer of skin cells. This necessitates the use of appropriate chemical-resistant gloves.[4][5]

  • H319 (Causes serious eye irritation): The eyes are particularly vulnerable. Direct contact with the solid powder or its aerosols can lead to significant and potentially lasting damage. This is why safety goggles are mandatory, not just safety glasses.[4][5][6]

  • H335 (May cause respiratory irritation): As a fine powder, the compound can be easily aerosolized. Inhalation can irritate the mucous membranes of the respiratory tract. The primary engineering control to mitigate this is the chemical fume hood.[3][4]

Risk Assessment Workflow

Before any new protocol involving this compound is initiated, a formal risk assessment should be documented. The workflow below illustrates a self-validating system for this process.

Figure 1: Risk Assessment Workflow A Step 1: Protocol Analysis (Identify quantities, operations, and potential for exposure) B Step 2: Hazard Identification (Review SDS - H302, H315, H319, H335) A->B informs C Step 3: Control Implementation (Select Engineering Controls, PPE, and Administrative Procedures) B->C dictates D Step 4: Emergency Preparedness (Locate eyewash, shower, spill kit. Review first aid procedures) C->D enables E Step 5: Pre-Work Review (Confirm controls are in place and personnel are trained) D->E confirms readiness F Step 6: Post-Work Evaluation (Review process, note deviations, update risk assessment) E->F leads to F->A refines

Caption: A cyclical workflow for proactive risk assessment.

Section 2: Engineering and Personal Protective Controls

The hierarchy of controls prioritizes eliminating hazards at their source. For a chemical like this compound, engineering controls are the primary defense, supplemented by robust personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

All manipulations of this compound solid, especially weighing and transfers that can generate dust, must be performed inside a certified chemical fume hood.[2][3] The fume hood's negative pressure environment is the most critical factor in preventing respiratory exposure (mitigating the H335 risk). Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for good engineering controls. The selection of PPE must be directly correlated to the identified hazards.[2][4][5]

EquipmentSpecificationRationale and Causality
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).Protects against airborne particulates and accidental splashes, directly addressing the H319 (serious eye irritation) hazard.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness).Prevents direct contact with skin, mitigating the H315 (skin irritation) hazard. Always inspect gloves before use and wash hands thoroughly after removal.[2][5]
Skin/Body Protection Laboratory coat. Closed-toe shoes.Protects against incidental contact and small spills. Contaminated clothing must be removed immediately and laundered separately.[2][6]
Respiratory Protection Generally not required if work is performed in a fume hood.If engineering controls fail or for major spill cleanup, a full-face respirator with appropriate cartridges may be necessary.[7]

Section 3: Standard Operating Protocol for Handling

This section details a self-validating protocol for a common laboratory task: weighing the solid compound and preparing a stock solution. The causality for each step is explained to reinforce safe practices.

Workflow for Weighing and Solution Preparation

Figure 2: Handling & Solution Prep Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Cleanup Phase A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Fume Hood (Verify airflow, clear workspace, place spill pads) A->B C 3. Assemble Equipment (Spatula, weigh paper, vial, solvent, waste container) B->C D 4. Weigh Compound (Tare balance, carefully transfer solid, record mass, avoid dust) C->D Inside Fume Hood E 5. Transfer to Vial (Use funnel if necessary, ensure all solid is transferred) D->E F 6. Add Solvent (Dispense solvent slowly, cap vial securely) E->F G 7. Solubilize (Vortex or sonicate as needed until fully dissolved) F->G H 8. Decontaminate (Wipe spatula/weigh paper with solvent-dampened wipe) G->H Post-Handling I 9. Dispose of Waste (Place contaminated items in halogenated solid waste) H->I J 10. Final Cleanup (Wipe down fume hood sash and work surface) I->J K 11. Doff PPE & Wash Hands (Remove gloves last) J->K

Caption: Step-by-step protocol for safe handling.

Detailed Methodology
  • Preparation:

    • Confirm the chemical fume hood is operational.

    • Don all required PPE as specified in Section 2.2.

    • Place an absorbent, plastic-backed pad on the work surface.

    • Assemble all necessary equipment: spatula, anti-static weigh boat or paper, target vial, the chosen solvent, and a designated container for halogenated solid waste.

  • Weighing and Transfer (Inside Fume Hood):

    • Zero the analytical balance.

    • Carefully open the reagent bottle. Avoid creating puffs of air that could aerosolize the powder.

    • Using a clean spatula, transfer the desired amount of this compound to the weigh boat. Perform this action slowly and deliberately to minimize dust generation. The causality is direct: preventing aerosolization is the key to mitigating the H335 inhalation risk.[2][8]

    • Securely close the main reagent bottle.

    • Carefully transfer the weighed solid into the labeled target vial.

  • Solubilization:

    • Add the desired volume of solvent to the vial.

    • Cap the vial tightly and mix via vortexing or sonication until the solid is completely dissolved.

  • Decontamination and Cleanup:

    • Thoroughly decontaminate the spatula and any other reusable equipment.

    • Dispose of the used weigh boat and any contaminated wipes directly into the designated "Halogenated Solid Waste" container.[9] This step is critical for proper waste segregation.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order (coat, then gloves) and wash hands thoroughly with soap and water.[2]

Section 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Spill Response

For a small spill of solid this compound inside a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Restrict Access: Ensure no one enters the spill area without proper PPE.

  • Cleanup:

    • Wear appropriate PPE (lab coat, goggles, double-gloving is recommended).

    • Do NOT use water. Use a dry clean-up procedure to avoid generating dust.[2]

    • Gently cover the spill with an absorbent material or use a scoop/spatula to carefully sweep up the solid.[8]

    • Place the spilled material and all cleanup materials into a sealed, labeled container for hazardous waste disposal.[2]

    • Wash the area down with a large amount of water only after the solid material has been completely removed.[2]

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid ProtocolCausality/Rationale
Inhalation Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[3][4]Removes the individual from the source of exposure to prevent further respiratory irritation.
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][7]Rapidly removes the chemical from the skin surface to minimize irritation and potential absorption.
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]Dilutes and removes the irritant to prevent serious eye damage. Immediate professional medical follow-up is critical.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately give a glass of water. Contact a Poison Information Center or a doctor for guidance.[2][7]Inducing vomiting can cause further damage. The goal is to dilute the substance and seek professional medical advice immediately.

Emergency Response Logic

Figure 3: Emergency Response Decision Tree A Emergency Event Occurs B Is the scene safe to approach? A->B C Evacuate Area Alert Emergency Services B->C No D Type of Emergency? B->D Yes E Spill D->E F Personal Exposure D->F G Follow Spill Response Protocol (Section 4.1) E->G H Administer First Aid (Section 4.2) Seek Medical Attention F->H

Caption: A logical flow for responding to emergencies.

Section 5: Storage and Waste Disposal

Proper storage and disposal are the final steps in the chemical's lifecycle and are critical for long-term safety and environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][7]

  • The storage area should be a designated, locked cabinet or room accessible only to authorized personnel.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents.

Waste Disposal

Chemical waste generators must adhere to all federal, state, and local regulations.[6]

  • Segregation is Key: this compound is a halogenated organic compound. Its waste must be collected in a designated "Halogenated Organic Waste" container, separate from non-halogenated waste streams.[9]

  • Container Requirements: Use a chemically compatible, properly sealed, and clearly labeled waste container. The label must include the full chemical name of all components.[9]

  • Disposal Procedure: Do not dispose of this chemical down the drain or by evaporation.[9] All waste must be disposed of through an approved hazardous waste disposal plant or an institutional environmental health and safety (EHS) department.[4][5][7]

References

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-fluoropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of a molecule's ultimate success. Poor solubility can severely limit bioavailability, complicate formulation, and lead to erratic absorption, thereby masking the true therapeutic potential of a drug candidate. It is with this understanding that we delve into the solubility profile of 3-Bromo-2-chloro-5-fluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of organic solvents. We will explore predictive models based on Hansen Solubility Parameters and detail a robust experimental protocol for accurate solubility determination, equipping researchers, scientists, and drug development professionals with the knowledge to confidently assess and leverage the solubility characteristics of this and similar compounds.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. This compound is a substituted pyridine with the following key characteristics:

  • Molecular Formula: C₅H₂BrClFN

  • Molecular Weight: 210.43 g/mol [1]

  • Appearance: Light yellow powder[2]

  • Boiling Point: 202.6 °C at 760 mmHg[2]

  • Density: 1.829 g/cm³[2]

The presence of three different halogen atoms (Bromine, Chlorine, and Fluorine) on the pyridine ring, along with the nitrogen atom, creates a complex interplay of electronic effects and potential intermolecular interactions that will govern its solubility. The molecule possesses a calculated LogP (a measure of lipophilicity) of 2.6366, suggesting a preference for non-aqueous environments.[3]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The age-old adage of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. For a more quantitative prediction, we turn to the Hansen Solubility Parameters (HSP), a system that disaggregates the total cohesive energy of a substance into three components.[4]

The total Hansen solubility parameter (δt) is comprised of:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSP is that substances with similar δd, δp, and δh values are more likely to be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, and a smaller distance implies a higher likelihood of dissolution.

Estimated Hansen Solubility Parameters for this compound

Based on its structure (a pyridine ring, a bromine atom, a chlorine atom, and a fluorine atom), the estimated HSP values for this compound are presented below.

ParameterEstimated Value (MPa⁰.⁵)
δd (Dispersion)18.5
δp (Polar)7.0
δh (Hydrogen Bonding)4.5
Predicted Solubility in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its relative solubility in a variety of organic solvents by calculating the Hansen distance (Ra). A smaller Ra value suggests better solubility.

SolventClassδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Predicted Solubility (based on Ra)
Hexane Nonpolar14.90.00.0Poor
Toluene Nonpolar18.01.42.0Good
Chloroform Nonpolar17.83.15.7Good
Dichloromethane Polar Aprotic17.07.37.1Moderate
Acetone Polar Aprotic15.510.47.0Moderate
Ethyl Acetate Polar Aprotic15.85.37.2Good
Tetrahydrofuran (THF) Polar Aprotic16.85.78.0Good
Acetonitrile Polar Aprotic15.318.06.1Poor
Dimethylformamide (DMF) Polar Aprotic17.413.711.3Poor
Dimethyl Sulfoxide (DMSO) Polar Aprotic18.416.410.2Poor
Methanol Polar Protic14.712.322.3Very Poor
Ethanol Polar Protic15.88.819.4Poor
Isopropanol Polar Protic15.86.116.4Poor

This predictive table serves as a valuable starting point for solvent selection in experimental studies. It suggests that this compound is likely to exhibit good solubility in aromatic and chlorinated solvents like toluene and chloroform, as well as some moderately polar aprotic solvents such as ethyl acetate and THF. Conversely, its solubility is predicted to be poor in highly polar protic solvents like methanol and ethanol, and also in highly polar aprotic solvents with strong hydrogen bonding capabilities like DMSO and DMF.

cluster_Solute This compound cluster_Solvents Organic Solvents Solute_HSP Estimated HSP δd: 18.5, δp: 7.0, δh: 4.5 Solvent_Good Good Solvents (e.g., Toluene, Chloroform) Similar HSP Solute_HSP->Solvent_Good Small Hansen Distance (Ra) Solvent_Poor Poor Solvents (e.g., Methanol, Hexane) Dissimilar HSP Solute_HSP->Solvent_Poor Large Hansen Distance (Ra)

Caption: Relationship between Hansen Solubility Parameters and predicted solubility.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are useful, experimental verification is paramount for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6]

Protocol: Shake-Flask Solubility Determination

1. Preparation of Saturated Solution:

  • Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
  • Add a precise volume of the chosen organic solvent to each vial.
  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).
  • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[7] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

2. Separation of Undissolved Solid:

  • Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This can be achieved by:
  • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
  • Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) with a pore size of 0.45 µm or smaller to remove any particulate matter.

3. Quantification of Dissolved Solute:

  • Carefully collect an aliquot of the clear supernatant or filtrate.
  • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
  • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[8]

4. Calculation of Solubility:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.
  • Determine the concentration of the diluted sample from the calibration curve.
  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

A [label="1. Add Excess Solute\nto Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Equilibrate at\nConstant Temperature\n(e.g., 24-48h shaking)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Separate Solid\n(Centrifuge/Filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Dilute Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Quantify by HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Calculate Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; } Caption: Workflow for the Shake-Flask Solubility Determination Method.

Alternative and High-Throughput Methods

For earlier stages of drug discovery where a rapid, qualitative assessment of solubility is often sufficient, other methods can be employed:

  • Nephelometry: This technique measures the amount of light scattered by undissolved particles in a solution. It is a high-throughput method that can quickly classify compounds as having low, medium, or high solubility but is generally less precise than the shake-flask method.

Safety and Handling Precautions

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

  • Hazardous: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. * Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. * Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and drug development. This guide has provided a dual approach to understanding its solubility profile: a theoretical prediction based on Hansen Solubility Parameters and a detailed, practical protocol for its experimental determination using the reliable shake-flask method. By combining predictive modeling with rigorous experimental validation, researchers can gain a comprehensive understanding of this compound's behavior in various solvent systems, enabling informed decisions in formulation, process development, and preclinical studies.

  • PubChem. This compound | C5H2BrClFN | CID 40418626. --INVALID-LINK--2. LookChem. Cas 884494-36-4, this compound. --INVALID-LINK--3. Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. --INVALID-LINK--4. PubMed. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. --INVALID-LINK--5. BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. --INVALID-LINK--6. Enamine. Solubility Assay by Laser Nephelometry. --INVALID-LINK--7. Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). --INVALID-LINK--8. ECHEMI. 3-Bromo-5-fluoropyridine SDS, 407-20-5 Safety Data Sheets. --INVALID-LINK--9. ChemScene. 884494-36-4 | this compound. --INVALID-LINK--10. Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--11. US Pharmacist. Quality-Control Analytical Methods: High-Performance Liquid Chromatography. --INVALID-LINK--12. Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. --INVALID-LINK--13. Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. --INVALID-LINK--14. BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. --INVALID-LINK--15. ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. --INVALID-LINK--16. PMC. Pencil and Paper Estimation of Hansen Solubility Parameters. --INVALID-LINK--17. Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. --INVALID-LINK--18. Journal of Materials Chemistry C. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. --INVALID-LINK--19. Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. --INVALID-LINK--20. Wikipedia. Hansen solubility parameter. --INVALID-LINK--21. Wikipedia. High-performance liquid chromatography. --INVALID-LINK--22. ResearchGate. Hansen parameters of the different organic solvents used. --INVALID-LINK--23. PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. --INVALID-LINK--

References

The Organic Chemist's Guide to Regioselective Functionalization of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chloro-5-fluoropyridine is a trifunctionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The distinct electronic and steric environments of its three halogen substituents—bromine, chlorine, and fluorine—endow it with a rich and predictable reactivity profile. This guide provides a comprehensive technical overview of the regioselective functionalization of this versatile scaffold, focusing on the two primary classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By understanding the underlying principles governing the reactivity of each halogen, researchers can strategically and sequentially modify the pyridine core to generate complex, highly functionalized molecules. This document serves as a practical resource, offering not only theoretical explanations but also actionable experimental protocols and insights into the causality of procedural choices.

The Electronic Architecture and Reactivity Landscape

The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, is the foundation of its reactivity. This electron deficiency is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them susceptible to nucleophilic attack. The introduction of three distinct halogens onto this core—each with its own inductive and mesomeric effects—creates a nuanced and synthetically valuable hierarchy of reactivity.

  • C3-Bromo Position: The carbon-bromine bond is the most labile in palladium-catalyzed cross-coupling reactions. This is primarily due to its lower bond dissociation energy compared to C-Cl and C-F bonds, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst.[1][2][3][4] In contrast, the C3 position is the least activated towards nucleophilic attack due to its meta-like relationship with the ring nitrogen.

  • C2-Chloro Position: The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). Its proximity to the electron-withdrawing ring nitrogen effectively stabilizes the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism.[3] While less reactive than the C-Br bond in cross-coupling reactions, it can be functionalized under more forcing conditions.

  • C5-Fluoro Position: The fluorine atom at the C5 position also activates the ring towards nucleophilic attack through its strong inductive effect. However, its reactivity in SNAr is generally lower than that of the C2-chloro substituent. The carbon-fluorine bond is the strongest of the three carbon-halogen bonds, making it the least reactive in palladium-catalyzed cross-coupling reactions under standard conditions.[5][6] Interestingly, under certain harsh SNAr conditions, the fluoride can be displaced.[7]

This differential reactivity allows for a highly controlled, stepwise functionalization of the pyridine scaffold, a concept often referred to as orthogonal synthesis.

Palladium-Catalyzed Cross-Coupling: Selective Functionalization of the C3-Position

The weaker C-Br bond at the C3 position serves as the primary handle for introducing carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. The C-Cl and C-F bonds remain intact under typical conditions for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C3 position of the pyridine and a wide variety of organoboron reagents.

This protocol is adapted from established procedures for 3-bromo-2-chloropyridine and is expected to be effective for the title compound.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): This combination forms a highly active Pd(0) species in situ. The bulky, electron-rich SPhos ligand facilitates the oxidative addition to the C-Br bond and promotes the reductive elimination step.

  • Base (K₃PO₄): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8]

  • Solvent System (Dioxane/Water): This mixed solvent system is effective at dissolving both the organic substrate and the inorganic base, facilitating the reaction.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the C3 position, providing access to a diverse range of acetylenic pyridines.

This protocol is based on general procedures for Sonogashira couplings of bromopyridines.[2][9][10][11][12]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalyst System (Palladium and Copper): The palladium catalyst facilitates the oxidative addition of the C-Br bond and the final reductive elimination. The copper(I) co-catalyst reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.

  • Base (Triethylamine): The amine base serves to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds at the C3 position, allowing for the introduction of a wide range of primary and secondary amines. For a substrate analogous to our topic molecule, catalytic amination with Pd₂(dba)₃ and Xantphos has been shown to afford exclusive substitution at the bromine position.[7]

This protocol is adapted from procedures for 3-bromo-2-chloropyridine and related compounds.[2][7][9]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene, anhydrous

  • Schlenk tube and standard inert atmosphere glassware

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOt-Bu (1.4 mmol).

  • Add anhydrous toluene (10 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for C-N bond formation.

  • Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C2-Position

The C2-chloro substituent is the primary site for nucleophilic aromatic substitution due to the strong activation by the adjacent ring nitrogen.

Regioselectivity in SNAr

Under typical SNAr conditions, nucleophiles will preferentially displace the chloride at the C2 position. For a similar substrate, reaction with an amine nucleophile in the absence of a palladium catalyst resulted in substitution at the 2-chloro position.[7] It is noteworthy that under more forcing SNAr conditions, substitution of the fluorine at the C5 position has also been observed.[7]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a general procedure for the SNAr reaction at the C2 position.[2][4]

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine) (2.0 equivalents)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Sealed reaction vial

Procedure:

  • In a sealable reaction vial, dissolve this compound (1.0 mmol) in the amine (if it is a liquid and in large excess) or in a polar aprotic solvent like DMF or NMP.

  • If using a solvent, add the amine nucleophile (2.0 equivalents).

  • Seal the vial tightly and heat the reaction mixture to 100-120 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent (DMF/NMP): Polar aprotic solvents are excellent for SNAr reactions as they can solvate the cation but not the anion, increasing the nucleophilicity of the attacking species and stabilizing the charged Meisenheimer intermediate.

  • Temperature: Heating is generally required to overcome the activation energy for the formation of the Meisenheimer complex.

Orthogonal Synthesis: A Stepwise Functionalization Strategy

The distinct reactivity of the C3-bromo and C2-chloro positions allows for a powerful orthogonal synthetic strategy. A typical sequence would involve an initial palladium-catalyzed cross-coupling at the C3 position, followed by a nucleophilic aromatic substitution at the C2 position. This approach enables the synthesis of a wide array of 2,3,5-trisubstituted pyridines with high regiocontrol.

Orthogonal_Synthesis start This compound intermediate 3-Aryl-2-chloro-5-fluoropyridine start->intermediate Suzuki Coupling (Pd-catalyzed) final_product 3-Aryl-2-(nucleophile)-5-fluoropyridine intermediate->final_product SNAr (Nucleophilic Substitution)

Caption: Orthogonal synthesis of a 2,3,5-trisubstituted pyridine.

Summary of Reactivity

PositionHalogenPrimary Reaction TypeRelative Reactivity in Cross-CouplingRelative Reactivity in SNAr
C3 BrominePalladium-Catalyzed Cross-Coupling High Low
C2 ChlorineNucleophilic Aromatic Substitution ModerateHigh
C5 Fluorine(Generally unreactive in cross-coupling)Very LowModerate

Conclusion

This compound is a testament to the power of substituent effects in directing the reactivity of an aromatic core. The predictable and orthogonal reactivity of its three halogen atoms provides a robust platform for the synthesis of complex, highly substituted pyridines. A thorough understanding of the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, as outlined in this guide, is essential for leveraging the full synthetic potential of this valuable building block. By carefully selecting reaction conditions, chemists can selectively functionalize the C3-bromo and C2-chloro positions, paving the way for the efficient construction of novel molecular architectures for drug discovery and materials science.

References

electrophilic and nucleophilic sites of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Bromo-2-chloro-5-fluoropyridine

Abstract

This compound is a polyhalogenated heterocyclic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility as a synthetic building block is dictated by the reactivity of its substituted pyridine core. This guide provides a detailed analysis of the electronic structure of this compound to delineate its primary electrophilic and nucleophilic sites. We will explore the governing principles of its reactivity, focusing on the interplay between the inherent electron-deficient nature of the pyridine ring and the powerful inductive and mesomeric effects of its three distinct halogen substituents. This document will serve as a resource for researchers and drug development professionals by providing predictive insights and actionable protocols for strategic functionalization.

Electronic Structure Analysis: The Foundation of Reactivity

The reactivity of any aromatic system is fundamentally governed by its electron density distribution. In this compound, this distribution is a complex interplay of the pyridine nitrogen's electron-withdrawing nature and the cumulative effects of the bromo, chloro, and fluoro substituents.

The Pyridine Core: An Electron-Deficient Heterocycle

Unlike its carbocyclic counterpart, benzene, pyridine is inherently electron-deficient. The nitrogen atom is more electronegative than carbon, exerting a strong negative inductive effect (-I) across the ring. This effect reduces the electron density at the ring carbons, making the system less susceptible to electrophilic attack and more prone to nucleophilic attack.[1][2] The positions ortho (C2, C6) and para (C4) to the nitrogen are the most electron-deficient due to resonance stabilization of anionic intermediates.[2][3]

The Influence of Halogen Substituents

Halogens exert two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weak electron-donating resonance (or mesomeric) effect (+M) via their lone pairs. For halogens, the inductive effect overwhelmingly dominates, rendering them deactivating groups for electrophilic aromatic substitution.

In this compound:

  • Fluorine (C5): As the most electronegative element, fluorine exerts the strongest -I effect, significantly lowering the electron density of the ring, particularly at the adjacent C4 and C6 positions.

  • Chlorine (C2): Chlorine also possesses a strong -I effect, further depleting the ring of electron density. Its position ortho to the nitrogen atom makes the C2 carbon exceptionally electrophilic.

  • Bromine (C3): While less electronegative than chlorine and fluorine, bromine still contributes a significant -I effect.

The cumulative effect of these three halogens, superimposed on the already electron-poor pyridine nucleus, makes this compound an extremely electron-deficient system, highly activated for nucleophilic substitution and strongly deactivated for electrophilic substitution.

Substituent Position Primary Electronic Effect Impact on Ring Electron Density
Pyridine N1Strong Inductive (-I) & Mesomeric (-M)Strongly Deactivating
Fluorine (F)5Very Strong Inductive (-I)Strongly Deactivating
Chlorine (Cl)2Strong Inductive (-I)Strongly Deactivating
Bromine (Br)3Strong Inductive (-I)Strongly Deactivating

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

Given the profound electron deficiency of the ring, the most facile reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling a leaving group.[4]

Identifying the Primary Nucleophilic Attack Sites

The most probable sites for nucleophilic attack are the carbons bearing leaving groups (Cl, Br, F) that are also activated by the pyridine nitrogen.

  • C2 Position (ortho to N): This is the most activated position for SNAr. Attack at C2 allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the electronegative nitrogen atom, providing substantial stabilization.[3][4] The presence of a good leaving group (chloride) makes this the most likely site for substitution.

  • C6 Position (ortho to N): While highly activated, this position lacks a conventional leaving group (bearing a hydrogen atom). Substitution here would require a very strong nucleophile (e.g., an amide anion in a Chichibabin-type reaction) to displace a hydride ion, a process that is generally less favorable than displacing a halide.[2][4]

  • C4 Position (para to N): This position is also activated by the nitrogen, but like C6, it lacks a halide leaving group.

  • C3 and C5 Positions (meta to N): Attack at these positions is significantly less favorable because the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen.[3] Therefore, displacement of the C3-bromo or C5-fluoro groups is kinetically disfavored compared to attack at C2.

Caption: General mechanism for SNAr at the C2 position.

Experimental Protocol: Amination at the C2 Position

This protocol describes a representative SNAr reaction, where an amine displaces the C2-chloro substituent.

Objective: To synthesize a 2-amino-3-bromo-5-fluoropyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., morpholine, 1.2 eq)

  • A non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq)

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add this compound and the chosen solvent under an inert atmosphere.

  • Add the base (e.g., K₂CO₃) to the solution and stir for 5 minutes.

  • Add the amine nucleophile dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by reaction monitoring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 2-amino-3-bromo-5-fluoropyridine product.

Trustworthiness Note: The progress of this reaction can be self-validated by LC-MS, observing the disappearance of the starting material mass peak (m/z for C₅H₂BrClFN ≈ 210.4) and the appearance of the product mass peak.

The Nucleophilic Nitrogen Atom

While the ring carbons are electrophilic, the pyridine nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and Lewis basic site.

  • Protonation: The nitrogen can be readily protonated by acids.

  • Alkylation/Acylation: The nitrogen can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides to form pyridinium salts.[5] This reaction deactivates the ring even further towards electrophilic attack but can be useful for modifying the molecule's properties or directing subsequent reactions.

  • N-Oxide Formation: Oxidation of the nitrogen (e.g., with m-CPBA) forms the corresponding pyridine N-oxide. This transformation is significant because the N-oxide group is electron-donating through resonance, which can activate the C4 position for electrophilic substitution.[5]

Nitrogen_Reactivity cluster_reactions Reactions at Nitrogen (N1) Start This compound (Nucleophilic Nitrogen) Protonation Protonation (Pyridinium Salt) Start->Protonation H⁺ Alkylation Alkylation (Quaternary Salt) Start->Alkylation R-X Oxidation Oxidation (N-Oxide Formation) Start->Oxidation [O] Deactivation Further Ring Deactivation for SEAr Protonation->Deactivation Result Alkylation->Deactivation Result Activation Activates C4 for SEAr Oxidation->Activation Result

References

The Strategic Utility of 3-Bromo-2-chloro-5-fluoropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ascendancy of Halogenated Heterocycles in Drug Discovery

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone, prized for its metabolic stability, ability to engage in hydrogen bonding, and its presence in a multitude of approved therapeutics. The strategic introduction of halogen atoms onto this privileged core has emerged as a powerful tactic for medicinal chemists. Halogens, particularly fluorine, can profoundly modulate a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly versatile building block: 3-Bromo-2-chloro-5-fluoropyridine . Its unique trifunctional substitution pattern offers a sophisticated platform for the regioselective construction of complex molecular architectures, enabling precise control over the introduction of diverse functionalities. This document serves as a technical primer for researchers, scientists, and drug development professionals on the synthesis, reactivity, and strategic applications of this valuable synthetic intermediate.

Physicochemical Properties and Reactivity Profile

This compound (CAS No. 884494-36-4) is a crystalline solid with a molecular weight of 210.43 g/mol .[1][2] Its true value in medicinal chemistry is rooted in the differential reactivity of its three distinct carbon-halogen bonds.

PropertyValueSource
CAS Number 884494-36-4[1][3][4]
Molecular Formula C₅H₂BrClFN[1][3][4]
Molecular Weight 210.43 g/mol [1][3]
IUPAC Name This compound[1][2]
SMILES C1=C(C=NC(=C1Br)Cl)F[1][2]

The reactivity of the halogen substituents in palladium-catalyzed cross-coupling reactions is governed by the bond dissociation energy, which follows the trend C-Br < C-Cl.[5] Consequently, the bromine atom at the C-3 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the chlorine atom at the C-2 position. This predictable regioselectivity is the cornerstone of its synthetic utility, allowing for sequential, site-selective functionalization. The fluorine atom at C-5, being the least reactive towards cross-coupling, primarily serves to modulate the electronic properties of the pyridine ring and the overall pharmacology of the final molecule.

Synthesis of the Building Block

While not widely detailed in the literature, a plausible and efficient synthesis of this compound can be conceptualized based on established pyridine chemistry, starting from the commercially available 2-chloro-5-fluoropyridine.

Synthesis_of_3_Bromo_2_chloro_5_fluoropyridine start 2-Chloro-5-fluoropyridine step1 Directed Ortho-Metalation (DoM) LDA, THF, -78 °C start->step1 1. intermediate1 Lithium Intermediate step1->intermediate1 step2 Bromination 1,2-Dibromotetrachloroethane intermediate1->step2 2. product This compound step2->product

Proposed synthesis of this compound.

This proposed route leverages the directing effect of the C-2 chloro group in a Directed ortho-Metalation (DoM) reaction. Treatment of 2-chloro-5-fluoropyridine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would selectively deprotonate the C-3 position. The resulting lithiated intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromotetrachloroethane, to yield the desired product. This approach offers a high degree of regiocontrol, which is essential for the synthesis of such a specifically substituted pyridine.

Strategic Applications in Medicinal Chemistry: A Case Study in IRAK4 Inhibition

The true potential of this compound is realized in its application as a key building block for the synthesis of complex, biologically active molecules. A prominent example is its use in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-value target for the treatment of various inflammatory and autoimmune diseases.[6][][8]

A patent for IRAK4 inhibitors describes a synthetic strategy that perfectly illustrates the utility of this compound. The core of the inhibitor is a 2,3-disubstituted-5-fluoropyridine scaffold, which is efficiently constructed using a two-step, regioselective approach.

IRAK4_Inhibitor_Synthesis start 3-Bromo-2-chloro- 5-fluoropyridine step1 Suzuki-Miyaura Coupling (Selective at C-3) start->step1 reagent1 Pyrazole Boronic Acid Derivative reagent1->step1 intermediate 3-(Pyrazolyl)-2-chloro- 5-fluoropyridine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) (Selective at C-2) intermediate->step2 reagent2 Aminopyrazole Derivative reagent2->step2 product IRAK4 Inhibitor Core step2->product

Strategic functionalization for IRAK4 inhibitor synthesis.

Step 1: Suzuki-Miyaura Coupling at the C-3 Position

The greater reactivity of the C-Br bond allows for a regioselective Suzuki-Miyaura coupling with a pyrazole boronic acid derivative. This reaction, catalyzed by a palladium complex, forges a C-C bond specifically at the C-3 position, leaving the C-2 chloro group untouched. This step is critical for installing a key pharmacophore that will interact with the hinge region of the IRAK4 kinase domain.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

Following the Suzuki coupling, the remaining chloro group at the now electronically activated C-2 position is susceptible to nucleophilic aromatic substitution. Reaction with an aminopyrazole derivative, typically in the presence of a base, displaces the chloride to form a C-N bond. This second step introduces another crucial part of the molecule responsible for key interactions within the ATP-binding pocket of IRAK4.

This sequential and highly controlled approach demonstrates the power of this compound as a scaffold, enabling the precise and independent introduction of two different aromatic systems onto the pyridine core.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures for the key transformations involving this compound. Researchers should note that optimization of catalysts, ligands, bases, solvents, and temperatures may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C-3 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-chloro-5-fluoropyridine.[9]

Suzuki_Workflow A 1. Assemble Reactants (Pyridine, Boronic Acid, Catalyst, Base) in Schlenk flask under Inert Gas B 2. Add Degassed Solvents (Dioxane/Water) A->B C 3. Heat and Stir (80-100 °C) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F

Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Regioselective Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • XPhos (0.036 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Schlenk tube and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[10]

  • Add anhydrous toluene, followed by this compound and the amine.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the tube and heat the reaction mixture to 80-110 °C.[10]

  • Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[5]

Protocol 3: Regioselective Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • THF, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N (typically 2:1), add Pd(PPh₃)₄ and CuI.

  • Continue to degas the mixture for an additional 5 minutes.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours, or with gentle heating if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined regiochemical reactivity allows for the controlled and sequential introduction of diverse functionalities, making it an ideal scaffold for the construction of complex drug candidates. The successful application of this intermediate in the synthesis of IRAK4 inhibitors highlights its value in modern drug discovery programs targeting kinases and other important biological targets. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic importance of building blocks like this compound is set to increase, providing chemists with a reliable and adaptable tool to navigate the challenges of molecular design and synthesis.

References

role of 3-Bromo-2-chloro-5-fluoropyridine as a synthesis intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-chloro-5-fluoropyridine: A Core Intermediate in Modern Synthesis

Introduction: The Strategic Value of a Polysubstituted Pyridine

In the landscape of medicinal chemistry and agrochemical development, the pyridine scaffold is a cornerstone, present in a vast array of biologically active molecules.[1] The strategic functionalization of this ring system allows for the precise tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. This compound (CAS 884494-36-4) has emerged as a particularly valuable synthesis intermediate due to the distinct reactivity of its three halogen substituents.[2][3] This guide provides a comprehensive overview of its synthesis, reactivity, and application, demonstrating its role as a versatile building block for constructing complex molecular architectures.

The presence of chloro, bromo, and fluoro groups at the C2, C3, and C5 positions, respectively, creates a unique electronic and steric environment. This substitution pattern enables chemists to perform sequential, site-selective modifications, making it a highly sought-after precursor for generating diverse compound libraries for drug discovery and lead optimization.[1]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Key Properties

The essential physicochemical data for this compound are summarized below.[4][5][6]

PropertyValueSource(s)
CAS Number 884494-36-4[4][5]
Molecular Formula C₅H₂BrClFN[4][5]
Molecular Weight 210.43 g/mol [4][5]
Appearance Light yellow powder
Boiling Point 202.6 °C at 760 mmHg
Density 1.829 g/cm³
Flash Point 76.3 °C
SMILES C1=C(C=NC(=C1Br)Cl)F[4]
InChI InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H[4]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, such as a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[8][9]

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory procedures should be followed, including avoiding the formation of dust and aerosols and preventing fire from electrostatic discharge.[7] Store the compound under an inert gas (nitrogen or argon) at 2-8°C.

Synthesis of the Intermediate

The synthesis of polysubstituted pyridines often involves multi-step sequences starting from more common precursors. A common and effective method for preparing halogenated pyridines is through the Sandmeyer reaction, which converts an amino group into a halogen via a diazonium salt intermediate. A plausible synthetic route to this compound is outlined below.

G cluster_0 Synthesis Workflow A 2-Amino-5-fluoropyridine B 2-Amino-3-bromo-5-fluoropyridine A->B Bromination (e.g., NBS, Acetonitrile) C This compound B->C Sandmeyer Reaction 1. NaNO₂, aq. HCl 2. CuCl

Fig 1. Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Diazotization

This protocol is a representative example based on established methodologies for similar pyridine systems.[10]

  • Step 1: Bromination. To a solution of 2-Amino-5-fluoropyridine in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up 1. Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-Amino-3-bromo-5-fluoropyridine.

  • Step 2: Diazotization and Chlorination (Sandmeyer Reaction). Suspend 2-Amino-3-bromo-5-fluoropyridine in an aqueous solution of hydrochloric acid and cool to 0°C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution portion-wise.

  • Work-up 2. Allow the reaction mixture to warm to room temperature and stir for 2 hours. Neutralize the mixture with an aqueous sodium hydroxide solution and extract with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to afford pure this compound.

Differential Reactivity: The Key to Versatility

The utility of this compound as an intermediate stems from the differential reactivity of its halogen substituents. This allows for selective, sequential functionalization through distinct reaction classes.

  • C2-Chloro Position: The chlorine atom at the 2-position is activated by the ring nitrogen and the electron-withdrawing fluorine at C5. This makes it the primary site for Nucleophilic Aromatic Substitution (SNAr) reactions. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

  • C3-Bromo Position: The bromine atom at the 3-position is less susceptible to SNAr but is the ideal handle for metal-catalyzed cross-coupling reactions . It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds.

  • C5-Fluoro Position: The fluorine atom is generally the least reactive towards displacement but plays a crucial electronic role. Its strong electron-withdrawing nature activates the ring for nucleophilic attack at other positions.[11] Furthermore, fluorine can form beneficial hydrogen bonds and other interactions in the final drug-target complex, enhancing binding affinity and metabolic stability.[12]

G cluster_0 Reactivity Pathways cluster_1 Cross-Coupling at C3-Br cluster_2 SNAr at C2-Cl A 3-Bromo-2-chloro- 5-fluoropyridine B Suzuki (R-B(OH)₂) A->B C Sonogashira (R-C≡CH) A->C D Buchwald-Hartwig (R₂NH) A->D E Amination (R'NH₂) A->E F Alkoxylation (R'OH) A->F G Thiolation (R'SH) A->G

Fig 2. Orthogonal reactivity of this compound.

Application in Multi-Step Synthesis

The orthogonal reactivity of this compound is exploited in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[13][14] A typical synthetic strategy involves an initial cross-coupling reaction at the C3-bromo position, followed by a nucleophilic substitution at the C2-chloro position.

Example Workflow: Synthesis of a Disubstituted Pyridine Core

This workflow illustrates how the intermediate can be used to rapidly build molecular complexity, a common requirement in pharmaceutical research.[1][15]

G cluster_0 Application Workflow A 3-Bromo-2-chloro- 5-fluoropyridine B 2-Chloro-5-fluoro-3-arylpyridine A->B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) C N-Alkyl-3-aryl-5-fluoropyridin-2-amine B->C SNAr Reaction (R-NH₂, Base, Heat)

Fig 3. Sequential functionalization for drug scaffold synthesis.
Experimental Protocol: Two-Step Synthesis

  • Step 1: Suzuki Coupling. In a reaction vessel purged with nitrogen, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the mixture to 80-100°C and monitor the reaction by TLC or LC-MS.

  • Work-up 1. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 2-Chloro-5-fluoro-3-arylpyridine intermediate.

  • Step 2: Nucleophilic Aromatic Substitution. Dissolve the product from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF) or in the reactant amine itself if it is a liquid.

  • Add the primary or secondary amine (1.5-2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture, often to temperatures above 100°C, sometimes using microwave irradiation to accelerate the reaction.

  • Work-up 2. After the reaction is complete, cool the mixture and pour it into water. Extract the product with an appropriate organic solvent. Dry, filter, and concentrate the organic phase. The final product can be purified via column chromatography or recrystallization.

Conclusion

This compound stands out as a high-value intermediate due to its pre-activated and orthogonally reactive sites. The ability to perform selective cross-coupling at the C3-bromo position and nucleophilic substitution at the C2-chloro position provides a reliable and flexible strategy for synthesizing complex, highly-functionalized pyridine derivatives. This strategic versatility makes it an indispensable tool for researchers and drug development professionals aiming to accelerate the discovery of novel therapeutics and agrochemicals. Its continued application in the construction of diverse molecular libraries ensures its prominence in the field of synthetic chemistry for the foreseeable future.

References

The Strategic Deployment of 3-Bromo-2-chloro-5-fluoropyridine in the Synthesis of Modern Agrochemicals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Foreword: The Pyridine Core - A Privileged Scaffold in Crop Protection

The pyridine ring system is a cornerstone in the design of modern agrochemicals, prized for its metabolic stability and its ability to interact with a wide array of biological targets. The strategic introduction of halogen atoms onto this scaffold profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes. This guide focuses on a particularly valuable building block, 3-bromo-2-chloro-5-fluoropyridine (CAS 884494-36-4) , and elucidates its role in the synthesis of next-generation herbicides, fungicides, and insecticides. As a senior application scientist, this document aims to provide not just protocols, but a deeper understanding of the chemical principles that make this molecule a powerful tool in the agrochemical research and development arsenal.

Physicochemical and Reactivity Profile of this compound

This compound is a trifunctionalized pyridine offering a unique combination of reactive sites. Understanding its properties is paramount to its effective utilization in multi-step synthetic campaigns.

PropertyValueSource
Molecular Formula C₅H₂BrClFN[1]
Molecular Weight 210.43 g/mol [1]
Appearance Light yellow powder or solid[2][3]
Boiling Point 202.6 °C at 760 mmHg[3]
Density 1.829 g/cm³[3]
LogP 2.6366[4]

The reactivity of this building block is dominated by the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-halogen bond strength follows the order C-Cl > C-Br > C-I. Consequently, the C-Br bond at the 3-position is the most labile and, therefore, the primary site for oxidative addition in palladium-catalyzed reactions. This inherent regioselectivity is the key to its strategic use in sequential cross-coupling strategies.

Strategic Synthesis of Agrochemicals: Key Transformations and Mechanistic Insights

The true value of this compound lies in its ability to serve as a linchpin in the assembly of complex agrochemical scaffolds. Two of the most powerful tools in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and its application to this compound allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Causality of Regioselectivity: The preferential reaction at the C-3 position is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[5] This facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, initiating the catalytic cycle. The fluorine atom at the 5-position, being strongly electron-withdrawing, further activates the pyridine ring towards nucleophilic attack, but its influence on the initial oxidative addition is less pronounced than the difference in halogen lability.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general methodology for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Herbicide Synthesis: This methodology is conceptually applied in the synthesis of pyridine-based herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl .[6][7] While the exact commercial synthesis routes are proprietary, the core structure of these herbicides involves a 6-aryl-picolinate scaffold, which can be constructed using a Suzuki coupling to introduce the aryl group at a position ortho to the nitrogen. Although not a direct precursor in the provided public information, this compound represents a versatile starting point for the synthesis of analogues of these important herbicides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901285[5]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001892[5]
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O801688Adapted from[8]
Regioselective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] Its application to this compound allows for the introduction of a diverse range of amine functionalities.

Causality of Regioselectivity: Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination is dictated by the preferential oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond at the 3-position.[9] This allows for the selective synthesis of 3-amino-2-chloro-5-fluoropyridine derivatives.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

This protocol provides a general methodology for the regioselective Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% and RuPhos, 4 mol%)

  • Base (e.g., LiHMDS, 2.5 equiv)

  • Solvent (e.g., Anhydrous THF)

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst and ligand.

  • Add this compound and the anhydrous solvent.

  • Add the secondary amine followed by the base.

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Fungicide and Insecticide Synthesis: The introduction of an amino group is a key step in the synthesis of many bioactive molecules. For example, pyridine-based fungicides often feature an amide linkage, which can be formed from an amino-pyridine precursor. Similarly, many modern insecticides, including neonicotinoid analogues, contain a substituted pyridine amine core.[10][11] The selective amination of this compound provides a direct route to intermediates for these classes of agrochemicals.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF651685Adapted from[9]
2AnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene1002490Adapted from[12]
3CyclohexylamineBrettPhos-precatalystLiHMDSTHF651678Adapted from[9]

Visualizing the Synthetic Strategy: Reaction Mechanisms and Workflows

To further clarify the strategic use of this compound, the following diagrams illustrate the catalytic cycles of the key reactions and a general workflow for the synthesis of a hypothetical agrochemical.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'B(OH)₂ Base Pd(II)_Aryl_Complex Ar-Pd(II)(Ar')L₂ Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product ArBr This compound ArBr->Oxidative_Addition ArBOH2 Arylboronic Acid ArBOH2->Transmetalation caption Suzuki-Miyaura Coupling Catalytic Cycle Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR₂ Amido_Complex [Ar-Pd(II)(HNR₂)L₂]⁺Br⁻ Amine_Coordination->Amido_Complex Deprotonation Deprotonation Amido_Complex->Deprotonation Base Pd(II)_Amido_Complex Ar-Pd(II)(NR₂)L₂ Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR₂ Reductive_Elimination->Product ArBr This compound ArBr->Oxidative_Addition Amine Primary or Secondary Amine Amine->Amine_Coordination caption Buchwald-Hartwig Amination Catalytic Cycle Agrochemical_Synthesis_Workflow Start This compound Step1 Regioselective Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) at C-3 Position Start->Step1 Intermediate1 3-Substituted-2-chloro-5-fluoropyridine Step1->Intermediate1 Step2 Second Functionalization at C-2 or C-4 Position (e.g., SNAr, another cross-coupling) Intermediate1->Step2 Intermediate2 Di-substituted Pyridine Core Step2->Intermediate2 Step3 Further Derivatization (e.g., esterification, amidation) Intermediate2->Step3 Final_Product Final Agrochemical Product Step3->Final_Product caption General Synthetic Workflow

References

Methodological & Application

Suzuki coupling protocol for 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-fluoropyridine

Authored by: Gemini, Senior Application Scientist

Publication Date: January 6, 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in pharmaceutical and materials science research.[1][2] This application note provides a comprehensive, field-proven protocol for the regioselective Suzuki-Miyaura coupling of this compound. We delve into the mechanistic rationale behind selective C-Br bond activation over the C-Cl bond, offering a robust, step-by-step methodology for synthesizing 3-aryl-2-chloro-5-fluoropyridine derivatives. These products are high-value intermediates, serving as versatile scaffolds for further functionalization in drug discovery programs. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated protocol for this critical transformation.

Introduction: The Strategic Importance of Halogenated Pyridines

Fluorinated and polyhalogenated pyridine moieties are privileged structures in medicinal chemistry, frequently found in blockbuster drugs and clinical candidates due to their ability to modulate metabolic stability, binding affinity, and bioavailability.[3][4] The substrate, this compound, presents a unique synthetic challenge and opportunity. Its di-halogenated nature at the 2- and 3-positions allows for sequential, site-selective functionalization.

The foundational principle underpinning this protocol is the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energy and, consequently, the reactivity towards oxidative addition by a palladium(0) catalyst follows the well-established trend: C-I > C-Br > C-OTf > C-Cl.[5] This inherent reactivity hierarchy allows for the precise and selective coupling at the more labile C3-Bromo position, while leaving the more robust C2-Chloro position intact for subsequent chemical modifications.[6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle that involves a palladium catalyst alternating between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is critical for troubleshooting and optimizing the reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organic moiety from the organoboron species (the nucleophile) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate "ate" complex.[10][11][12][13]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pdiil R¹-Pd(II)L₂-X (Organopalladium Complex) pd0->pdiil Oxidative Addition pdiil_base R¹-Pd(II)L₂-OR" pdiil->pdiil_base Metathesis (Base) pdiil_coupled R¹-Pd(II)L₂-R² pdiil_base->pdiil_coupled Transmetalation pdiil_coupled->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiil_coupled->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pdiil boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Boronate 'ate' complex) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pdiil_coupled

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with 4-Tolylboronic Acid

This section details a robust protocol for the selective coupling of this compound with 4-tolylboronic acid.

Reagent & Parameter Table
ComponentChemical NameMW ( g/mol )EquivalentsAmount (1 mmol scale)Role
Electrophile This compound210.401.0210.4 mgStarting Material
Nucleophile 4-Tolylboronic Acid135.961.2163.2 mgCoupling Partner
Catalyst Tetrakis(triphenylphosphine)palladium(0)1155.560.05 (5 mol%)57.8 mgPd(0) Source
Base Potassium Carbonate (K₂CO₃)138.212.0276.4 mgBoronic Acid Activator
Solvent 1 1,4-Dioxane (anhydrous)--4.0 mLOrganic Phase
Solvent 2 Water (degassed)--1.0 mLAqueous Phase
Materials and Equipment
  • Schlenk flask (25 mL) or microwave vial

  • Magnetic stir bar

  • Septa and needles

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Inert Atmosphere Setup: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Addition of Solids: Under a positive flow of inert gas, quickly add this compound (210.4 mg, 1.0 mmol), 4-tolylboronic acid (163.2 mg, 1.2 mmol), potassium carbonate (276.4 mg, 2.0 mmol), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol) to the flask.

  • Evacuate and Backfill: Seal the flask again and evacuate under vacuum (carefully, to avoid disturbing the solids) and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe. The use of degassed solvents further minimizes the presence of oxygen.[15][16]

  • Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing between the organic and aqueous layers.

  • Monitoring: Allow the reaction to proceed for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 2-chloro-5-fluoro-3-(p-tolyl)pyridine.

Visualizing the Workflow and Selectivity

A clear workflow and understanding of the intended regiochemical outcome are essential for successful execution.

Experimental_Workflow start Start setup 1. Assemble & Purge Schlenk Flask start->setup add_solids 2. Add Reagents (Substrate, Boronic Acid, Base, Catalyst) setup->add_solids evac_backfill 3. Evacuate & Backfill with Inert Gas (3x) add_solids->evac_backfill add_solvents 4. Add Solvents (Dioxane/Water) evac_backfill->add_solvents react 5. Heat & Stir (90 °C, 12-16h) add_solvents->react workup 6. Aqueous Work-up (Extraction & Washing) react->workup purify 7. Purify (Column Chromatography) workup->purify end Pure Product purify->end

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the selective Buchwald-Hartwig amination of 3-Bromo-2-chloro-5-fluoropyridine. The inherent reactivity differences between the C-Br and C-Cl bonds on the pyridine scaffold allow for a highly regioselective C-N bond formation at the C-3 position. This transformation is of significant interest to researchers in medicinal chemistry and materials science, as the resulting 2-chloro-5-fluoro-3-aminopyridine derivatives are versatile intermediates for the synthesis of complex molecules. This document outlines the mechanistic underpinnings of this selectivity, offers detailed, step-by-step protocols for reactions with both primary and secondary amines, discusses key reaction parameters, and provides a guide for troubleshooting common experimental challenges.

Introduction: Strategic C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] For drug development professionals, the ability to selectively introduce amine functionalities onto complex heterocyclic scaffolds is a critical tool for structure-activity relationship (SAR) studies.

The substrate, this compound, presents an interesting challenge and opportunity. The presence of two distinct halogen atoms allows for sequential, selective functionalization. The principles of the Buchwald-Hartwig reaction predict that the greater lability of the C-Br bond compared to the C-Cl bond will dictate the site of amination, leading to a highly regioselective outcome. This guide provides the expertise-driven protocols and mechanistic insights necessary to reliably execute this valuable transformation.

The Principle of Regioselectivity: A Mechanistic Perspective

The success of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle. The regioselectivity observed in the amination of this compound is determined by the initial and often rate-limiting step of this cycle: oxidative addition.

The generally accepted mechanism proceeds as follows:

  • Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) complex undergoes oxidative addition into a carbon-halogen bond of the aryl halide. This step is highly sensitive to the nature of the halogen. The relative rates of oxidative addition follow the trend C-I > C-Br > C-Cl > C-F. For the substrate , the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 2-position.[3] This reactivity difference is the cornerstone of the reaction's regioselectivity.

  • Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base removes the amine proton to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group, are essential.[1][4] These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and help prevent catalyst deactivation.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_IO Pd(0)L2 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Pd-II) Pd(0)L2->OA_Complex Ar-Br (Selective Oxidative Addition) Amine_Coord Pd(II)-Amine Complex OA_Complex->Amine_Coord + R₂NH Amido_Complex Pd(II)-Amido Complex Amine_Coord->Amido_Complex + Base - [Base-H]Br Amido_Complex->Pd(0)L2 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product Amido_Complex->Product Product Formation ArBr This compound Amine R₂NH

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagent Selection

Successful execution requires careful selection and handling of high-purity reagents under inert conditions. The following table provides an overview of the necessary components for the amination of this compound with a representative primary amine, aniline.

ReagentFormulaMW ( g/mol )Amount (1 mmol scale)EquivalentsKey Properties & Handling
Substrate C₅H₂BrClFN210.43210 mg1.0Solid. Causes skin/eye irritation. Handle in a fume hood.[5]
Amine C₆H₅NH₂ (Aniline)93.13112 mg (110 µL)1.2Liquid. Toxic. Darkens on exposure to air/light. Use freshly distilled.[6][7][8]
Pd Precatalyst Pd₂(dba)₃915.7218.3 mg0.02 (2 mol %)Solid. Air-sensitive, store under inert gas.
Ligand RuPhos477.6119.1 mg0.04 (4 mol %)Solid. Air-sensitive, store under inert gas.
Base LiHMDS167.262.5 mL (1.0 M in THF)2.5Strong, non-nucleophilic base. Highly moisture-sensitive.[9]
Solvent THF (Anhydrous)72.11~5 mL-Use dry, degassed solvent. Water can deactivate the catalyst.

Note on Reagent Choice:

  • Palladium Source: While Pd₂(dba)₃ is a reliable choice, pre-formed palladium precatalysts like RuPhos Pd G3 can offer more consistent results by ensuring efficient generation of the active Pd(0) species.

  • Ligand Selection: RuPhos is an excellent choice for many amine couplings. However, for particularly challenging substrates or different amine classes, other ligands like BrettPhos (for primary amines) or Josiphos-type ligands (for heteroaryl chlorides) might be screened.[4][10]

  • Base Selection: LiHMDS is a very strong base suitable for a wide range of amines. Sodium tert-butoxide (NaOtBu) is another common and effective strong base. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[11][12]

  • Solvent Choice: Anhydrous THF, toluene, or 1,4-dioxane are commonly used. The choice can influence reagent solubility and reaction kinetics.[11][13] Toluene is often favored for its higher boiling point and poor solubility of some inorganic byproducts.

Detailed Experimental Protocols

Strict adherence to anhydrous and anaerobic techniques is paramount for reproducibility and high yields. All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (Argon or Nitrogen).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dry Schlenk tube under vacuum B Backfill with Argon A->B C Add Pd₂(dba)₃, RuPhos, and Substrate B->C D Purge with Argon again C->D E Add anhydrous THF D->E F Add Amine (e.g., Aniline) via syringe E->F G Add LiHMDS solution dropwise F->G H Seal tube and heat (e.g., 65 °C) G->H I Cool to room temperature H->I J Quench with sat. aq. NH₄Cl I->J K Extract with Ethyl Acetate J->K L Dry organic layer (Na₂SO₄), filter K->L M Concentrate under reduced pressure L->M N Purify by column chromatography M->N

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 4.1: Amination with a Primary Amine (e.g., Aniline)
  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (210 mg, 1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol %), and RuPhos (19.1 mg, 0.04 mmol, 4 mol %).

  • Solvent and Reagent Addition: Add 5 mL of anhydrous THF. Stir the mixture for 5 minutes. Add aniline (110 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Base Addition: Add LiHMDS (2.5 mL of a 1.0 M solution in THF, 2.5 mmol, 2.5 equiv.) dropwise at room temperature. The reaction mixture will typically darken.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 65 °C in a pre-heated oil bath. Stir for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-anilino-2-chloro-5-fluoropyridine.

Protocol 4.2: Amination with a Secondary Amine (e.g., Morpholine)

The protocol for secondary amines is largely identical, with minor adjustments to the equivalents of the amine and base if necessary.

  • Reaction Setup: Follow step 1 from Protocol 4.1.

  • Solvent and Reagent Addition: Add 5 mL of anhydrous THF. Stir for 5 minutes. Add morpholine (105 µL, 1.2 mmol, 1.2 equiv.).

  • Base Addition and Reaction: Follow steps 3 and 4 from Protocol 4.1.

  • Workup and Purification: Follow steps 5-9 from Protocol 4.1 to isolate the desired 4-(2-chloro-5-fluoropyridin-3-yl)morpholine.

Troubleshooting and Field-Proven Insights

Even robust reactions can present challenges. Below are common issues and expert recommendations for resolving them.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen or moisture has deactivated the Pd(0) species.Ensure all glassware is scrupulously dried. Use high-purity, degassed solvents. Purge the reaction vessel thoroughly with an inert gas. Consider using a more stable palladium precatalyst (e.g., a G3 or G4 palladacycle).[14]
Insufficient Temperature: The oxidative addition step is too slow.Cautiously increase the reaction temperature in 10 °C increments. A higher boiling solvent like toluene may be required.
Poorly Soluble Base: The inorganic base is not effectively participating in the reaction.Ensure vigorous stirring. For scale-up, consider grinding the base to a fine powder before use or adding a co-solvent that improves solubility.[12]
Hydrodehalogenation Side Reaction Pathway: The aryl halide is reduced instead of aminated. This can occur if reductive elimination is slow.This side reaction can be promoted by trace water or if β-hydride elimination is a competitive pathway.[1] Ensure strictly anhydrous conditions. Screening different ligands can sometimes suppress this pathway; ligands with larger steric bulk may favor reductive elimination.[11][15]
Formation of Di-amination Product Reaction at C-Cl Position: The less reactive C-Cl bond begins to react.This is generally not an issue under standard conditions due to the high reactivity difference. If observed, it indicates the reaction may have been run for too long or at too high a temperature. Reduce reaction time and/or temperature.
Difficult Purification Ligand Byproducts: Oxidized phosphine ligands or residual dba can co-elute with the product.Filter the crude reaction mixture through a pad of Celite® before concentration to remove some palladium residues.[16][17] Optimize chromatography conditions carefully. A wash of the organic layer with an aqueous solution of N-acetylcysteine can sometimes help remove residual palladium.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and reliable method for the regioselective synthesis of 3-amino-2-chloropyridine derivatives. The selectivity is robustly controlled by the differential reactivity of the C-Br and C-Cl bonds towards oxidative addition. By employing appropriate air-free techniques, carefully selected catalyst systems, and optimized reaction conditions, researchers can readily access these valuable synthetic intermediates. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this chemistry in diverse research and development programs.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAAr) reactions of 3-Bromo-2-chloro-5-fluoropyridine, a versatile and highly functionalized heterocyclic building block. Pyridine scaffolds are of paramount importance in medicinal chemistry and drug discovery, and the strategic, regioselective functionalization of polysubstituted pyridines is a key challenge. This document elucidates the principles governing the selective substitution of the halogen atoms on the this compound ring, offering field-proven insights and detailed, step-by-step protocols for reactions with common oxygen, nitrogen, and sulfur nucleophiles. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these critical synthetic transformations.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. This compound is a particularly valuable starting material due to its trifunctional nature, offering three distinct reaction sites for diversification. The inherent electronic properties of the pyridine ring, combined with the specific arrangement of the three different halogen atoms, allow for a high degree of control over its synthetic transformations.

The key to unlocking the potential of this substrate lies in understanding the principles of nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nature of the pyridine nitrogen atom renders the ring electrophilic, particularly at the α (C2, C6) and γ (C4) positions, making it susceptible to attack by nucleophiles.[3] This activation is the foundation for the regioselective protocols detailed herein.

The Principle of Regioselectivity in SNAAr Reactions

The regiochemical outcome of a nucleophilic attack on this compound is dictated by a confluence of electronic and steric factors, as well as the nature of the halogen leaving group.

Electronic Activation: The pyridine nitrogen powerfully withdraws electron density from the ring, creating a partial positive charge (δ+) on the α- and γ-carbons. The C2 and C6 positions are most activated towards nucleophilic attack. In the case of this compound, the C2 position is highly activated.

Leaving Group Ability: In the context of SNAAr, which proceeds via an addition-elimination mechanism through a negatively charged Meisenheimer intermediate, the rate-determining step is typically the initial nucleophilic attack.[4] The stability of the C-X bond is less critical than in SN1 or SN2 reactions. The general leaving group aptitude in SNAAr is F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[5]

Competing Reaction Pathways: It is crucial to distinguish SNAAr from transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In palladium-catalyzed couplings, the reactivity trend of halogens is reversed (I > Br > Cl > F), governed by the ease of oxidative addition to the metal center. This orthogonal reactivity allows for a complementary functionalization strategy where the C3-bromo position can be selectively modified via cross-coupling, while the C2-chloro position is targeted by SNAAr.

Based on these principles, nucleophilic aromatic substitution on this compound is predicted to occur preferentially at the C2 position , with the displacement of the chloride. The fluorine at C5 is generally less reactive in SNAAr unless forced by harsh conditions, and the bromide at C3 is the least likely to be displaced by a nucleophile under these conditions.

Diagram: Regioselectivity in the Functionalization of this compound

G sub This compound snar Nucleophilic Aromatic Substitution (SNAAr) sub->snar  Strong Nucleophile  (e.g., RO⁻, R₂NH, RS⁻) coupling Pd-Catalyzed Cross-Coupling sub->coupling  Pd(0) catalyst, Base  (e.g., ArB(OH)₂) prod_snar 2-Nu-3-Bromo-5-fluoropyridine snar->prod_snar  Selective displacement  at activated C2-Cl prod_coupling 3-Aryl-2-chloro-5-fluoropyridine coupling->prod_coupling  Selective reaction  at weaker C3-Br

Caption: Competing pathways for the selective functionalization of this compound.

Experimental Protocols: Selective Substitution at the C2-Position

The following protocols are designed as robust starting points for the selective nucleophilic aromatic substitution at the C2 position of this compound. Optimization of temperature, reaction time, and stoichiometry of reagents may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Alkoxy-3-bromo-5-fluoropyridines (O-Arylation)

This procedure details the reaction with an oxygen nucleophile, such as sodium methoxide, to yield the corresponding 2-methoxy derivative.

Rationale: The use of a strong alkoxide nucleophile in a polar aprotic solvent facilitates the SNAAr reaction. The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.

ParameterValue/Condition
Substrate This compound (1.0 eq)
Nucleophile Sodium methoxide (1.2 - 1.5 eq)
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Methanol
Temperature 80-100 °C
Reaction Time 4-12 hours
Work-up Aqueous

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 210 mg).

  • Add anhydrous DMF (5 mL) to dissolve the substrate.

  • Add sodium methoxide (1.2 mmol, 65 mg) to the solution.

  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-methoxy-3-bromo-5-fluoropyridine.

Protocol 2: Synthesis of 2-Amino-3-bromo-5-fluoropyridines (N-Arylation)

This protocol describes the substitution of the C2-chloride with an amine nucleophile. A sealed vessel is often required due to the volatility of some amines at elevated temperatures.

Rationale: The reaction of a halogenated pyridine with an amine often requires elevated temperatures. The use of a base, such as potassium carbonate, can be beneficial, especially if the amine is used as its hydrochloride salt, to liberate the free amine. Based on analogous reactions, direct amination with aqueous ammonia under pressure and heat is a viable method for introducing a primary amino group.[6]

ParameterValue/Condition
Substrate This compound (1.0 eq)
Nucleophile Amine (e.g., piperidine, 2.0 eq) or Aqueous Ammonia (excess)
Base (optional) K₂CO₃ (2.0 eq)
Solvent N-Methyl-2-pyrrolidone (NMP) or Dioxane
Temperature 100-150 °C
Reaction Time 12-24 hours
Apparatus Sealed tube or autoclave

Step-by-Step Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol, 210 mg) and the desired amine (e.g., piperidine, 2.0 mmol, 170 mg, 0.2 mL).

  • Add anhydrous NMP (4 mL).

  • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 18 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-amino-3-bromo-5-fluoropyridine derivative.

Protocol 3: Synthesis of 3-Bromo-5-fluoro-2-(alkylthio)pyridines (S-Arylation)

This protocol outlines the displacement of the C2-chloride with a sulfur nucleophile, such as a sodium thiolate.

Rationale: Thiolates are generally excellent nucleophiles and react readily in SNAAr reactions. These reactions can often be performed at lower temperatures compared to those with oxygen or nitrogen nucleophiles.

ParameterValue/Condition
Substrate This compound (1.0 eq)
Nucleophile Sodium thiomethoxide (NaSMe) (1.1 eq)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Work-up Aqueous

Step-by-Step Procedure:

  • Dissolve this compound (1.0 mmol, 210 mg) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium thiomethoxide (1.1 mmol, 77 mg) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the pure 3-Bromo-5-fluoro-2-(methylthio)pyridine.

Self-Validating Systems: Troubleshooting and Key Considerations

  • Moisture Sensitivity: All reagents and solvents should be anhydrous, as water can compete as a nucleophile and lead to undesired hydroxylation byproducts.

  • Inert Atmosphere: While not always strictly necessary, performing these reactions under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential side reactions, especially with sensitive nucleophiles.

  • Monitoring Reaction Progress: Close monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts from over-reaction or decomposition.

  • Regioselectivity Check: The regiochemical outcome should always be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to ensure substitution has occurred at the desired C2 position.

  • Alternative Halogen Reactivity: While C2-Cl substitution is favored, be aware that under more forcing conditions (higher temperatures, stronger bases/nucleophiles), substitution of the C5-F may occur. A study on the chemoselective amination of the isomeric 5-bromo-2-chloro-3-fluoropyridine showed that selective substitution of the fluorine can be achieved under certain SNAAr conditions.[7]

Diagram: General Experimental Workflow for SNAAr

G start Assemble Reagents (Substrate, Nucleophile, Solvent, Base) dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_nuc Add Nucleophile (and Base if needed) dissolve->add_nuc heat Heat Reaction Mixture with Vigorous Stirring add_nuc->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up: Quench, Extract, Wash, Dry monitor->workup Complete purify Purify by Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: A generalized workflow for performing and validating SNAAr reactions.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled to achieve selective functionalization. By leveraging the principles of nucleophilic aromatic substitution, researchers can reliably target the C2-chloro position for displacement with a wide range of nucleophiles. The protocols provided in this guide serve as a robust foundation for the synthesis of diverse libraries of 2-substituted-3-bromo-5-fluoropyridines, which are valuable precursors for further elaboration in drug discovery and materials science. Understanding the causality behind the reaction conditions and potential side reactions is key to successful and reproducible synthesis.

References

Strategic Synthesis of 2,3-Disubstituted-5-Fluoropyridines: A Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The 2,3-disubstituted-5-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom, enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] This structural unit is a cornerstone in the development of novel therapeutics, from kinase inhibitors to central nervous system agents.[3][4][5]

However, the precise and efficient synthesis of these molecules presents a significant challenge due to the regiochemical complexities of the pyridine ring. This guide provides an in-depth analysis of robust and field-proven synthetic strategies, focusing on the causality behind experimental choices to empower researchers in drug discovery and development. We will explore cutting-edge techniques, including Directed ortho-Metalation and the Halogen Dance reaction, alongside established cross-coupling methods, to provide a comprehensive toolkit for accessing this valuable chemical space.

I. Core Synthetic Strategies: A Comparative Overview

The selective introduction of substituents at the C-2 and C-3 positions of a 5-fluoropyridine ring requires careful strategic planning. The fluorine atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack, primarily at the C-2 and C-6 positions. The primary challenge lies in achieving selective functionalization at the C-3 position ortho to a pre-existing C-2 substituent.

Below is a summary of the most effective strategies, which will be detailed in the subsequent sections.

Strategy Key Principle Typical Reagents Regiocontrol Advantages Limitations
Directed ortho-Metalation (DoM) A directing group at C-2 guides deprotonation of the C-3 position.Organolithium bases (n-BuLi, LDA), TMEDAExcellentHigh regioselectivity, access to diverse electrophiles.Requires cryogenic temperatures, sensitive to moisture, limited by directing group choice.
Halogen Dance Reaction Base-induced migration of a halogen (I, Br) to a more stable thermodynamic position.[6]Lithium amides (LDA, LiTMP), organolithiumsUnique; allows functionalization at otherwise inaccessible positions.Powerful for isomerizations, creates novel substitution patterns.[7][8]Requires specific halogenated precursors, can lead to complex mixtures if not optimized.
Suzuki-Miyaura Cross-Coupling Palladium-catalyzed coupling of a boronic acid/ester with a halide at C-2 or C-3.Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., Na₃PO₄), boronic acidExcellentHigh functional group tolerance, commercially available reagents.[9]Requires pre-functionalized (halogenated) pyridine starting materials.
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., Cl, SO₂Me) by a nucleophile.[10]Strong nucleophiles (alkoxides, amines, thiols)Governed by electronic activation; predictable.Often high-yielding, scalable.Limited to specific substitution patterns and susceptible nucleophiles.
II. Directed ortho-Metalation (DoM): The Regioselective Workhorse

Directed ortho-metalation is arguably the most powerful strategy for the regioselective functionalization of the C-3 position.[11][12] The methodology relies on a directing metalation group (DMG) at the C-2 position, which coordinates to an organolithium base, facilitating deprotonation at the adjacent C-3 position.[13][14]

Causality of Experimental Design:

  • Choice of Base: Strong, non-nucleophilic bases are essential. Lithium diisopropylamide (LDA) is often preferred over n-butyllithium (n-BuLi) to prevent competitive nucleophilic addition to the pyridine ring.[13] The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates, increasing the basicity and accelerating the metalation.[11][14]

  • Temperature: Reactions are conducted at cryogenic temperatures (-78 °C) to prevent base degradation, side reactions, and potential rearrangement of the aryllithium intermediate.[11]

  • Directing Group (DMG): The C-2 substituent is crucial. While the fluorine at C-5 is a weak directing group, a stronger DMG at C-2 (e.g., -Cl, -OR, -CONR₂) will dictate the site of metalation. The chlorine atom in 2-chloro-5-fluoropyridine is an effective DMG for this purpose.[15]

Directed_Ortho_Metalation Workflow for Directed ortho-Metalation (DoM) cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification Start Start with 2-Substituted-5-Fluoropyridine Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Anhydrous Solvent (e.g., THF) Inert->Solvent Cool Cool to -78 °C Solvent->Cool Base Slowly Add Organolithium Base (e.g., LDA in THF) Cool->Base Stir Stir for 0.5-2 h (Formation of C-3 Anion) Base->Stir Electrophile Add Electrophile (e.g., I₂, DMF, R-CHO) Stir->Electrophile Warm Allow to Warm Slowly Electrophile->Warm Quench Quench Reaction (e.g., sat. NH₄Cl) Warm->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 2,3-Disubstituted -5-Fluoropyridine Purify->Product

Fig. 1: General experimental workflow for the DoM strategy.

This protocol details the C-3 iodination of 2-chloro-5-fluoropyridine, creating a versatile handle for subsequent cross-coupling reactions.

Materials:

  • 2-Chloro-5-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (2.5 M in hexanes)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiating the Pyridine: In a separate flame-dried flask, dissolve 2-chloro-5-fluoropyridine (1.0 eq) in anhydrous THF (20 mL). Cool the solution to -78 °C. Transfer the prepared LDA solution from Step 1 to this flask via cannula. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Prepare a solution of iodine (1.2 eq) in anhydrous THF (15 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Work-up: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Self-Validation:

  • Checkpoint: Successful lithiation is indicated by a color change upon addition of the base. Complete reaction with iodine is confirmed by the disappearance of the I₂ color.

  • Expected Outcome: Yields typically range from 70-85%. The product can be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

III. The Halogen Dance Reaction: A Tool for Isomeric Transposition

The Halogen Dance (HD) is a fascinating and powerful base-catalyzed rearrangement where a halogen atom migrates from its initial position to a more thermodynamically stable one on the aromatic ring.[6][7][8] This reaction is particularly useful for accessing substitution patterns that are difficult to obtain through direct C-H functionalization.[7] For instance, starting with a 2-fluoro-3-iodopyridine, a halogen dance can be induced to form a 2-fluoro-4-lithiopyridine intermediate, which can then be trapped by an electrophile.[16]

Causality of Experimental Design:

  • Mechanism: The process begins with deprotonation by a strong base (e.g., LDA) to form an aryllithium intermediate. This intermediate can then undergo a series of halogen-lithium exchange steps with the starting material, leading to the "dancing" of the halogen to a new position.[6]

  • Temperature Control: Temperature is a critical switch. At very low temperatures (e.g., -60 °C to -78 °C), simple ortho-lithiation may occur without rearrangement. At slightly higher temperatures (e.g., -20 °C), the halogen dance is favored.[16] This provides a divergent pathway from a single starting material.

  • Continuous Flow Chemistry: The high reactivity and instability of the intermediates make this reaction well-suited for continuous flow chemistry, which allows for precise control over temperature and residence time, leading to higher yields and safety.[7][16]

Halogen_Dance_Mechanism Simplified Halogen Dance Mechanism on a Fluoropyridine Start Start: 2-Fluoro-3-iodopyridine Intermediate1 Initial Lithiated Intermediate (Kinetically Favored) Start->Intermediate1 -78 °C Base + LDA (Deprotonation) Intermediate2 Rearranged Lithiated Intermediate Intermediate1->Intermediate2 [Rearrangement Pathway] Rearrange Halogen Migration (Thermodynamic Control) -20 °C Product Product: 4-Substituted-2-fluoro-3-iodopyridine Intermediate2->Product [Quench] Electrophile + Electrophile (E+) (Trapping)

Fig. 2: Conceptual pathway of a Halogen Dance reaction.

This protocol illustrates how to leverage the halogen dance to functionalize the C-4 position, a feat not easily achieved by other means. This example is adapted from principles demonstrated in continuous flow but is presented here for a batch process.[16]

Materials:

  • 2-Fluoro-3-iodopyridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of 2-fluoro-3-iodopyridine (1.0 eq) in anhydrous THF (40 mL).

  • Initial Lithiation: Cool the flask to -78 °C. Add the LDA solution (1.1 eq) dropwise. Stir for 15 minutes at this temperature. At this stage, the primary species is the kinetically formed 2-fluoro-4-lithiopyridine.

  • Inducing the Dance: Transfer the flask to a cryocool or a bath maintained at -20 °C. Stir the reaction mixture at this temperature for 30-60 minutes to allow the halogen dance to proceed to the thermodynamically favored 3-fluoro-2-lithiopyridine.

  • Electrophilic Trapping: Cool the reaction mixture back down to -78 °C. Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at -78 °C.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by flash column chromatography.

Self-Validation:

  • Checkpoint: The success of the reaction hinges on precise temperature control. Analysis of the crude product by GC-MS or ¹H NMR can confirm the regioselectivity of the formylation.

  • Expected Outcome: This divergent approach can provide access to a range of 2,3,5- or 2,4,5-trisubstituted pyridines depending on the temperature and trapping conditions, with yields reported in the range of 42-97% in flow systems.[16]

IV. Cross-Coupling and SNAr Strategies

For building molecular complexity, Suzuki-Miyaura cross-coupling is a go-to method.[9] Starting with a dihalogenated 5-fluoropyridine (e.g., 2-chloro-3-bromo-5-fluoropyridine), sequential and regioselective couplings can be performed. The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions allows for selective functionalization at C-3 first, followed by a second coupling at C-2.

Nucleophilic aromatic substitution (SNAr) offers a more classical but highly effective route. For example, a building block like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine is highly versatile.[10][17] The methylsulfonyl group at C-2 is an excellent leaving group that can be displaced by various nucleophiles (e.g., amines, alkoxides). Subsequently, the chlorine at C-5 can be used in cross-coupling reactions to introduce the final substituent.

V. Conclusion

The synthesis of 2,3-disubstituted-5-fluoropyridines is a critical task in modern drug discovery. While no single method is universally applicable, a strategic combination of Directed ortho-Metalation, Halogen Dance reactions, and transition metal-catalyzed cross-couplings provides a powerful and versatile arsenal. Understanding the mechanistic underpinnings and the critical experimental parameters—especially the choice of base and precise temperature control—is paramount to achieving high regioselectivity and yield. The protocols and strategies outlined in this guide serve as a robust foundation for researchers to confidently access these valuable heterocyclic building blocks.

References

Application Notes & Protocols: The Strategic Use of 3-Bromo-2-chloro-5-fluoropyridine in the Synthesis of Pyridyl-Based Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Core in Modern Agrochemicals

The pyridine scaffold is a privileged structure in the agrochemical industry, forming the core of numerous potent herbicides, fungicides, and insecticides.[1][2][3] Its prevalence is due to favorable physicochemical properties and the ability to precisely interact with biological targets within weeds and pests.[2] Within this class, halogenated pyridines are particularly valuable as versatile synthetic intermediates. 3-Bromo-2-chloro-5-fluoropyridine (CAS No. 884494-36-4) has emerged as a critical building block for the construction of novel pyridyl-based herbicides.[4][5] Its unique arrangement of three different halogen atoms allows for a highly controlled, sequential, and regioselective functionalization, providing chemists with a powerful tool for developing complex molecular architectures and exploring structure-activity relationships (SAR).

This guide provides an in-depth exploration of the synthetic utility of this compound, moving from fundamental principles of reactivity to detailed, field-proven experimental protocols for key transformations in the synthesis of herbicide precursors.

Chapter 1: The Principle of Orthogonal Reactivity

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. This "orthogonal reactivity" allows chemists to selectively address one position on the pyridine ring while leaving the others intact for subsequent transformations. This selectivity is governed by two distinct electronic and mechanistic principles: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-withdrawing nature of the pyridine ring nitrogen atom makes the α-positions (C2 and C6) electron-deficient and thus highly susceptible to attack by nucleophiles.[6] The chlorine atom at the C2 position is therefore primed for displacement via an addition-elimination mechanism, which proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] This pathway is the preferred method for introducing oxygen, sulfur, or nitrogen nucleophiles, which are common linkages in herbicidal compounds.

  • Transition-Metal-Catalyzed Cross-Coupling at C3: The rate-determining step in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is the oxidative addition of the catalyst into the carbon-halogen bond.[6] The bond dissociation energy for a C-Br bond is significantly lower than that of a C-Cl bond. Consequently, the bromine atom at the C3 position is the primary site for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with high selectivity.[6][9]

This dual-mode reactivity allows for a planned synthetic sequence, typically beginning with a more robust cross-coupling reaction at the C3-bromo position, followed by a milder nucleophilic substitution at the C2-chloro position.

Caption: Regioselective reaction pathways of this compound.

Chapter 2: Protocol for Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is fundamental for creating the ether linkages found in many aryloxyphenoxypropionate ("fop") and pyridyloxy herbicides.[10] This protocol details the synthesis of a key intermediate by reacting this compound with a phenolic nucleophile.

Protocol 2.1: Synthesis of 3-Bromo-5-fluoro-2-(4-methoxyphenoxy)pyridine

This procedure describes the selective substitution of the C2-chlorine with a phenoxide nucleophile. The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the cation of the base (e.g., K⁺) without hydrogen bonding to the nucleophile, thereby increasing its reactivity.

Materials:

Reagent CAS No. MW ( g/mol ) Amount (mmol) Mass/Volume
This compound 884494-36-4 208.44 10.0 2.08 g
4-Methoxyphenol 150-76-5 124.14 11.0 1.37 g
Potassium Carbonate (K₂CO₃), anhydrous 584-08-7 138.21 15.0 2.07 g

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 20 mL |

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (2.08 g, 10.0 mmol), 4-methoxyphenol (1.37 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes to ensure an inert atmosphere, which prevents potential side reactions involving moisture or oxygen.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the Meisenheimer complex formation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 6-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold deionized water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine (2 x 30 mL) to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to yield the pure product.

Chapter 3: Protocol for Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties at the C3 position. This is a key step in building the complex biaryl structures often required for high herbicidal activity.[1][2]

Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the selective coupling at the C3-bromo position. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for an efficient catalytic cycle. A base is required to activate the boronic acid, and a mixed solvent system is often used to ensure all components remain in solution.

Materials:

Reagent CAS No. MW ( g/mol ) Amount (mmol) Mass/Volume
This compound 884494-36-4 208.44 5.0 1.04 g
Phenylboronic Acid 98-80-6 121.93 6.0 0.73 g
Pd(PPh₃)₄ 14221-01-3 1155.56 0.15 (3 mol%) 173 mg
Sodium Carbonate (Na₂CO₃) 497-19-8 105.99 10.0 1.06 g
Toluene 108-88-3 92.14 - 20 mL
Ethanol 64-17-5 46.07 - 5 mL

| Water | 7732-18-5 | 18.02 | - | 5 mL |

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL Schlenk flask, combine this compound (1.04 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and sodium carbonate (1.06 g, 10.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere, which is critical to prevent the degradation of the Pd(0) catalyst.

  • Solvent Degassing & Addition: Separately, degas the toluene, ethanol, and water by bubbling nitrogen through them for 20 minutes. Using syringes, add the degassed toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.

  • Heating: Heat the reaction mixture to 85 °C with vigorous stirring. The mixture should become a homogenous solution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-5-fluoro-3-phenylpyridine.

Chapter 4: Strategic Sequential Synthesis Workflow

The true synthetic value of this compound is realized when these orthogonal reactions are used in sequence. A common and highly effective strategy is to first perform the more robust Suzuki coupling at the C3 position, followed by the SNAr reaction at the C2 position. This approach allows for the construction of highly substituted pyridyl cores that are difficult to access through other methods.

G start This compound step1 Step 1: Suzuki Coupling (Pd Catalyst, Base, Ar-B(OH)₂) start->step1 intermediate Intermediate: 3-Aryl-2-chloro-5-fluoropyridine step1->intermediate step2 Step 2: SNAr Reaction (Base, R-OH or R-SH) intermediate->step2 product Final Product: 3-Aryl-2-(alkoxy/thio)-5-fluoropyridine (Herbicide Precursor) step2->product

Caption: Sequential synthesis workflow for herbicide precursors.

This two-step process enables the creation of a diverse library of compounds by simply varying the boronic acid in the first step and the nucleophile in the second. This modular approach is exceptionally powerful for lead optimization in herbicide discovery programs.

References

Catalyst Selection for Regioselective C-N Bond Formation with 3-Bromo-2-chloro-5-fluoropyridine: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Aminopyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, aminopyridines are of particular interest, serving as vital pharmacophores and versatile synthetic intermediates in the development of novel drugs.[1][2][3] Compounds containing the 2-aminopyridine moiety, for instance, are found in treatments for non-small cell lung cancer and exhibit a wide range of pharmacological activities.[2][4] The synthesis of these valuable molecules often relies on the formation of a carbon-nitrogen (C-N) bond, a transformation that has been revolutionized by palladium-catalyzed cross-coupling reactions.[5][6]

This guide focuses on the selective amination of 3-bromo-2-chloro-5-fluoropyridine, a polyhalogenated heterocycle that presents both a challenge and an opportunity for synthetic chemists. The presence of multiple, electronically distinct halogen atoms allows for programmed, regioselective functionalization. Mastering the selective conversion of one C-Hal bond to a C-N bond while leaving the others intact is a powerful strategy for the efficient construction of complex molecular architectures. This application note provides a detailed framework for catalyst selection, reaction optimization, and protocol execution for the regioselective Buchwald-Hartwig amination of this substrate, aimed at researchers, scientists, and drug development professionals.

Decoding the Substrate: The Principle of Regioselective C-N Coupling

The key to the strategic functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for reactions like the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a palladium(0) complex.[7] The rate of this crucial step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C–I > C–Br > C–Cl > C–F.[7][8]

For this compound, the C-Br bond at the 3-position is significantly weaker and therefore more reactive towards oxidative addition than the C-Cl bond at the 2-position.[7][9][10] This intrinsic reactivity difference enables the selective formation of a C-N bond at the C-3 position, leaving the C-Cl bond available for subsequent transformations.

G cluster_0 Reactivity Gradient cluster_1 Predicted Outcome C-Br C-Br (Position 3) Lower Bond Energy More Reactive C-Cl C-Cl (Position 2) Higher Bond Energy Less Reactive C-F C-F (Position 5) Strongest Bond Least Reactive Start This compound Product Selective C-N Coupling at C-3 3-Amino-2-chloro-5-fluoropyridine Start->Product Pd-Catalyzed Amination

Caption: Regioselectivity in C-N coupling of this compound.

The Buchwald-Hartwig Amination: Assembling the Optimal Catalytic System

The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for forming C-N bonds.[11] Its success hinges on the careful selection of three key components: the palladium source, the ligand, and the base.[12][13]

Palladium Source: Precursors and Pre-catalysts

While simple palladium salts like Pd(OAc)₂ and Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) species.[13] Modern approaches often favor the use of "pre-catalysts," which are stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) catalyst upon activation. These pre-catalysts offer improved stability, handling, and reaction reproducibility.

The Ligand: Architect of Reactivity and Selectivity

The ligand is arguably the most critical component of the catalytic system.[5][14] For challenging substrates like electron-deficient halopyridines, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, and prevent catalyst deactivation.[14] The development of biarylphosphine ligands by the Buchwald group has been instrumental in broadening the scope of C-N coupling reactions.[15][16]

LigandStructureKey Features & Typical Applications
RuPhos [Image of RuPhos structure]Highly active for a broad range of substrates, including heteroaryl chlorides. Often effective for coupling primary and secondary amines.[7][15]
BrettPhos [Image of BrettPhos structure]Extremely bulky and electron-rich. Excellent for coupling sterically hindered primary amines and anilines. Shows high reactivity with aryl chlorides.[15][17]
XPhos [Image of XPhos structure]A versatile and widely used ligand. Effective for a variety of C-N couplings, including those involving primary and secondary amines with aryl bromides and chlorides.[15]
t-BuXPhos [Image of t-BuXPhos structure]A highly active ligand, often used for challenging couplings involving electron-rich aryl chlorides or hindered amines.
The Base: Driving the Catalytic Cycle

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the corresponding amide, which then participates in the C-N bond-forming reductive elimination step.[13] The choice of base can significantly impact reaction efficiency and must be matched to the substrate's sensitivity and the amine's pKa.

BasepKa of Conjugate AcidStrength & PropertiesCommon Use Cases
LiHMDS ~26Very strong, non-nucleophilic, solubleOften used with less acidic amines (alkylamines) and for challenging couplings.[7][15]
NaOt-Bu ~19Strong, sterically hindered, commonA workhorse base for a wide range of Buchwald-Hartwig reactions.[13]
K₃PO₄ ~12.3Weaker, inorganicUseful for substrates with base-sensitive functional groups.[13]
Cs₂CO₃ ~10.3Weaker, inorganic, good solubilityA mild base often employed for sensitive substrates or when strong bases lead to side reactions.[13][18]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

Protocol 1: High-Throughput Catalyst System Screening

This protocol utilizes a 24-well plate format to efficiently screen multiple combinations of ligands, bases, and palladium sources, enabling rapid identification of promising reaction conditions.[19][20][21]

G cluster_Setup Reaction Setup cluster_Execution Execution (Inert Atmosphere) cluster_Analysis Analysis A Prepare Stock Solutions 1. Substrate (this compound) 2. Amine 3. Internal Standard (e.g., biphenyl) C Dispense Solutions Add substrate/amine/standard stock solution to each well A->C B Load 24-Well Plate - Pre-weighed catalysts/ligands - Add base to each well B->C D Seal & React Seal plate with cap mat, place on heating block, and stir for specified time (e.g., 16h at 80°C) C->D E Quench & Sample Cool plate, quench each well, dilute with solvent D->E F Analyze by LC-MS / GC-MS Determine product conversion and yield relative to internal standard E->F

Caption: Workflow for high-throughput screening of C-N coupling conditions.

Materials:

  • This compound

  • Amine coupling partner (e.g., morpholine, aniline)

  • Palladium pre-catalysts (e.g., RuPhos Pd G3, BrettPhos Pd G3)

  • Ligands (if not using pre-catalysts)

  • Bases (e.g., LiHMDS, NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, Dioxane, Toluene)

  • 24-well reaction block with stir bars

  • Internal standard (e.g., biphenyl)

Step-by-Step Procedure:

  • Plate Preparation (in a glovebox):

    • To each designated well of the 24-well reaction block, add the palladium pre-catalyst (~2 mol%) and the base (~2.0 equiv). For example, screen RuPhos Pd G3 and BrettPhos Pd G3 with NaOt-Bu and LiHMDS.

  • Stock Solution Preparation:

    • In a volumetric flask, prepare a stock solution of this compound (1.0 equiv), the amine (1.2 equiv), and the internal standard in anhydrous solvent.

  • Reaction Setup:

    • Under an inert atmosphere, dispense an equal volume of the stock solution into each well of the reaction block.

    • Seal the block securely with a cap mat.

  • Reaction:

    • Place the reaction block on a magnetic stirring hotplate and heat to the desired temperature (e.g., 65-100 °C).

    • Stir for a set time, typically 12-24 hours.

  • Analysis:

    • Cool the reaction block to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by LC-MS or GC-MS to determine the conversion to the desired product relative to the internal standard.

Protocol 2: Optimized Scale-Up Synthesis of 3-Morpholino-2-chloro-5-fluoropyridine

This protocol is based on a typical successful condition identified from screening.

Materials:

  • This compound (1.0 equiv, e.g., 1.0 g)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • LiHMDS (2.5 equiv)

  • Anhydrous THF

  • Schlenk flask and standard inert atmosphere equipment

Step-by-Step Procedure:

  • Flask Preparation:

    • To a dry Schlenk flask under an argon atmosphere, add the RuPhos Pd G3 pre-catalyst.

  • Reagent Addition:

    • Add this compound to the flask.

    • Add anhydrous THF, followed by the morpholine.

    • Finally, add the LiHMDS base.

  • Reaction:

    • Seal the Schlenk flask and heat the reaction mixture to 65 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.[7]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 3-morpholino-2-chloro-5-fluoropyridine.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle provides a rational basis for troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination using a Pd(II) pre-catalyst and a biarylphosphine ligand (L) is as follows:

Buchwald_Hartwig_Cycle Precatalyst Pd(II) Precatalyst Pd0 Active L-Pd(0) Catalyst Precatalyst->Pd0 Activation (Base/Amine) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br (Rate-Limiting) AmideComplex Amide Complex L-Pd(II)(Ar)(NR₂) OxAdd->AmideComplex + Base, HNR₂ - H-Br AmideComplex->Pd0 Reductive Elimination Product Product Ar-NR₂ AmideComplex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Activation: The Pd(II) pre-catalyst is reduced in situ to the active monoligated Pd(0) species.

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond of the pyridine—the rate-limiting step. The bulky ligand facilitates this process.[7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle. The steric bulk of the ligand promotes this final, product-forming step.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu or LiHMDS).3. Increase reaction temperature in 10-20 °C increments.
Formation of Hydrodehalogenation Side Product 1. Presence of water.2. Base-promoted side reaction.1. Use rigorously dried solvent and reagents.2. Screen alternative bases (e.g., Cs₂CO₃).
Poor Regioselectivity (Reaction at C-Cl) 1. Harsh reaction conditions.2. Highly active catalyst system.1. Lower the reaction temperature.2. Screen less reactive ligands or reduce catalyst loading.
Incomplete Reaction 1. Catalyst deactivation.2. Insufficient reaction time.1. Increase catalyst/ligand loading.2. Extend the reaction time and monitor by LC-MS.

Conclusion

The regioselective C-N bond formation on this compound is a highly achievable and valuable transformation for drug discovery and development. Success relies on the fundamental principle of differential halogen reactivity and the rational selection of a suitable palladium-based catalytic system. By employing modern, sterically hindered biarylphosphine ligands such as RuPhos or BrettPhos in combination with an appropriate base, chemists can selectively functionalize the C-3 position with high efficiency. The use of high-throughput screening methods provides a powerful tool for rapidly identifying optimal conditions, accelerating the synthesis of valuable aminopyridine building blocks for the next generation of therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Bromo-2-chloro-5-fluoropyridine. Our goal is to provide in-depth, actionable insights rooted in mechanistic principles to help you troubleshoot and optimize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the unique challenges presented by this specific substrate.

Q1: I'm getting a very low yield or no reaction at all with this compound. What are the primary reasons for this?

A1: Low yields with this substrate are common and typically stem from a combination of three core factors:

  • Substrate Reactivity & Selectivity: You are working with a polyhalogenated pyridine. In palladium-catalyzed cross-couplings, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[1] For your substrate, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 2-position.[2][3] However, the C-Cl bond is still on an electron-deficient pyridine ring, making its activation a challenging but possible side reaction if conditions are too harsh. The primary challenge is often achieving selective and high-yielding coupling at the C-3 position without side reactions.

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[2][4][5] This coordination can "poison" or deactivate the catalyst, sequestering it in an off-cycle, non-productive state and stalling the reaction.

  • Challenging C-Cl Bond Activation: While selective C-Br coupling is expected, if your goal were to couple at the C-2 position, you would find that the strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle very difficult, requiring highly active catalyst systems.[2][6][7]

Q2: At which position should I expect the Suzuki coupling to occur: C-3 (Bromo) or C-2 (Chloro)?

A2: Under standard to moderately active Suzuki conditions, you should expect highly selective coupling at the C-3 position . The oxidative addition of palladium into the C-Br bond is kinetically favored over the C-Cl bond due to its lower bond dissociation energy.[3] Achieving coupling at the C-2 position would require specifically targeting the C-Cl bond, which necessitates more forcing conditions and a catalyst system known for C-Cl activation, often after the C-3 position has already been functionalized.

Q3: What are the most common side reactions and byproducts I should look out for?

A3: Besides unreacted starting material, the most common byproducts that reduce your yield are:

  • Protodeboronation: The boronic acid reagent reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. This is often accelerated by strong bases and high temperatures.[2][8]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (Ar-Ar). This is typically caused by the presence of oxygen, which can interfere with the palladium catalytic cycle.[2][9]

  • Dehalogenation: A halogen on your pyridine substrate is replaced by a hydrogen atom. This can occur after oxidative addition if a hydride source is present in the reaction mixture (e.g., from certain bases or solvents).[2][10]

Part 2: Troubleshooting Guide for Low Yields

This section provides specific, problem-oriented advice in a question-and-answer format.

Problem Area: Low or No Conversion of Starting Material

Q: My starting material is largely unreacted, even after extended reaction times. How can I improve my catalyst's activity?

A: This points to an issue with the oxidative addition step, likely compounded by catalyst inhibition. The C-Br bond on your electron-deficient pyridine requires a potent catalyst.

Causality: A standard catalyst like Pd(PPh₃)₄ may lack the electron richness and steric bulk to be effective. The electron-rich phosphine ligands are crucial as they accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. Bulky ligands favor the formation of highly reactive 12-electron, mono-ligated L-Pd(0) species, which is the active catalyst.[4]

Solutions:

  • Switch to a Modern Ligand: Employ bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands"). These are designed for challenging couplings.

    • Top Choices: SPhos, XPhos, and RuPhos are excellent starting points.[2] They enhance catalyst activity and stability.

  • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst.

    • Recommendation: XPhos Pd G3 or G4 pre-catalysts are air- and moisture-stable solids that efficiently and reliably generate the active L-Pd(0) species under the reaction conditions.[11][12] This avoids issues with impure palladium sources or inefficient reduction of Pd(II) to Pd(0).

Q: The reaction starts but seems to stall, leaving significant amounts of starting material. What's happening?

A: A stalling reaction is a classic symptom of catalyst deactivation or decomposition.

Causality: The pyridine nitrogen is likely inhibiting your catalyst.[5] Additionally, at the high temperatures often required (80-110 °C), the catalyst complex itself can degrade over time, forming inactive palladium black.[10]

Solutions:

  • Increase Ligand-to-Palladium Ratio: A higher concentration of the phosphine ligand can help prevent catalyst agglomeration and outcompete the pyridine nitrogen for coordination sites on the palladium. A Pd:Ligand ratio of 1:2 or even 1:4 can be beneficial.

  • Select a More Robust Base: A strong, non-coordinating base is critical.

    • Recommendation: Switch from carbonate bases (like Na₂CO₃ or K₂CO₃) to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][13] These bases are highly effective for challenging heteroaryl couplings and are less likely to cause catalyst degradation.

  • Ensure Rigorous Inert Conditions: Oxygen can rapidly and irreversibly oxidize both the phosphine ligand and the Pd(0) catalyst.[2] Use a robust degassing technique for all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][3]

Problem Area: Excessive Byproduct Formation

Q: My main byproduct is the homocoupling of my boronic acid. How do I stop this?

A: Boronic acid homocoupling is almost always due to the presence of oxygen.

Solutions:

  • Improve Degassing Technique: This is the most critical factor. Ensure your solvent and any aqueous base solution are thoroughly deoxygenated before addition to the reaction flask.[9]

  • Use a Pre-catalyst: As mentioned, Pd(II) sources like Pd(OAc)₂ can sometimes promote side reactions during the initial reduction to Pd(0). Using a pre-catalyst that cleanly generates the active species can minimize this.

Q: I'm losing my boronic acid to protodeboronation. How can I minimize this side reaction?

A: Protodeboronation is a hydrolysis reaction favored by excess water, strong base, and high heat.

Solutions:

  • Control Water Content: While Suzuki couplings often require some water to activate the base and facilitate transmetalation, too much can be detrimental. In your solvent system (e.g., Dioxane/H₂O), try reducing the water content from a 5:1 to a 10:1 ratio.

  • Use a Milder Base or Anhydrous Conditions: Consider using a base that does not require water, such as potassium fluoride (KF) in an anhydrous solvent like THF or dioxane.[14]

  • Lower the Reaction Temperature: If possible, screen lower temperatures (e.g., 80 °C instead of 110 °C). The activation energy for protodeboronation may be higher than for your desired coupling.

  • Use a More Stable Boronate Ester: If the problem persists, consider converting your boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, which are more resistant to hydrolysis.

Part 3: Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using properly dried and degassed solvents.

Protocol 1: High-Yield Selective C-3 Arylation

This protocol is optimized for selectivity and high yield at the 3-position (C-Br).

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • XPhos Pd G3 (1 - 3 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane and Degassed Water (e.g., 10:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2][6]

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-16 hours).[2]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[3] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Key Parameter Optimization Tables

Use these tables to guide your selection of reagents and conditions.

Table 1: Recommended Catalyst & Ligand Combinations

Palladium SourceLigandTypical Loading (mol%)Key Advantages & Rationale
XPhos Pd G3/G4 (Integrated)1 - 3%(First Choice) Air- and moisture-stable pre-catalyst. Provides reliable generation of the active Pd(0) species. XPhos is a bulky, electron-rich ligand ideal for this substrate.[11][12]
Pd₂(dba)₃ SPhos or RuPhos Pd: 1-2%, Ligand: 2-4%A highly active system. SPhos and RuPhos are excellent ligands for heteroaryl couplings, promoting fast oxidative addition and preventing catalyst deactivation.[2][15]
Pd(OAc)₂ XPhos or SPhos Pd: 2-4%, Ligand: 4-8%A common and cost-effective Pd(II) source, but requires in-situ reduction which can be less efficient. A higher ligand ratio is often needed.[2][3]

Table 2: Guide to Base and Solvent Selection

BaseSolvent SystemTemperature (°C)Rationale & Considerations
K₃PO₄ 1,4-Dioxane / H₂O (5:1 to 10:1)90 - 110(First Choice) A strong, effective base for challenging couplings involving heteroaryl halides. The aqueous system aids in dissolving the base and promoting transmetalation.[2][13]
Cs₂CO₃ Toluene or 1,4-Dioxane (can be run anhydrous or with H₂O)100 - 110A very strong base, often used for the most difficult C-Cl bond activations. Can be more effective than K₃PO₄ but is also more expensive.
K₂CO₃ Toluene / H₂O or Dioxane / H₂O90 - 110A standard, milder base. May be sufficient for reactive boronic acids but can be less effective for this substrate, potentially leading to lower yields.[3]
KF Anhydrous THF or Dioxane80 - 100A good choice if protodeboronation is a major issue, as it can be run under anhydrous conditions.[14]
Part 5: Visual Guides & Workflows

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X Complex pd0->oa_complex trans_complex Ar-Pd(II)-Ar' Complex oa_complex->trans_complex Transmetalation product_complex L-Pd(0) • Ar-Ar' trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product R-R' (Coupled Product) product_complex->product aryl_halide R-X (this compound) aryl_halide->pd0 Oxidative Addition boronic_acid R'-B(OH)₂ (Activated by Base) boronic_acid->oa_complex base Base (e.g., K₃PO₄) base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_analysis Analyze Reaction Outcome cluster_sm Solutions for Unreacted SM cluster_byproducts Solutions for Byproducts cluster_stalled Solutions for Stalled Reaction start Low Yield Observed outcome1 High Starting Material (SM) start->outcome1 outcome2 Major Byproducts start->outcome2 outcome3 Reaction Stalled start->outcome3 sm_sol1 Increase Catalyst Activity: - Use Buchwald Ligand (XPhos, SPhos) - Use Pd Pre-catalyst (G3/G4) outcome1->sm_sol1 sm_sol2 Increase Temperature (e.g., 90°C -> 110°C) outcome1->sm_sol2 byprod_q Identify Byproduct outcome2->byprod_q stalled_sol1 Combat Catalyst Deactivation: - Increase Ligand:Pd Ratio (e.g., 2:1) - Use Stronger Base (K₃PO₄) outcome3->stalled_sol1 stalled_sol2 Ensure Strict Inert Atmosphere outcome3->stalled_sol2 byprod_homo Homocoupling -> Improve Degassing byprod_q->byprod_homo Ar'-Ar' byprod_proto Protodeboronation -> Reduce H₂O, Try KF byprod_q->byprod_proto Ar'-H byprod_dehalo Dehalogenation -> Lower Temp, Milder Base byprod_q->byprod_dehalo SM-H

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Diagram 3: Reactivity & Selectivity Principle

Caption: Regioselectivity is driven by the higher reactivity of the C-Br bond.

References

minimizing byproduct formation in 3-Bromo-2-chloro-5-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of 3-Bromo-2-chloro-5-fluoropyridine

This compound is a versatile building block in medicinal chemistry, offering multiple reaction sites for diversification. The presence of three different halogen atoms on the pyridine ring allows for a range of selective transformations. However, this complex reactivity profile can also lead to the formation of undesired byproducts. Understanding the factors that govern selectivity is crucial for successful and efficient synthesis.

The reactivity of this compound is primarily dictated by two key factors:

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The reactivity of the carbon-halogen bond follows the general trend of C-Br > C-Cl. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst. Therefore, these reactions are expected to occur selectively at the C-3 position.

  • For Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the pyridine ring for nucleophilic attack. The positions most activated are C-2 and C-6. Consequently, strong nucleophiles will preferentially displace the chloride at the C-2 position.

This differential reactivity allows for a modular approach to the synthesis of complex substituted pyridines. However, deviations from these general trends can lead to the formation of byproducts, reducing yield and complicating purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: The most common byproducts depend on the reaction type. In palladium-catalyzed cross-coupling reactions, you may encounter:

  • Hydrodehalogenation (specifically, debromination): Replacement of the bromine atom with a hydrogen atom to yield 2-chloro-5-fluoropyridine.

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling) or the starting pyridine.

  • Reaction at the C-2 position: In some cases, particularly at higher temperatures or with certain catalyst systems, coupling at the C-Cl bond can occur.

In nucleophilic aromatic substitution (SNAr) reactions, the primary byproduct is often the result of reaction at the C-3 position, although this is generally less favored.

Q2: How does the 5-fluoro substituent affect the reactivity of the molecule?

A2: The fluorine atom at the 5-position is a strong electron-withdrawing group. This has several effects:

  • It increases the overall electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack in SNAr reactions.

  • It can influence the electronic properties of the C-Br and C-Cl bonds, potentially affecting the rate of oxidative addition in palladium-catalyzed reactions.

  • The presence of the fluorine can also subtly alter the steric environment around the reaction centers.

Q3: In a Suzuki-Miyaura coupling, my main byproduct is the debrominated starting material (2-chloro-5-fluoropyridine). What is the likely cause?

A3: Hydrodebromination is a common side reaction in palladium-catalyzed couplings of aryl halides, particularly electron-deficient ones.[1] The source of the hydrogen atom can be trace water in the reaction mixture.[1] The choice of phosphine ligand can also influence the extent of this side reaction.[1]

Q4: I am observing significant amounts of boronic acid homocoupling in my Suzuki reaction. How can I minimize this?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this side reaction. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to minimize homocoupling.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues and minimizing byproduct formation in reactions involving this compound.

Issue 1: Significant Formation of Hydrodebromination Byproduct in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Troubleshooting & Optimization Scientific Rationale
Presence of Protic Impurities Ensure all reagents and solvents are rigorously dried and degassed. Use of anhydrous solvents is critical.Water can act as a proton source for the hydrodehalogenation side reaction.[1]
Inappropriate Ligand Choice Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress hydrodehalogenation by favoring the desired cross-coupling pathway.The nature of the phosphine ligand influences the electronic and steric environment of the palladium center, affecting the relative rates of competing reaction pathways.[1]
Suboptimal Base Use a non-nucleophilic, anhydrous base such as Cs₂CO₃ or K₃PO₄. Avoid hydroxide bases if possible.Stronger, non-coordinating bases can promote the desired transmetalation step without introducing a competing proton source.
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress to find the minimum temperature required for the desired transformation.Hydrodehalogenation can become more competitive at elevated temperatures.
Issue 2: Formation of Homocoupling Byproducts in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting & Optimization Scientific Rationale
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.
Suboptimal Catalyst or Pre-catalyst Use a high-quality palladium source. Consider using a pre-catalyst that is more readily reduced to the active Pd(0) species.Inefficient reduction of a Pd(II) pre-catalyst can leave residual Pd(II) species that promote homocoupling.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.Optimizing the stoichiometry can help to ensure that the cross-coupling reaction is kinetically favored over homocoupling.
Issue 3: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting & Optimization Scientific Rationale
Reaction Conditions Favoring Cross-Coupling Pathway If trace metals are a concern, consider using a metal scavenger or ensuring the purity of your reagents.Unintended palladium contamination could catalyze a competing cross-coupling reaction at the C-3 position.
Nucleophile Reactivity Use a strong, hard nucleophile (e.g., alkoxides, primary/secondary amines).The C-2 position is electronically more activated for SNAr due to the proximity of the electron-withdrawing pyridine nitrogen. Stronger nucleophiles will more readily attack this site.
Elevated Temperatures Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can sometimes lead to a loss of selectivity and promote reaction at the less favored C-3 position.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling (Minimizing Hydrodebromination)
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv, anhydrous)

    • Anhydrous 1,4-dioxane/water (4:1)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the anhydrous dioxane.

    • Add the catalyst solution to the Schlenk flask.

    • Seal the flask, and then evacuate and backfill with argon (repeat three times).

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination (Selective at C-3)
  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • Xantphos (3 mol%)

    • Cs₂CO₃ (1.5 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

    • Add this compound and the amine.

    • Add anhydrous, degassed toluene.

    • Seal the tube, remove from the glovebox, and heat to 90-110 °C with stirring.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Byproduct_Formation cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start_Suzuki This compound + Ar-B(OH)2 Desired_Product_Suzuki 3-Aryl-2-chloro-5-fluoropyridine Start_Suzuki->Desired_Product_Suzuki Pd(0), Base Byproduct_Debromination 2-Chloro-5-fluoropyridine (Hydrodebromination) Start_Suzuki->Byproduct_Debromination [H+], Pd Catalyst Byproduct_Homocoupling Ar-Ar (Homocoupling) Start_Suzuki->Byproduct_Homocoupling O2, Pd(II) Start_Buchwald This compound + R2NH Desired_Product_Buchwald 3-(R2N)-2-chloro-5-fluoropyridine Start_Buchwald->Desired_Product_Buchwald Pd(0), Base Byproduct_Debromination_BH 2-Chloro-5-fluoropyridine (Hydrodebromination) Start_Buchwald->Byproduct_Debromination_BH [H+], Pd Catalyst Start_SNAr This compound + Nu- Desired_Product_SNAr 3-Bromo-2-(Nu)-5-fluoropyridine Start_SNAr->Desired_Product_SNAr Strong Nucleophile Byproduct_SNAr 3-(Nu)-2-chloro-5-fluoropyridine Start_SNAr->Byproduct_SNAr Harsh Conditions

Caption: Common reaction pathways and potential byproduct formation for this compound.

Troubleshooting_Flowchart Start Problem with Reaction Identify_Byproduct Identify Major Byproduct(s) (LC-MS, NMR) Start->Identify_Byproduct Is_Debromination Hydrodebromination? Identify_Byproduct->Is_Debromination Is_Homocoupling Homocoupling? Identify_Byproduct->Is_Homocoupling Is_Wrong_Regioisomer Wrong Regioisomer? Identify_Byproduct->Is_Wrong_Regioisomer Check_Reagents Check Reagent/Solvent Purity (Anhydrous Conditions) Is_Debromination->Check_Reagents Yes Check_Inert_Atmosphere Ensure Strict Inert Atmosphere (Degas Solvents) Is_Homocoupling->Check_Inert_Atmosphere Yes Confirm_Reaction_Type Confirm Reaction Type (Cross-Coupling vs. SNAr) Is_Wrong_Regioisomer->Confirm_Reaction_Type Yes Change_Ligand Screen Ligands (Bulky, Electron-Rich) Check_Reagents->Change_Ligand Optimize_Temp_Base Optimize Temperature & Base Change_Ligand->Optimize_Temp_Base Check_Catalyst Evaluate Catalyst Quality/ Use Pre-catalyst Check_Inert_Atmosphere->Check_Catalyst Optimize_Selectivity Optimize Conditions for Desired Selectivity Confirm_Reaction_Type->Optimize_Selectivity

Caption: A troubleshooting flowchart for common issues in this compound reactions.

References

Technical Support Center: Navigating the Selective Functionalization of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-chloro-5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging building block. Dehalogenation side reactions are a common hurdle in the selective functionalization of polyhalogenated heterocycles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate these unwanted reactions and optimize your synthetic routes.

Understanding the Challenge: Reactivity and Dehalogenation

This compound presents a unique opportunity for sequential, site-selective cross-coupling reactions. This selectivity is primarily governed by the difference in the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by a palladium catalyst than the more robust C-Cl bond.[1][2] This inherent reactivity difference is the foundation for achieving selective functionalization at the C-3 position.

However, this desired reactivity can be undermined by a competing side reaction: hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] This process, often simply called dehalogenation, leads to the formation of 2-chloro-5-fluoropyridine, reducing the yield of the desired product and complicating purification. Understanding the mechanisms that lead to dehalogenation is crucial for developing strategies to prevent it. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents, or even trace amounts of water.[4]

Troubleshooting Guide: Minimizing Dehalogenation in Your Reactions

This section addresses common issues encountered during the functionalization of this compound and provides actionable solutions.

Issue 1: Significant formation of 2-chloro-5-fluoropyridine byproduct.

  • Potential Cause A: Inappropriate Ligand Choice. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. A ligand that is not sufficiently electron-rich or sterically bulky may not effectively promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.

    • Recommended Action: Screen a panel of bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and other biaryl phosphines have demonstrated success in minimizing dehalogenation in similar systems.[4][5] These ligands accelerate the rate of reductive elimination, outcompeting the undesired hydrodehalogenation pathway.

  • Potential Cause B: Unsuitable Base. The choice of base is critical. Strong bases, particularly alkoxides, can promote the formation of Pd-H species, leading to increased dehalogenation. The base may also act as a hydride source itself.

    • Recommended Action: Switch to a weaker inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides or alkoxides for sensitive substrates.[4] It is also crucial to use a high-purity base to avoid contaminants that could contribute to side reactions.

  • Potential Cause C: Protic or Sub-optimal Solvent. Solvents like alcohols can directly serve as a source of hydrides for the formation of Pd-H species.

    • Recommended Action: Employ aprotic solvents such as dioxane, THF, or toluene.[4] If a mixed solvent system is necessary, minimize the proportion of the protic component and ensure all solvents are rigorously dried and degassed.

  • Potential Cause D: Presence of Water. While some cross-coupling reactions tolerate or even require a certain amount of water, excessive water can be a proton source leading to dehalogenation.[4]

    • Recommended Action: If anhydrous conditions are intended, ensure all reagents and solvents are thoroughly dried. For reactions requiring water, optimize the ratio to find a balance between productive coupling and minimizing dehalogenation.

  • Potential Cause E: High Reaction Temperature. Elevated temperatures can accelerate both the desired reaction and undesired side reactions, including catalyst decomposition and dehalogenation.

    • Recommended Action: Screen a range of lower temperatures. It may be possible to find a temperature at which the rate of the desired cross-coupling is still synthetically useful, while the rate of dehalogenation is significantly reduced.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[4]

Q2: Why is this compound particularly susceptible to dehalogenation?

A2: Electron-deficient N-heterocyclic halides, such as pyridines, are generally more prone to dehalogenation.[4] The electron-withdrawing nature of the nitrogen atom and the fluorine substituent in this compound can make the pyridine ring more susceptible to side reactions.

Q3: Can the choice of palladium precursor influence the extent of dehalogenation?

A3: Yes. Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be effective.[5] However, for reactions prone to side reactions, using a pre-catalyst that readily forms the active Pd(0) species can be advantageous.[4] The choice of precursor can influence the concentration of the active catalyst and potentially impact the rates of competing reaction pathways.

Q4: I am performing a Suzuki-Miyaura coupling. Can the boronic acid reagent contribute to dehalogenation?

A4: While the aryl halide is the primary factor, a slow transmetalation step with the organoboron reagent can provide a larger window for competing side reactions like dehalogenation to occur. Using highly active and stable boronic acids or esters can help minimize this by promoting a faster forward reaction.[4]

Q5: Is it possible to selectively functionalize the C-Cl bond while leaving the C-Br bond intact?

A5: Due to the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, selective functionalization of the C-Cl bond is challenging and generally requires that the C-Br position is already substituted.[1] More forcing reaction conditions, such as higher temperatures and more active catalyst systems, are typically needed to activate the C-Cl bond.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol outlines a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3 mol%)

  • K₃PO₄ (2.0 equiv, anhydrous)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol provides a general method for the Buchwald-Hartwig amination of this compound, with considerations to minimize dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line

  • Sealed reaction tube

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried sealed reaction tube.

  • Add this compound and the amine.

  • Seal the tube, remove it from the glovebox (if applicable), and add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table provides a comparative summary of reaction parameters and their impact on dehalogenation, based on established principles for cross-coupling reactions of halopyridines.

ParameterCondition Prone to DehalogenationRecommended Condition to Minimize Dehalogenation
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)
Base Strong, alkoxide bases (e.g., NaOtBu)Weaker, inorganic bases (e.g., K₃PO₄, K₂CO₃)
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (e.g., dioxane, toluene, THF)
Temperature High temperatures (>120 °C)Moderate temperatures (80-100 °C)
Water Content Excess water in the reaction mixtureAnhydrous conditions or carefully controlled water ratio

Visual Guides

Dehalogenation Pathway in Palladium-Catalyzed Cross-Coupling

Dehalogenation_Pathway Ar-X Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Ar-X->Ar-Pd(II)-X Oxidative Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Ar-Pd(II)-X H-Pd(II)-X Pd-H Species Pd(0)L_n->H-Pd(II)-X Ar-H Dehalogenated Product Ar-Pd(II)-X->Ar-H Reductive Elimination (Undesired) Nu-H Base/Solvent/H₂O Nu-H->H-Pd(II)-X Hydride Formation H-Pd(II)-X->Ar-H Troubleshooting_Logic Start High Dehalogenation Observed Ligand Is the ligand bulky and electron-rich (e.g., SPhos)? Start->Ligand Base Is a weak inorganic base (e.g., K₃PO₄) being used? Ligand->Base Yes Action_Ligand Switch to a bulkier, more electron-rich ligand. Ligand->Action_Ligand No Solvent Is the solvent aprotic and anhydrous? Base->Solvent Yes Action_Base Change to a weaker base (e.g., K₂CO₃, K₃PO₄). Base->Action_Base No Temp Is the temperature optimized (<110°C)? Solvent->Temp Yes Action_Solvent Use dry, aprotic solvents (e.g., dioxane, toluene). Solvent->Action_Solvent No Action_Temp Screen lower reaction temperatures. Temp->Action_Temp No End Dehalogenation Minimized Temp->End Yes Action_Ligand->Base Action_Base->Solvent Action_Solvent->Temp Action_Temp->End

References

Technical Support Center: Purification of 3-Bromo-2-chloro-5-fluoropyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the chromatographic purification of 3-bromo-2-chloro-5-fluoropyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these halogenated pyridine compounds. The unique electronic properties conferred by the bromine, chlorine, and fluorine substituents, combined with the basicity of the pyridine ring, present specific challenges in column chromatography.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during purification, ensuring you can achieve high purity and yield in your experiments.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable, step-by-step protocols.

Issue 1: Pronounced Peak Tailing

Q1: My chromatogram shows significant peak tailing for my this compound derivative. What is the primary cause and how can I resolve it?

A1: Peak tailing is a frequent challenge when purifying pyridine-containing molecules on silica gel.[1][3] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong, secondary interaction leads to a non-ideal elution profile, characterized by a broad, tailing peak. Other contributing factors can include column overload or a mismatch between the sample solvent and the mobile phase.[1]

Solutions & Experimental Protocols:
  • Mobile Phase Modification with a Competing Base:

    • Mechanism: Adding a small amount of a competing base, such as triethylamine (TEA) or pyridine, to the eluent can neutralize the acidic silanol sites. The competing base preferentially interacts with the silanol groups, preventing the pyridine derivative from binding too strongly and allowing for a more symmetrical peak shape.[1][3]

    • Protocol:

      • Prepare your primary eluent system (e.g., a mixture of hexanes and ethyl acetate).

      • To this mixture, add 0.1-1% triethylamine by volume.[3] For particularly problematic tailing, the concentration can be increased up to 2%.[4]

      • Equilibrate the column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

  • Use of Deactivated or Alternative Stationary Phases:

    • Mechanism: If mobile phase additives are insufficient or undesirable, consider a different stationary phase.

      • End-capped Silica: These columns have been treated to reduce the number of free silanol groups, offering a less acidic surface.[1][3]

      • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic compounds.[3] Ensure you use neutral or basic alumina, as acidic alumina will present similar issues to silica.

      • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative.[3]

Issue 2: Poor Resolution and Co-elution of Impurities

Q2: I'm struggling to separate my target compound from a closely related impurity. My TLC shows separation, but the column does not resolve the spots. Why is this happening and what are my options?

A2: This is a common issue that can arise from several factors, including improper solvent system selection, overloading the column, or issues with the column packing itself. A TLC plate provides a good starting point, but the dynamics of a flash column are different.[4]

Solutions & Experimental Protocols:
  • Optimize the Solvent System (Eluent):

    • Mechanism: The goal is to find a solvent system that maximizes the difference in affinity (selectivity) between your compound and the impurity for the stationary phase. A good target Rf value on your analytical TLC plate for your desired compound is between 0.2 and 0.4 to ensure good separation on the column.[5]

    • Protocol for Solvent System Screening:

      • Start with a binary system, commonly Hexane/Ethyl Acetate.

      • If resolution is poor, maintain the polarity but change the solvent composition. For example, replace Ethyl Acetate with Acetone or Dichloromethane/Methanol mixtures.[6] Different solvents can create unique solute-solvent interactions that can enhance separation.[6]

      • Run analytical TLC plates in various solvent systems to identify the one that provides the largest difference in Rf values (ΔRf) between your product and the impurity.

  • Employ Gradient Elution:

    • Mechanism: Starting with a low polarity eluent and gradually increasing the polarity can help to first elute non-polar impurities, and then sharpen the elution band of your target compound as the polarity increases, improving resolution from closely eluting compounds.[7]

    • Protocol:

      • Begin elution with a solvent system that keeps your target compound at an Rf of ~0.1 on TLC.

      • Slowly and systematically increase the proportion of the more polar solvent. For example, start with 5% Ethyl Acetate in Hexanes and increase to 10%, 15%, and so on, collecting fractions throughout.

  • Check Column Packing and Loading:

    • Mechanism: A poorly packed column with channels or cracks will lead to band broadening and poor separation.[7] Similarly, loading the sample in a large volume of strong solvent will cause the initial band to be very wide.[8]

    • Dry Loading Protocol: If your compound is not soluble in the initial, low-polarity eluent, dry loading is recommended.[4][8]

      • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to the solution.

      • Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[4][8]

      • Carefully layer this powder on top of the packed column.

Issue 3: Compound Decomposition on the Column

Q3: I have low recovery of my this compound derivative after column chromatography, and my TLC of the collected fractions shows new, unexpected spots. What is causing this degradation?

A3: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds.[5] Halogenated pyridines can be susceptible to such degradation. It is crucial to first confirm if your compound is stable on silica.

Solutions & Experimental Protocols:
  • Assess Compound Stability with 2D TLC:

    • Mechanism: A two-dimensional TLC can help determine if your compound is degrading on the stationary phase.[1][5]

    • Protocol:

      • Spot your purified compound on the bottom-left corner of a square TLC plate.

      • Develop the plate in a chosen solvent system.

      • Remove the plate and allow it to dry completely.

      • Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.[1]

      • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica plate.[5]

  • Deactivate the Silica Gel:

    • Mechanism: As mentioned for peak tailing, adding a base like triethylamine to the eluent can neutralize the acidic sites on the silica, which can also prevent acid-catalyzed degradation.[4]

    • Protocol: Prepare your eluent with 0.5-1% triethylamine and ensure the column is thoroughly equilibrated before loading your sample.

  • Switch to a More Inert Stationary Phase:

    • If your compound proves to be highly acid-sensitive, avoiding silica gel altogether is the best strategy.

    • Options:

      • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[5]

      • Neutral Alumina: A good alternative for basic or acid-sensitive compounds.[3]

      • Reversed-Phase Silica (C18): This is inherently less harsh, but requires aqueous solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound that I should be aware of?

A1: this compound is typically a light yellow powder. It has a molecular weight of approximately 210.43 g/mol .[9][10] Its calculated LogP is around 2.6, suggesting moderate lipophilicity, making it suitable for normal-phase chromatography with common solvents like hexanes and ethyl acetate.[10]

Q2: How do I choose a starting solvent system for my TLC analysis?

A2: A good starting point for many organic compounds of moderate polarity is a 4:1 or 1:1 mixture of Hexane:Ethyl Acetate.[11] Spot your crude mixture on a TLC plate and develop it in this system. Based on the resulting Rf values, you can adjust the polarity. If the spots remain at the baseline, increase the polarity (more ethyl acetate). If they run with the solvent front, decrease the polarity (more hexane).[7]

Q3: Can I use Dichloromethane (DCM) or Chloroform in my eluent?

A3: Yes, Dichloromethane (DCM) and Chloroform are often used, typically in combination with a non-polar solvent like hexanes or a polar solvent like methanol.[6] A common system for polar compounds is a gradient of methanol in DCM.[6][12] For example, starting with 1% MeOH/DCM and gradually increasing the MeOH concentration.

Q4: My compound is very polar and stays at the baseline even in 100% ethyl acetate. What should I do?

A4: For very polar compounds, you will need a more polar eluent system.

  • Option 1: Add methanol to your solvent. Start with a small percentage (e.g., 2-5%) of methanol in ethyl acetate or dichloromethane.[12] Be aware that using more than 20% methanol in ethyl acetate can sometimes cause silica to dissolve.[6]

  • Option 2: For highly basic compounds, a mixture containing ammonium hydroxide can be effective. A common system is 1-10% of a 10% NH4OH in methanol solution, mixed with dichloromethane.[11][12]

Q5: How much crude material can I load onto my column?

A5: A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 to 100:1. For difficult separations (ΔRf < 0.2), a higher ratio (e.g., 100:1 or more) is recommended. For easier separations (ΔRf > 0.2), a lower ratio (e.g., 30:1) may suffice.[4]

Visual Workflows and Data

Solvent System Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate solvent system for your purification.

SolventSelection start Start: Crude Material tlc Run TLC in 4:1 Hexane:EtOAc start->tlc check_rf Is Rf of desired spot between 0.2 and 0.4? tlc->check_rf rf_low Rf < 0.2 (Too Low) check_rf->rf_low No rf_high Rf > 0.4 (Too High) check_rf->rf_high No coelution Spots co-elute? check_rf->coelution Yes increase_polarity Increase Polarity: - Increase %EtOAc - Switch to DCM/MeOH rf_low->increase_polarity increase_polarity->tlc decrease_polarity Decrease Polarity: - Increase %Hexane rf_high->decrease_polarity decrease_polarity->tlc rf_good Rf is good. Proceed to column. coelution->rf_good No change_solvent Change Solvent System: - Try Hexane/Acetone - Try Toluene/EtOAc coelution->change_solvent Yes change_solvent->tlc

Caption: A logical workflow for solvent system optimization.

Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing common column chromatography problems.

Troubleshooting start Problem with Purification issue Identify Primary Symptom start->issue tailing Peak Tailing issue->tailing Tailing poor_res Poor Resolution issue->poor_res Co-elution no_product Low/No Recovery issue->no_product Degradation sol_tailing Solution: - Add 0.5% TEA to eluent - Use neutral alumina or  end-capped silica tailing->sol_tailing sol_res Solution: - Re-optimize solvent system (TLC) - Use gradient elution - Dry load sample poor_res->sol_res sol_recovery Solution: - Check stability with 2D TLC - Deactivate silica with TEA - Use Florisil® or alumina no_product->sol_recovery

Caption: A troubleshooting guide for common chromatography issues.

Common Eluent Systems

The following table summarizes common solvent systems used for compounds of varying polarities.

Polarity of CompoundRecommended Solvent System(s)Notes
Non-polar Hexane/Dichloromethane, Hexane/TolueneStart with low polarity and increase gradually.
Moderately Polar Hexane/Ethyl Acetate, Hexane/AcetoneThe most common systems. Varying the ratio controls polarity.[12]
Polar Dichloromethane/Methanol, Ethyl Acetate/MethanolStart with 1-2% MeOH and increase as needed.[12]
Very Polar / Basic DCM/MeOH with 1% NH₄OHThe base helps to improve peak shape and prevent degradation.[6][12]

References

managing exothermic reactions involving 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Managing Exothermic Reactions with 3-Bromo-2-chloro-5-fluoropyridine

This guide is designed for researchers, scientists, and drug development professionals working with this compound. The highly substituted nature of this pyridine ring makes it an exceptionally valuable building block, but also renders it highly reactive, particularly in nucleophilic substitution reactions which are often strongly exothermic. This document provides direct, actionable guidance in a question-and-answer format to ensure procedural safety and experimental success.

URGENT TROUBLESHOOTING: MANAGING A RUNAWAY REACTION

Question: My reaction temperature is rising uncontrollably and is already past my target setpoint. What do I do RIGHT NOW?

Answer:

Immediately initiate the following steps. Your primary goal is to remove energy (heat) faster than it is being generated.

  • Stop Reagent Addition: If you are adding a reagent (e.g., a nucleophile or base), stop the addition immediately. This cuts off the fuel for the exothermic event.

  • Enhance Cooling:

    • If using an ice bath, add more ice and salt (e.g., NaCl, CaCl₂) to lower its temperature. Ensure the flask is immersed as deeply as possible.

    • If using a cryostat, set it to its lowest possible temperature.

    • If the reaction is small-scale (<100 mL), you can supplement cooling by carefully applying a stream of compressed air or nitrogen to the outside of the flask.

  • Alert Personnel: Inform colleagues in the lab and your supervisor about the situation. Do not work alone to manage a runaway reaction.[1]

  • Prepare for Emergency Quench: If the temperature continues to rise despite enhanced cooling, a quench is necessary. Have a pre-chilled, non-reactive solvent (like toluene or a high-boiling point ether) ready to dilute the reaction mixture. Dilution slows the reaction rate by reducing reactant concentration and helps absorb heat.

  • Evacuation Path: Keep the fume hood sash as low as possible while still allowing manipulation.[2] Ensure your path to the emergency exit is clear. If you hear any hissing sounds (indicating pressure buildup) or see signs of vessel compromise, evacuate the immediate area and follow your institution's emergency procedures.[1][3]

Frequently Asked Questions (FAQs)

This section is divided into the logical stages of an experimental workflow to help you find the most relevant information quickly.

Part 1: Pre-Reaction Planning & Hazard Assessment

Question: Why is this compound prone to exothermic reactions?

Answer:

The reactivity stems from the electron-withdrawing properties of both the pyridine nitrogen and the three halogen substituents (Br, Cl, F). This creates significant electron deficiency at the carbon positions, particularly C2 and C6. The C2 position, bearing a chlorine atom, is highly activated for Nucleophilic Aromatic Substitution (SNAr). When a strong nucleophile (e.g., an amine, thiol, or alkoxide) attacks this position, the reaction can proceed very rapidly, releasing a significant amount of heat. Failure to control this heat release can lead to a thermal runaway.[4][5]

Question: How can I assess the thermal risk of my specific reaction before I run it?

Answer:

A thorough hazard assessment is critical before any scale-up.[4]

  • Literature Review: Search for the specific reaction you are planning or for analogous reactions with similar substrates (e.g., 2,3-dichloropyridine). Pay close attention to reported reaction conditions, exotherms, and safety measures.

  • Consider the Nucleophile/Base: Stronger, more reactive nucleophiles and bases (e.g., sodium hydride, potassium tert-butoxide) will generate heat more rapidly than weaker ones.

  • Calorimetry Screening (Recommended for Scale-Up): For any process being scaled, using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) is the most reliable way to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[5] This data is essential for ensuring your cooling capacity is sufficient for the scale you are targeting.[5]

Part 2: Reaction Setup & Execution

Question: What is the single most important parameter to control during the reaction?

Answer:

The rate of addition of your limiting reagent. For highly exothermic processes, the reaction should be run in a "semi-batch" mode, where one reagent is added slowly to the other.[5] The rate of heat generation is directly proportional to the rate of this addition. By controlling the addition, you control the exotherm. Never mix all reagents at once and then heat ("batch" mode), as this loads the entire potential energy of the reaction into the vessel from the start.[5]

Question: My protocol calls for adding a reagent at 0 °C. How critical is this?

Answer:

Extremely critical. Pre-cooling the reaction mixture serves two purposes:

  • Slower Initial Rate: The initial reaction rate upon addition will be slower at lower temperatures, giving you more control.

  • Increased Thermal Buffer: It provides a larger temperature difference (ΔT) between your reaction and the cooling bath, allowing for more efficient heat removal. Starting at a low temperature gives you a wider safety margin before the reaction accelerates to a dangerous rate.[4]

Table 1: Recommended Cooling & Control Parameters

ParameterRecommendation for <1 L ScaleRationale
Initial Temperature -10 °C to 0 °C for potent nucleophilesProvides a crucial safety buffer to absorb the initial exotherm.
Reagent Addition Sub-surface via syringe pump or addition funnelPrevents localized "hot spots" at the surface; ensures immediate mixing.[4]
Stirring Vigorous overhead or magnetic stirringEfficient mixing is critical for uniform temperature distribution and heat transfer to the vessel walls.
Monitoring Calibrated thermometer with probe below the surfaceEnsures you are measuring the actual reaction temperature, not the headspace.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with air/moisture and potential side reactions.[6]

Question: I am scaling my reaction from 1 gram to 50 grams. What do I need to change?

Answer:

You must account for the change in the surface-area-to-volume ratio. As you scale up, the volume of your reaction (which generates heat) increases by a cube function (r³), while the surface area of the flask (which removes heat) only increases by a square function (r²).[5]

This means a 50x scale-up does not mean you can simply add the reagent 50x faster. You must:

  • Drastically Reduce Addition Rate: Start with an addition rate at least 5-10 times slower than what you might extrapolate from the small scale.

  • Improve Heat Transfer: Switch to a larger reaction vessel with a jacketed cooling system if possible. Ensure the stirrer is appropriately sized and powered for the larger volume.

  • Re-evaluate Quenching Strategy: Your emergency quench volume must also be scaled appropriately. Ensure you have enough chilled solvent and a suitable quenching vessel on hand.

Part 3: Quenching & Waste Disposal

Question: My reaction is complete. How do I safely quench it?

Answer:

Quenching can be just as hazardous as the reaction itself, especially if unreacted reagents remain. A controlled, stepwise procedure is mandatory. Never add water directly to a cold, reactive mixture containing organometallics or strong bases.[7][8]

Question: I suspect there is unreacted strong base (e.g., NaH, LDA) in my flask. What is the safest way to proceed?

Answer:

This is a high-hazard situation. The goal is to use progressively more protic (but less reactive) quenching agents to safely consume the base before introducing water. The following protocol should be performed in a fume hood, under an inert atmosphere, and with the reaction flask maintained in an ice/salt bath.[6][9][10]

Protocols & Methodologies

Protocol 1: Controlled Stepwise Quenching of Reactions

This protocol is designed to safely neutralize residual reactive species (e.g., strong bases, unreacted nucleophiles) after the primary reaction is complete.

Materials:

  • Reaction flask maintained at 0 °C or below in a cooling bath.

  • Inert atmosphere setup (Nitrogen/Argon).[6]

  • Addition funnel or syringe for slow, controlled addition.

  • Quenching agents (pre-chilled): Isopropanol, Methanol, Water.

  • Personal Protective Equipment (PPE): Flame-resistant lab coat, safety glasses, appropriate gloves.[11][12]

Procedure:

  • Ensure Reaction is Cold: Confirm the internal reaction temperature is ≤ 0 °C. Maintain vigorous stirring.

  • Step 1: Isopropanol Addition: Slowly add isopropanol dropwise via an addition funnel.[9] Isopropanol is less reactive than water and will quench strong bases more gently. Monitor the temperature closely. If a significant exotherm is observed (e.g., >5 °C rise), pause the addition until the temperature subsides.

  • Step 2: Methanol Addition: Once the addition of isopropanol no longer produces an exotherm, begin the slow, dropwise addition of methanol. Methanol is more reactive than isopropanol but less so than water. Continue to monitor the temperature.

  • Step 3: Water Addition: Only after the methanol addition causes no further exotherm should you proceed with water.[8] Add water very slowly and cautiously at first. A common mistake is adding water too quickly to a cold solution, which can form an ice layer that encapsulates unquenched material, leading to a delayed and violent reaction upon warming.[7]

  • Warm to Room Temperature: Once the water addition is complete and no exotherm is observed, allow the mixture to slowly warm to room temperature while stirring.

  • Proceed with Workup: The reaction is now safe for standard aqueous workup.

Visual Workflow Guides

Diagram 1: Runaway Reaction Decision Tree

This diagram outlines the immediate decision-making process required when an unexpected exotherm is detected.

Runaway_Decision_Tree start Temperature Rise Detected (>5°C above setpoint) stop_add IMMEDIATELY Stop Reagent Addition start->stop_add enhance_cool Enhance Cooling (Add ice/salt, lower cryostat) start->enhance_cool alert Alert Supervisor & Nearby Personnel start->alert monitor Monitor Temperature stop_add->monitor enhance_cool->monitor rising Temperature Still Rising? monitor->rising After 1-2 mins stable Temperature Stabilizing or Decreasing controlled Situation Controlled Maintain monitoring stable->controlled rising->stable No prepare_quench Prepare Emergency Quench (Dilute with cold, inert solvent) rising->prepare_quench Yes evacuate Signs of Pressure? (Hissing, Vessel Strain) EVACUATE AREA prepare_quench->evacuate

Caption: Decision-making workflow for immediate response to a thermal runaway event.

Diagram 2: Controlled Quenching Workflow

This diagram illustrates the sequential steps for safely quenching a completed reaction.

Quenching_Workflow start Reaction Complete Maintain Temp ≤ 0°C Maintain Inert Atmosphere add_ipa Step 1: Slow, Dropwise Addition of Isopropanol start->add_ipa check_ipa Exotherm Observed? add_ipa->check_ipa check_ipa->add_ipa Yes, Pause & wait add_meoh Step 2: Slow, Dropwise Addition of Methanol check_ipa->add_meoh No check_meoh Exotherm Observed? add_meoh->check_meoh check_meoh->add_meoh Yes, Pause & wait add_water Step 3: Very Slow Addition of Water check_meoh->add_water No check_water Exotherm Observed? add_water->check_water check_water->add_water Yes, Pause & wait warm Slowly Warm to Room Temp check_water->warm No end Proceed to Aqueous Workup warm->end

Caption: Step-by-step methodology for the safe, sequential quenching of reactive mixtures.

References

Technical Support Center: Navigating the Reactivity of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-bromo-2-chloro-5-fluoropyridine. This document is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The unique arrangement of the halogen substituents presents both opportunities for sequential, site-selective reactions and challenges related to the inertness of the C2-chloro group. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the 2-chloro group in this compound so unreactive in palladium-catalyzed cross-coupling reactions?

This is the most common challenge users face. The low reactivity of the 2-chloro substituent compared to the 3-bromo group is rooted in fundamental principles of organometallic chemistry.

  • Bond Dissociation Energy (BDE): The primary factor is the difference in bond strength between the C-Cl and C-Br bonds. The C-Cl bond is significantly stronger (approx. 339-346 kJ/mol) than the C-Br bond (approx. 276-290 kJ/mol)[1].

  • Rate-Limiting Oxidative Addition: In palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond[1][2][3]. The weaker C-Br bond undergoes this step much more readily than the stronger C-Cl bond[1]. Consequently, standard palladium catalysts like Pd(PPh₃)₄ will almost exclusively react at the 3-bromo position[4].

  • Electronic Effects: While the pyridine nitrogen is electron-withdrawing and activates the C2 position for nucleophilic attack, its influence on the oxidative addition step is less pronounced than the bond energy difference[2].

Essentially, under standard cross-coupling conditions, the palladium catalyst will selectively "see" and react with the more labile C-Br bond, leaving the C-Cl bond untouched. Overcoming this requires a specialized approach to activate the C-Cl bond.

Q2: I'm trying to perform a Buchwald-Hartwig amination or Suzuki coupling at the C2-chloro position, but my reaction is failing or giving only trace product. What should I check first?

Failure to react at the C2-chloro position is almost always a catalyst system issue. Aryl chlorides require highly active, specialized catalysts to facilitate the difficult oxidative addition step[2][5]. Standard catalysts are often ineffective[5].

Here is a troubleshooting workflow to diagnose the problem:

digraph "Troubleshooting_Workflow" { graph [fontname="Arial", rankdir="TB", size="7.6, 5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Reaction Failure at C2-Cl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Is your catalyst system\ndesigned for C-Cl activation?", shape=diamond, fillcolor="#FBBC05"]; ligand [label="Using bulky, electron-rich\nbiarylphosphine ligands?\n(e.g., XPhos, SPhos, RuPhos)", shape=Mdiamond, fillcolor="#FBBC05"]; precatalyst [label="Using a modern precatalyst?\n(e.g., G3 or G4 Buchwald)"]; base [label="Is the base strong enough\nand non-nucleophilic?\n(e.g., NaOtBu, K3PO4)"]; conditions [label="Are conditions strictly\nanhydrous and inert?"]; temp [label="Is the temperature high enough?\n(Often 80-110 °C)"]; success [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> catalyst; catalyst -> ligand [label=" No"]; ligand -> precatalyst [label=" Yes"]; catalyst -> base [label=" Yes"]; base -> conditions [label=" Yes"]; conditions -> temp [label=" Yes"]; temp -> success [label=" Yes"];

// Corrective actions c1 [label="Action: Switch to ligands like\nXPhos, SPhos, RuPhos, or\nsterically hindered NHC ligands.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c2 [label="Action: Use a precatalyst for reliable\nPd(0) generation. Avoid Pd(OAc)2\nif possible.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c3 [label="Action: For aminations, NaOtBu is\nstandard. For Suzuki, K3PO4 or\nCs2CO3 are often required.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c4 [label="Action: Degas solvents thoroughly.\nUse oven-dried glassware.\nMaintain Ar or N2 atmosphere.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c5 [label="Action: Increase temperature in\n10 °C increments. C-Cl activation\nrequires thermal energy.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ligand -> c1 [style=dashed]; precatalyst -> c2 [style=dashed]; base -> c3 [label=" No", style=dashed]; conditions -> c4 [label=" No", style=dashed]; temp -> c5 [label=" No", style=dashed]; }

Figure 1: Troubleshooting workflow for C2-Cl cross-coupling.

Key Insight: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are essential[6][7]. They promote the formation of a highly reactive, monoligated L-Pd(0) species that is capable of breaking the strong C-Cl bond[8].

Q3: How can I perform a reaction at the C2-chloro position after I have already functionalized the C3-bromo position?

This is a common and powerful strategy. Once the C3 position has been modified (e.g., via a Suzuki coupling), the remaining C2-chloro group can be targeted. The troubleshooting advice from Q2 is the starting point.

Protocol: Sequential Buchwald-Hartwig Amination after Suzuki Coupling

This protocol assumes you have already performed a Suzuki reaction at the C3-bromo position to form 2-chloro-5-fluoro-3-arylpyridine.

Step 1: Rigorous Inert Atmosphere and Reagent Purity

  • To an oven-dried Schlenk flask, add the 2-chloro-5-fluoro-3-arylpyridine (1.0 equiv), your amine nucleophile (1.2-1.5 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 equiv)[2].

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the corresponding ligand (e.g., XPhos, 2-6 mol%). The use of modern precatalysts ensures efficient and reliable generation of the active Pd(0) catalyst[2][9].

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed[10]. Oxygen can deactivate the catalyst[2].

Step 2: Solvent and Reaction Execution

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe[2][5].

  • Heat the reaction mixture to 80-110 °C with vigorous stirring[2]. The higher temperature is necessary to overcome the activation energy of the C-Cl bond cleavage[2].

  • Monitor the reaction by TLC or LC-MS. These reactions may require 12-24 hours for full conversion.

Step 3: Workup and Purification

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommendation for C2-Cl ActivationRationale
Catalyst Buchwald G3 or G4 Precatalysts[2][7]Ensures reliable, quantitative formation of the active L-Pd(0) species[9].
Ligand Bulky Biarylphosphines (XPhos, SPhos, RuPhos)[6]Electron-richness and steric bulk are essential to facilitate oxidative addition of the C-Cl bond[8].
Base NaOtBu (Amination), K₃PO₄/Cs₂CO₃ (Suzuki)[2][11]Strong, non-nucleophilic bases are required to facilitate the catalytic cycle without side reactions.
Solvent Anhydrous, Degassed Toluene or Dioxane[2][12]Water and oxygen are detrimental to the catalyst's health and longevity[10].
Temperature 80 - 110 °C[2]Provides the necessary energy to overcome the high activation barrier of C-Cl bond cleavage.
Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable option for functionalizing the C2-chloro position?

Yes, and in some cases, it is the preferred method. The SNAr mechanism is governed by electronics, not bond energies. The strong electron-withdrawing effect of the pyridine nitrogen makes the C2 (and C6) position highly electron-deficient and thus susceptible to attack by strong nucleophiles[12].

When to Choose SNAr over Cross-Coupling:

  • Strong Nucleophiles: When using potent nucleophiles like alkoxides (e.g., NaOMe), thiolates, or primary/secondary amines under forcing conditions.

  • Simplicity: SNAr reactions do not require expensive and sensitive catalysts and ligands.

  • Selectivity: SNAr will preferentially occur at the electronically activated C2 position, leaving the C3-bromo group untouched[4][12].

General Protocol for SNAr with an Amine:

  • In a sealed reaction vial, combine this compound (1.0 equiv) and the amine nucleophile (2-3 equiv). Using an excess of the amine can also serve as the base.

  • Add a polar aprotic solvent such as DMF, DMSO, or NMP[1][13].

  • Seal the vial tightly and heat to 100-140 °C for 6-24 hours[1].

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate[14]. The aromaticity is temporarily broken and then restored upon elimination of the chloride leaving group[15].

digraph "SNAr_vs_CrossCoupling" { graph [fontname="Arial", rankdir="LR", size="7.6, 4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

sub [label="3-Bromo-2-chloro-\n5-fluoropyridine", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];

sub -> sn_ar [label="Strong Nucleophile (Nu-)\nHigh Temp, Polar Solvent"]; sub -> coupling [label="Pd Catalyst, Ligand, Base\nBoronic Acid / Amine"];

sn_ar [label="SNAr Pathway\n(Electronic Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="Cross-Coupling Pathway\n(Kinetic/BDE Control)", fillcolor="#34A853", fontcolor="#FFFFFF"];

sn_ar -> prod_snar [label="Selectivity at C2-Cl"]; coupling -> prod_coupling [label="Selectivity at C3-Br\n(Standard Conditions)"];

prod_snar [label="3-Bromo-5-fluoro-\n2-(Nu)-pyridine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_coupling [label="3-(Aryl/Amine)-2-chloro-\n5-fluoropyridine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

{rank=same; sn_ar; coupling;} {rank=same; prod_snar; prod_coupling;} }

Figure 2: Competing reaction pathways based on conditions.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of 3-Bromo-2-chloro-5-fluoropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of molecular structure elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-Bromo-2-chloro-5-fluoropyridine, a polysubstituted pyridine with significant potential as a building block in medicinal chemistry.

This guide moves beyond a simple spectral interpretation. We will dissect the spectrum in a comparative context, examining how the interplay of halogen substituents—each with distinct electronic properties—influences the chemical shifts and coupling constants of the pyridine ring protons. By comparing the target molecule with simpler, structurally related analogues, we will illuminate the nuanced effects of substitution patterns, offering a deeper understanding of structure-property relationships in this important class of heterocyclic compounds.

The Influence of Halogen Substitution on the Pyridine Ring: A Comparative 1H NMR Analysis

The 1H NMR spectrum of a substituted pyridine is a sensitive reporter of the electronic environment of the ring. The electronegativity and position of substituents can cause significant changes in the chemical shifts of the remaining protons. In this compound, the pyridine ring is adorned with three electron-withdrawing halogens, leading to a general downfield shift of the ring protons compared to unsubstituted pyridine.

To understand the individual contributions of each substituent, we will compare the 1H NMR data of our target molecule with those of pyridine, 3-bromo-2-chloropyridine, 2-chloro-5-fluoropyridine, and 3-bromo-5-fluoropyridine.

CompoundH-4 (δ, ppm)H-6 (δ, ppm)J (Hz)
Pyridine~7.54~8.52J(H4,H5) ≈ 7.7, J(H5,H6) ≈ 4.9, J(H4,H6) ≈ 1.9
3-Bromo-2-chloropyridine~7.30~8.35J(H4,H5) ≈ 7.7, J(H5,H6) ≈ 4.7, J(H4,H6) ≈ 1.8
2-Chloro-5-fluoropyridine~7.80~8.25J(H3,H4) ≈ 8.8, J(H4,F5) ≈ 7.5, J(H3,F5) ≈ 3.0
3-Bromo-5-fluoropyridine~8.10~8.50J(H2,H4) ≈ 2.5, J(H4,H6) ≈ 2.0, J(H2,F5) ≈ 3.5, J(H4,F5) ≈ 8.0, J(H6,F5) ≈ 2.5
This compound ~8.15 ~8.40 J(H4,H6) ≈ 2.0, J(H4,F5) ≈ 7.0, J(H6,F5) ≈ 2.5

Note: The chemical shift and coupling constant values are approximate and can vary based on solvent and concentration. The data for the substituted pyridines are based on typical values found in chemical databases and may not be from direct experimental measurement under identical conditions.

  • Cumulative Deshielding: The presence of three halogens in this compound results in the most downfield shifted protons (H-4 and H-6) compared to the less substituted analogues. This is a direct consequence of the inductive electron-withdrawing nature of the halogens, which reduces the electron density around the remaining protons.

  • Positional Effects of Fluorine: The fluorine at the 5-position has a pronounced effect on both H-4 and H-6. We observe significant H-F coupling, which is crucial for signal assignment. The through-space and through-bond coupling to fluorine provides definitive structural information.

  • Additive Nature of Substituent Effects: By comparing 3-bromo-2-chloropyridine with the target molecule, we can infer the significant deshielding and coupling introduced by the 5-fluoro group. Similarly, comparing 2-chloro-5-fluoropyridine and 3-bromo-5-fluoropyridine with the target molecule highlights the impact of adding a bromine or chlorine atom, respectively.

Experimental Protocol for 1H NMR Data Acquisition

Achieving high-quality, reproducible 1H NMR data is critical for accurate structural analysis. The following protocol outlines a robust methodology for the analysis of halogenated pyridines.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (e.g., this compound) directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical; CDCl3 is a good starting point for many organic molecules.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
  • Acquire a standard 1D proton spectrum using the following typical parameters (for a 400 MHz spectrometer):
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-2 seconds
  • Number of Scans: 8-16 (or more for dilute samples)
  • Spectral Width: 0-12 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz.

Visualizing the Logic of Spectral Interpretation and Substituent Effects

To aid in the understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the workflow for spectral interpretation and the underlying electronic effects.

G cluster_0 1H NMR Spectral Interpretation Workflow A Acquire 1D 1H NMR Spectrum B Determine Number of Signals (Chemically non-equivalent protons) A->B C Analyze Chemical Shifts (δ) (Electronic environment, functional groups) B->C D Integrate Peak Areas (Relative proton ratios) C->D E Analyze Splitting Patterns (Multiplicity) (Neighboring protons - n+1 rule) D->E F Measure Coupling Constants (J) (Connectivity and stereochemistry) E->F G Propose Structure F->G H Verify with 2D NMR (COSY, HSQC, HMBC) if necessary G->H

Caption: A systematic workflow for the interpretation of a 1H NMR spectrum.

G cluster_1 Electronic Effects of Halogen Substituents on Pyridine Ring Pyridine Pyridine Ring (Electronically 'Normal') Inductive Inductive Effect (-I) (Through sigma bonds) Pyridine->Inductive Halogen (X) Resonance Resonance Effect (-M) (Through pi system) Pyridine->Resonance Halogen (X) Deshielding Deshielding of Ring Protons (Increased Chemical Shift) Inductive->Deshielding Resonance->Deshielding

Caption: Conceptual diagram of halogen substituent effects on the pyridine 1H NMR spectrum.

Concluding Remarks for the Practicing Scientist

The 1H NMR spectrum of this compound serves as an excellent case study in the comprehensive analysis of complex aromatic systems. A thorough interpretation, grounded in a comparative approach with simpler analogues, not only confirms the molecular structure but also provides a deeper understanding of the electronic interplay of substituents. For the medicinal chemist or process development scientist, this level of detail is invaluable for predicting the reactivity and properties of related compounds, ultimately accelerating the drug discovery and development pipeline. The principles outlined in this guide—systematic data acquisition, comparative analysis, and a firm grasp of the underlying physical organic chemistry—are universally applicable and form the bedrock of robust chemical characterization.

A Predictive and Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Bromo-2-chloro-5-fluoropyridine is a highly functionalized pyridine derivative with significant potential as a versatile building block. Its complex substitution pattern, featuring three distinct halogen atoms, presents a unique challenge and an interesting case study for spectroscopic analysis, particularly ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide provides a robust, in-depth analysis based on established principles of NMR spectroscopy, comparative data from structurally related analogues, and predictive methodologies. We will dissect the expected ¹³C NMR chemical shifts, offering a reasoned estimation grounded in empirical data and theoretical understanding. This approach not only provides a valuable predictive framework but also enhances the foundational understanding of substituent effects in heteroaromatic systems.

The Foundational Spectrum: ¹³C NMR of Pyridine

To understand the impact of substituents, we must first establish a baseline with the parent heterocycle, pyridine. The electronic environment of the carbon atoms in pyridine is non-uniform due to the electronegativity of the nitrogen atom, which deshields the adjacent (α) and the para (γ) carbons.

The experimental ¹³C NMR chemical shifts for pyridine in a common solvent like CDCl₃ are approximately:

  • C2 (α): 150 ppm

  • C3 (β): 124 ppm

  • C4 (γ): 136 ppm[1]

These values serve as the foundation upon which we will build our predictive model by incorporating the effects of the halogen substituents.

The Power of Prediction: Substituent Chemical Shift (SCS) Effects

The chemical shift of a particular carbon in a substituted ring can be estimated by adding substituent chemical shift (SCS) increments to the chemical shift of the corresponding carbon in the parent compound.[2] This principle of additivity is a powerful tool, though it's important to recognize that steric interactions in polysubstituted rings can sometimes lead to deviations from simple additivity.

For our target molecule, this compound, we need to consider the SCS effects of:

  • A chlorine atom at the C2 position.

  • A bromine atom at the C3 position.

  • A fluorine atom at the C5 position.

The workflow for this predictive analysis is outlined below.

G cluster_0 Predictive Workflow for ¹³C NMR Shifts Pyridine Baseline: Pyridine ¹³C Shifts (C2, C3, C4, C5, C6) Prediction Predicted ¹³C Shifts for This compound Pyridine->Prediction Foundation SCS Substituent Chemical Shift (SCS) Effects (Cl, Br, F at various positions) SCS->Prediction Additivity Principle Analogs Comparative Data from Analogs (e.g., 3-Bromo-2-chloropyridine, 2-Chloro-5-fluoropyridine) Analogs->Prediction Validation & Refinement CF_Coupling Analysis of ¹J(C,F), ²J(C,F), ³J(C,F) Coupling Constants Prediction->CF_Coupling Final_Spectrum Simulated Spectrum with Shifts & Coupling CF_Coupling->Final_Spectrum

Caption: Workflow for predicting the ¹³C NMR spectrum of this compound.

Comparative Analysis with Simpler Halopyridines

To derive and validate our predictions, we will examine the experimental data of related, less complex halopyridines.

3-Bromo-2-chloropyridine
  • C2: Significantly deshielded by the directly attached, electronegative chlorine atom.

  • C3: The ipso-carbon bearing the bromine atom will have its shift influenced by the heavy atom effect.

  • The remaining carbons (C4, C5, C6) will experience smaller shifts relative to pyridine.

Fluoropyridines: The Impact of Fluorine and C-F Coupling

Fluorine is the most electronegative element, and its effects on ¹³C NMR spectra are twofold: a significant inductive effect on chemical shifts and observable spin-spin coupling between the ¹⁹F and ¹³C nuclei. A study of various fluoropyridines provides crucial data on both chemical shifts and C-F coupling constants.[5][6]

For a compound like 2-fluoropyridine, the C2 carbon is strongly deshielded, and a large one-bond C-F coupling constant (¹JCF) is observed.[7] Longer-range couplings (²JCF, ³JCF) are also present and are invaluable for unambiguous signal assignment.

Predicted ¹³C NMR Chemical Shifts for this compound

By applying the principles of substituent additivity and making comparisons with the analogues discussed, we can predict the chemical shifts for each of the five carbons in the pyridine ring.

Carbon PositionSubstituents & ProximityPredicted Chemical Shift (δ, ppm)Rationale & Expected C-F Coupling
C2 ipso to Cl, ortho to Br~152 - 156The highly electronegative chlorine atom will cause significant deshielding. A two-bond coupling to fluorine (²JCF) is expected.
C3 ipso to Br, ortho to Cl, meta to F~118 - 122The ipso-effect of bromine is typically smaller than chlorine. Steric hindrance from the adjacent chlorine may influence the shift. A three-bond coupling to fluorine (³JCF) is expected.
C4 meta to Cl, ortho to Br & F~138 - 142Deshielded by the ortho-bromine and ortho-fluorine substituents. A two-bond coupling to fluorine (²JCF) is expected.
C5 ipso to F, meta to Br~155 - 160 (d)The ipso-carbon attached to fluorine will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).
C6 ortho to F & N, meta to Cl~145 - 149 (d)Deshielded by the adjacent nitrogen and the ortho-fluorine. Will appear as a doublet due to two-bond coupling with fluorine (²JCF).

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Experimental Protocol for ¹³C NMR Acquisition

To validate these predictions, the following experimental protocol is recommended for acquiring a high-quality ¹³C NMR spectrum.

Objective: To obtain a quantitative and a standard proton-decoupled ¹³C NMR spectrum of this compound.

Materials & Equipment:

  • This compound sample (15-25 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: Accurately weigh 15-25 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution to the NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the broadband probe to the ¹³C frequency.

  • Standard ¹³C{¹H} Spectrum:

    • Use a standard pulse program for a proton-decoupled ¹³C spectrum (e.g., zgpg30 on a Bruker instrument).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a 30° pulse angle to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale by setting the CDCl₃ signal to 77.16 ppm.

    • Integrate the signals (note: in standard ¹³C{¹H} spectra, integrals are not always quantitative).

    • Measure the C-F coupling constants for the doublet signals.

Caption: Standard experimental workflow for ¹³C NMR data acquisition.

Alternative Methodologies: Computational Chemistry

In addition to empirical prediction, ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting NMR parameters.[8] Methods like Gauge-Including Atomic Orbital (GIAO) can be used to calculate the ¹³C chemical shifts with a reasonable degree of accuracy, especially when a suitable functional and basis set are chosen. These computational approaches can be particularly useful for distinguishing between isomers and for confirming assignments made through empirical methods. Several software packages are available for performing such calculations.[9]

Conclusion

The ¹³C NMR spectrum of this compound is predicted to show five distinct signals in the aromatic region, with chemical shifts significantly influenced by the inductive and resonance effects of the three different halogen substituents. The carbon attached to the fluorine atom (C5) is expected to be the most deshielded and will be readily identifiable by its large one-bond coupling constant. The remaining signals will also exhibit smaller two- and three-bond couplings to fluorine, which are critical for definitive assignment.

This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the ¹³C NMR spectrum of this complex heterocyclic building block. By combining foundational principles with comparative data analysis, researchers can approach the structural elucidation of such molecules with greater confidence and insight.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a deep dive into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-2-chloro-5-fluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry.

The Architecture of Fragmentation: Foundational Principles

The fragmentation of a molecule in an EI mass spectrometer is a consequence of the high energy imparted to the molecule, leading to the formation of a radical cation (molecular ion, M+•) that is unstable and breaks apart into smaller, charged fragments and neutral radicals. The fragmentation pathways are governed by the relative stability of the resulting ions and radicals. For halogenated aromatic compounds like this compound, several key fragmentation mechanisms are anticipated.[1][2][3][4]

One of the primary fragmentation routes involves the cleavage of the carbon-halogen bond.[5][6] The relative ease of cleavage depends on the bond strength, which generally follows the trend C-I > C-Br > C-Cl > C-F. Therefore, the loss of a bromine radical is a highly probable initial fragmentation step. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for fragments containing these atoms, aiding in their identification.[7]

Another significant fragmentation pathway for aromatic systems is the cleavage of the ring structure, often leading to the loss of small neutral molecules like HCN.[7]

Predicted Fragmentation Pathway of this compound

The molecular formula of this compound is C₅H₂BrClFN, with a monoisotopic mass of approximately 208.9 Da.[8] Upon electron ionization, the molecule will form a molecular ion (M+•) with a characteristic isotopic cluster due to the presence of bromine and chlorine.

The proposed fragmentation cascade is visualized in the following diagram:

fragmentation_pathway M [C₅H₂BrClFN]+• m/z = 209/211/213 F1 [C₅H₂ClFN]+• m/z = 130/132 M->F1 - Br• F2 [C₅H₂BrFN]+• m/z = 174/176 M->F2 - Cl• F3 [C₅H₂BrCl]+• m/z = 190/192/194 M->F3 - F• F4 [C₄H₂FN]+• m/z = 80 F1->F4 - HCN F5 [C₄H₂Cl]+• m/z = 73/75 F2->F5 - HCN

Caption: Predicted EI Fragmentation Pathway of this compound.

The initial fragmentation is expected to be dominated by the loss of the bromine radical due to the weaker C-Br bond, leading to a prominent fragment ion at m/z 130/132. Subsequent or alternative fragmentations could involve the loss of a chlorine radical or, less likely, a fluorine radical. Ring cleavage with the expulsion of a neutral molecule of HCN is a plausible secondary fragmentation step from the initial halogen-loss fragments.

Comparative Fragmentation Data: A Predictive Analysis

To contextualize the expected fragmentation of this compound, the following table compares its predicted major fragments with those of hypothetical, structurally related halogenated pyridines. This comparison highlights how the nature and position of the halogen substituents influence the fragmentation pattern.

CompoundMolecular Ion (m/z)Primary FragmentationKey Fragment Ions (m/z)
This compound 209/211/213Loss of Br•130/132 ([M-Br]+), 174/176 ([M-Cl]+), 80 ([M-Br-HCN]+)
2,3-Dichloropyridine147/149/151Loss of Cl•112/114 ([M-Cl]+), 85 ([M-Cl-HCN]+)
3,5-Dibromopyridine235/237/239Loss of Br•156/158 ([M-Br]+), 77 ([M-Br-HCN]+)

This predictive comparison underscores a general trend: the most facile fragmentation is the loss of the heaviest halogen (excluding iodine in this case). The subsequent fragmentation pathways are then influenced by the remaining substituents on the pyridine ring.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.

Objective: To acquire the mass spectrum of this compound and identify its characteristic fragmentation pattern.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Methodology:

Caption: Experimental Workflow for GC-EI-MS Analysis.

1. Sample Preparation:

  • Prepare a dilute solution (approximately 100 µg/mL) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

2. GC-MS Parameters:

  • Injection Port: 250°C
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Program: Start at 50°C for 1 minute, then ramp to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.
  • MS Transfer Line: 280°C

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV
  • Mass Range: Scan from m/z 40 to 300.
  • Source Temperature: 230°C

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak and confirm its isotopic pattern.
  • Propose structures for the major fragment ions based on their m/z values and isotopic patterns, and correlate them with the predicted fragmentation pathways.

Conclusion

While this guide presents a predictive fragmentation pattern for this compound based on established chemical principles, experimental verification is the gold standard for structural elucidation. The proposed fragmentation pathways, dominated by the initial loss of the bromine atom followed by potential chlorine loss and ring cleavage, provide a strong theoretical framework for interpreting future experimental data. By employing the outlined GC-EI-MS protocol, researchers can obtain the empirical data needed to confirm and refine our understanding of the fragmentation behavior of this and other novel halogenated pyridines, ultimately accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Bromo-2-chloro-5-fluoropyridine and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise analytical characterization of key chemical intermediates is paramount. 3-Bromo-2-chloro-5-fluoropyridine is a vital building block in the synthesis of complex pharmaceutical and agrochemical compounds. Its unique substitution pattern of electron-withdrawing groups on the pyridine ring imparts specific reactivity and properties that are highly sought after in medicinal chemistry. However, the presence of isomeric impurities can significantly impact reaction outcomes, biological activity, and overall product purity.

This comprehensive guide provides an in-depth comparison of the analytical techniques used to characterize this compound and its common isomeric alternatives. We will delve into the principles behind each method, present comparative experimental data, and provide detailed, field-proven protocols to ensure the unambiguous identification and purity assessment of these critical compounds.

The Importance of Isomer-Specific Analysis

The isomeric position of the bromo, chloro, and fluoro substituents on the pyridine ring dramatically influences the molecule's electronic and steric properties. This, in turn, dictates its reactivity in downstream applications and its interaction with biological targets. The three isomers that will be the focus of our comparative analysis are:

  • This compound (Target Compound)

  • 2-Bromo-5-chloro-3-fluoropyridine (Isomer 1)

  • 5-Bromo-2-chloro-3-fluoropyridine (Isomer 2)

Failure to distinguish between these isomers can lead to inconsistent product yields, unexpected side reactions, and misleading biological data. Therefore, robust analytical methods capable of baseline separation and unequivocal identification are not just a matter of quality control, but a fundamental requirement for successful research and development.

Orthogonal Analytical Approaches for Unambiguous Characterization

A multi-faceted analytical approach, employing orthogonal techniques, is the most reliable strategy for the comprehensive characterization of this compound and its isomers. Each technique provides a unique piece of the structural puzzle, and their combined application offers a self-validating system for identity and purity confirmation.

Workflow for Comprehensive Analysis

The following diagram illustrates a logical workflow for the analytical characterization of halogenated pyridines, ensuring both qualitative and quantitative assessment.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Separation & Quantification cluster_3 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl3, MeCN) Sample->Dissolution NMR NMR Spectroscopy (1H, 13C, 19F) Dissolution->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS Molecular Weight & Fragmentation HPLC HPLC-UV Dissolution->HPLC Purity & Quantification GC GC-FID/MS Dissolution->GC Purity & Volatile Impurities Data_Integration Data Integration & Comparison NMR->Data_Integration MS->Data_Integration HPLC->Data_Integration GC->Data_Integration Report Certificate of Analysis (CoA) Data_Integration->Report

Caption: A typical workflow for the comprehensive analytical characterization of halogenated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information regarding the substitution pattern.

Comparative NMR Data

The distinct electronic environments of the protons and carbons in each isomer lead to unique chemical shifts and coupling constants, allowing for their unambiguous differentiation.

Compound¹H NMR (CDCl₃, 400 MHz)¹³C NMR (CDCl₃, 101 MHz)¹⁹F NMR (CDCl₃, 376 MHz)
This compound δ 8.25 (d, J = 2.5 Hz, 1H), 7.80 (dd, J = 7.5, 2.5 Hz, 1H)Data not readily available in searchesData not readily available in searches
2-Bromo-5-chloro-3-fluoropyridine δ 8.23 (d, J = 2.1 Hz, 1H), 7.48 (dd, J = 7.1, 2.1 Hz, 1H)[1]Data not readily available in searchesData not readily available in searches
5-Bromo-2-chloro-3-fluoropyridine Data not readily available in searchesData not readily available in searchesData not readily available in searches

Note: The absence of readily available, consolidated NMR data in the initial searches highlights a critical gap in publicly accessible information for these specific isomers. The provided data for 2-Bromo-5-chloro-3-fluoropyridine is from a synthesis report and serves as an example of the expected spectral features.

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation and purity assessment.

Materials:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Sample of this compound or its isomer (approx. 5-10 mg)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial. Add approximately 0.7 mL of CDCl₃ containing TMS. Vortex the vial until the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16-32 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm, centered around 125 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

    • Process the data with an exponential line broadening of 1-2 Hz.

    • Reference the CDCl₃ peak to 77.16 ppm.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width appropriate for fluorinated pyridines (e.g., -60 to -180 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans.

    • Process the data and reference the spectrum appropriately (e.g., using an external standard like CFCl₃).

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like halogenated pyridines.

Comparative GC-MS Data

The molecular ion peak (M⁺) will be the same for all isomers (m/z 209, 211, 213 based on isotopic distribution of Br and Cl). However, the relative abundances of the fragment ions can differ based on the stability of the resulting fragments, which is influenced by the positions of the substituents.

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z (Proposed Identity)
This compound 209/211/213174 (M-Cl)⁺, 130 (M-Br)⁺, 100 (M-Br-Cl)⁺
2-Bromo-5-chloro-3-fluoropyridine 209/211/213174 (M-Cl)⁺, 130 (M-Br)⁺, 100 (M-Br-Cl)⁺
5-Bromo-2-chloro-3-fluoropyridine 209/211/213174 (M-Cl)⁺, 130 (M-Br)⁺, 100 (M-Br-Cl)⁺

Note: While the primary fragments are expected to be similar, the relative intensities of these fragments can provide clues to the isomeric structure. A detailed analysis of the mass spectra is necessary for differentiation.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of the analyte for identity confirmation.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Capillary GC column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Helium (carrier gas).

  • Sample of this compound or its isomer.

  • Appropriate solvent (e.g., dichloromethane, ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector temperature: 250 °C.

    • Injection mode: Split (e.g., 50:1).

    • Injection volume: 1 µL.

    • Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier gas flow rate: 1 mL/min (constant flow).

  • MS Conditions:

    • Ion source: Electron Ionization (EI).

    • Ionization energy: 70 eV.

    • Source temperature: 230 °C.

    • Mass range: m/z 40-300.

    • Scan speed: 2 scans/s.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference library or theoretical fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination and Quantification

HPLC with UV detection is a robust and reliable method for determining the purity of chemical intermediates and for quantifying their content. The key to successful analysis of isomers is the development of a method that achieves baseline separation.

Comparative HPLC Data

The retention time of each isomer will depend on its polarity and interaction with the stationary phase. Generally, on a reversed-phase column (like C18), less polar compounds elute later.

CompoundRetention Time (min) on C18 column
This compound To be determined experimentally
2-Bromo-5-chloro-3-fluoropyridine To be determined experimentally
5-Bromo-2-chloro-3-fluoropyridine To be determined experimentally

Note: The development of a specific HPLC method is required to obtain these values. The separation will be influenced by the exact mobile phase composition and column chemistry.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of the sample and to separate it from its isomers and other impurities.

Materials:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic acid (TFA).

  • Sample of this compound or a mixture of isomers.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 50:50 A:B) at a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • UV detection wavelength: 254 nm.

    • Gradient program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-17 min: 90% B

      • 17-17.1 min: 90% to 50% B

      • 17.1-20 min: 50% B (re-equilibration)

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Logical Relationship of Analytical Techniques

The following diagram illustrates how the different analytical techniques provide complementary information for a comprehensive characterization.

AnalyticalTechniqueRelationship Structure Molecular Structure Purity Purity Molecular_Weight Molecular Weight Quantification Quantification NMR NMR NMR->Structure Confirms Connectivity MS MS MS->Structure Fragmentation Pattern MS->Molecular_Weight Determines HPLC HPLC HPLC->Purity Separates Impurities HPLC->Quantification Area % GC GC GC->Purity Separates Volatiles

Caption: The complementary nature of different analytical techniques for a thorough characterization.

Potential Impurities and Their Identification

Impurities in this compound often arise from the starting materials or side reactions during synthesis. Common synthetic routes, such as Sandmeyer-type reactions from the corresponding aminopyridine, can lead to residual starting materials or regioisomeric byproducts. The analytical methods described above are crucial for the detection and quantification of such impurities. For instance, HPLC can separate impurities with different polarities, while GC-MS can identify volatile impurities.

Conclusion

The analytical characterization of this compound and its isomers requires a meticulous and multi-faceted approach. As demonstrated, a combination of NMR spectroscopy for definitive structural elucidation, mass spectrometry for molecular weight confirmation and fragmentation analysis, and chromatography for purity assessment provides a robust and self-validating system. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to establish reliable analytical methods, ensuring the quality and consistency of these critical chemical intermediates. By adhering to these principles of scientific integrity and employing orthogonal analytical techniques, the risks associated with isomeric ambiguity can be effectively mitigated, paving the way for more reproducible and successful research outcomes.

References

A Comparative Guide to the Strategic Advantages of 3-Bromo-2-chloro-5-fluoropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of molecular engineering, particularly within pharmaceutical and agrochemical development, the choice of a starting scaffold can dictate the success and efficiency of a synthetic campaign. The 3-Bromo-2-chloro-5-fluoropyridine scaffold has emerged as a preeminent building block, offering a constellation of strategic advantages for the synthesis of complex, polysubstituted pyridine derivatives. This guide provides an in-depth analysis of its superior performance compared to alternative dihalopyridines, supported by comparative data and detailed experimental protocols.

The Core Advantage: Orthogonal Reactivity and Hierarchical Functionalization

The primary strategic benefit of this compound lies in the differential reactivity of its two carbon-halogen bonds. This "orthogonal" nature allows for a hierarchical and regioselective functionalization strategy that is difficult to achieve with symmetrically substituted or identically halogenated pyridines.

Two principal mechanisms govern its reactivity:

  • Transition Metal-Catalyzed Cross-Coupling: In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the carbon-halogen bond to the metal center.[1] The bond dissociation energy for a C-Br bond is significantly lower than that of a C-Cl bond.[2] Consequently, the C-Br bond at the 3-position is the preferred site for oxidative addition, enabling selective functionalization at this position while leaving the C-Cl bond untouched.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing character of the pyridine nitrogen atom activates the α-positions (C2 and C6) towards nucleophilic attack.[1] This electronic effect makes the C2-chloro position highly susceptible to displacement by potent nucleophiles via an addition-elimination mechanism.[1]

This dichotomy in reactivity allows for a two-step, one-pot or sequential functionalization, providing a powerful and efficient route to complex molecules.

G A This compound B Step 1: Selective C-Br Functionalization (e.g., Suzuki, Sonogashira) A->B Pd-Catalyzed Cross-Coupling C 3-Aryl/Alkynyl-2-chloro-5-fluoropyridine (Intermediate) B->C D Step 2: C-Cl Functionalization (e.g., SNAr, Buchwald-Hartwig) C->D Nucleophilic Substitution E 2,3-Disubstituted-5-fluoropyridine (Final Product) D->E G cluster_0 Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd + R-X Pd(II)Complex R-Pd(II)-X(L2) (Oxidative Adduct) OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal + R'-M Pd(II)Complex2 R-Pd(II)-R'(L2) Transmetal->Pd(II)Complex2 RedElim Reductive Elimination Pd(II)Complex2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product R-R' (Product) RedElim->Product

References

A Senior Application Scientist's Guide to the Regioselectivity of 3-Bromo-2-chloro-5-fluoropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring stands as a privileged structure, present in a vast array of pharmaceuticals and agrochemicals. The introduction of multiple halogen substituents onto this ring provides a powerful toolkit for synthetic chemists, offering multiple reaction handles for diversification. However, the key to unlocking the full potential of these building blocks lies in understanding and predicting their regioselectivity in various chemical transformations.

This guide provides an in-depth comparative analysis of the regioselectivity of 3-Bromo-2-chloro-5-fluoropyridine and its key isomers. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide you with the underlying principles, experimental insights, and practical protocols necessary to confidently design and execute your synthetic strategies. We will explore how the interplay of electronic and steric effects, dictated by the specific arrangement of bromine, chlorine, and fluorine atoms, governs the outcome of crucial reactions such as nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and metal-halogen exchange.

The Pillars of Regioselectivity in Halogenated Pyridines: A Mechanistic Overview

The reactivity of a polysubstituted pyridine is not merely the sum of its parts. The pyridine nitrogen, being more electronegative than carbon, profoundly influences the electron distribution within the ring, making it electron-deficient. This inherent electronic character is further modulated by the inductive and resonance effects of the halogen substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate and regioselectivity. Electron-withdrawing groups, such as halogens and nitro groups, stabilize the Meisenheimer complex and thus activate the ring towards SNAr.[1]

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have revolutionized the synthesis of complex molecules. In the context of polyhalogenated pyridines, the regioselectivity is primarily dictated by the relative bond dissociation energies of the carbon-halogen bonds. The generally accepted trend for reactivity in the oxidative addition step, which is often rate-determining, is C-I > C-Br > C-Cl > C-F.[2][3] This differential reactivity allows for the selective functionalization of one halogen in the presence of others.

Metal-Halogen Exchange: This reaction, typically employing organolithium reagents at low temperatures, is a powerful tool for generating functionalizable organometallic species. The regioselectivity of this exchange is influenced by a combination of factors, including the kinetic acidity of the ring protons (for deprotonation-lithiation) and the relative ease of halogen exchange (I > Br > Cl). The position of the most acidic proton is directed by the inductive effects of the halogens and the pyridine nitrogen.

Comparative Analysis of Key Isomers

To illustrate these principles, we will now delve into a comparative analysis of this compound and two of its isomers: 5-Bromo-2-chloro-3-fluoropyridine and 2-Bromo-3-chloro-5-fluoropyridine.

This compound

This isomer presents a fascinating case study in competing reactivities.

  • SNAr: The C2 position is highly activated by the adjacent pyridine nitrogen and the electron-withdrawing effects of both the chlorine and the para-disposed fluorine atom. Therefore, nucleophilic attack is strongly favored at the C2 position, leading to the displacement of the chloride. The fluorine at C5 further enhances the electrophilicity of the ring, accelerating the reaction.

  • Cross-Coupling: The C-Br bond at the 3-position is significantly weaker than the C-Cl bond at the 2-position. Consequently, palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the C3 position.[2]

  • Metal-Halogen Exchange: The most acidic proton is likely at the C4 position, influenced by the adjacent fluorine and bromine atoms. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would likely lead to lithiation at C4. Alternatively, a bromine-lithium exchange at C3 is also a plausible pathway.

5-Bromo-2-chloro-3-fluoropyridine

The repositioning of the halogens dramatically alters the regiochemical outcomes.

  • SNAr: Similar to the previous isomer, the C2 position is the most activated site for nucleophilic attack due to its proximity to the pyridine nitrogen and the presence of the electron-withdrawing chlorine. The fluorine at C3 provides additional activation.

  • Cross-Coupling: The C-Br bond at the 5-position is the most labile, making it the primary site for oxidative addition in palladium-catalyzed reactions.

  • Metal-Halogen Exchange: The proton at C4 is activated by the flanking fluorine and bromine atoms, making it the most probable site for deprotonation-lithiation. Bromine-lithium exchange at C5 is also a possibility.

2-Bromo-3-chloro-5-fluoropyridine

In this isomer, the positions of bromine and chlorine are swapped compared to our primary compound of interest.

  • SNAr: The C2 position, bearing the bromine, is the most activated site for nucleophilic attack. While bromide is a better leaving group than chloride, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is favored at the C2 position regardless of the halogen.

  • Cross-Coupling: The C-Br bond at the 2-position is more reactive than the C-Cl bond at the 3-position. Therefore, cross-coupling reactions will selectively occur at C2.

  • Metal-Halogen Exchange: The proton at C4 is activated by the adjacent chlorine and fluorine atoms, making it a likely site for lithiation. Bromine-lithium exchange at C2 is also a viable pathway.

Data Presentation: A Comparative Overview

To provide a clearer picture of the expected regioselectivity, the following table summarizes the predicted primary reaction sites for our three isomers in key transformations.

IsomerNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-CouplingMetal-Halogen Exchange (Deprotonation)
This compound C2 (Displacement of Cl)C3 (Reaction at C-Br)C4
5-Bromo-2-chloro-3-fluoropyridine C2 (Displacement of Cl)C5 (Reaction at C-Br)C4
2-Bromo-3-chloro-5-fluoropyridine C2 (Displacement of Br)C2 (Reaction at C-Br)C4

Experimental Protocols: From Theory to Practice

The following are detailed, step-by-step methodologies for key reactions, designed to be self-validating and grounded in established chemical principles.

Protocol 1: Regioselective Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine

This protocol details the selective amination at the C3 position, leveraging the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling.[3]

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Pd precatalyst, ligand, and base in a dry Schlenk flask. purge Evacuate and backfill with inert gas (3x). reagents->purge add_reagents Add 3-bromo-2-chloropyridine, amine, and anhydrous solvent. purge->add_reagents heat Heat the reaction mixture with stirring (e.g., 65-110 °C). add_reagents->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool quench Quench with aqueous solution (e.g., NH4Cl). cool->quench extract Extract with an organic solvent. quench->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Dissolve this compound in anhydrous solvent. cool Cool the solution in an ice bath. reagents->cool add_nucleophile Add sodium methoxide solution dropwise. cool->add_nucleophile stir Stir at room temperature. add_nucleophile->stir monitor Monitor progress by TLC or LC-MS. stir->monitor quench Quench with water. monitor->quench extract Extract with an organic solvent. quench->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

References

A Senior Application Scientist's Guide to 3-Bromo-2-chloro-5-fluoropyridine: A Cost-Benefit Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists and drug development professionals, the strategic selection of building blocks is paramount. An ideal chemical intermediate offers not just a scaffold, but a tactical advantage—enabling rapid, efficient, and diverse synthesis of target molecules. This guide provides an in-depth analysis of 3-Bromo-2-chloro-5-fluoropyridine, a uniquely functionalized pyridine derivative, evaluating its strategic benefits against its acquisition cost for research and development. We will explore its inherent chemical advantages, provide actionable experimental protocols, and compare it objectively with common alternatives.

The pyridine scaffold is a cornerstone of modern medicinal chemistry, found in a significant number of FDA-approved drugs, particularly within the crucial class of protein kinase inhibitors.[1][2] The introduction of fluorine into drug candidates is also a well-established strategy to modulate key properties such as metabolic stability, pKa, and binding affinity.[3] this compound sits at the intersection of these two powerful concepts, offering a pre-functionalized and electronically tuned core for accelerated drug design.

Benefit Analysis: The Strategic Advantage of Orthogonal Reactivity

The primary value of this compound lies in the differential reactivity of its three functional groups, enabling sequential and site-selective modifications. This "orthogonal reactivity" allows chemists to build molecular complexity in a controlled manner, a significant advantage over less-differentiated building blocks.

The molecule's utility is governed by two principal, non-competing reaction pathways:

  • Palladium-Catalyzed Cross-Coupling at C3: The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy means that the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) occurs preferentially at the C3-Br bond under relatively mild conditions.[4][5] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-withdrawing effect of the pyridine ring nitrogen activates the α-positions (C2 and C6) towards nucleophilic attack. Consequently, the chlorine atom at the C2 position can be readily displaced by a wide range of nucleophiles (amines, alcohols, thiols) via an SNAr mechanism, leaving the C3-bromo group untouched.[5] The fluorine at C5 further enhances this effect.

This dual reactivity allows for a modular synthetic approach where each position can be addressed independently, dramatically increasing the efficiency of library synthesis and lead optimization.

G cluster_main cluster_c3 C3 Position (Weaker C-Br Bond) cluster_c2 C2 Position (Electron Deficient C-Cl Bond) main This compound c3_reaction Pd-Catalyzed Cross-Coupling main->c3_reaction Selective Functionalization at C3 c2_reaction Nucleophilic Aromatic Substitution (SNAr) main->c2_reaction Selective Functionalization at C2 c3_suzuki Suzuki: R-B(OH)₂ c3_reaction->c3_suzuki c3_sonogashira Sonogashira: R-C≡CH c3_reaction->c3_sonogashira c3_buchwald Buchwald-Hartwig: R₂NH c3_reaction->c3_buchwald c2_amines Amines (R₂NH) c2_reaction->c2_amines c2_alcohols Alcohols (ROH) c2_reaction->c2_alcohols c2_thiols Thiols (RSH) c2_reaction->c2_thiols

Caption: Orthogonal reactivity pathways of this compound.

Experimental Protocols

The trustworthiness of a building block is demonstrated through robust and reproducible protocols. Below are validated, step-by-step procedures for the selective functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol details the selective coupling of an arylboronic acid at the C3-bromo position, leaving the C2-chloro position intact for subsequent modification. The choice of a mild base like K₃PO₄ and a highly active catalyst system (Pd(OAc)₂/SPhos) is critical for achieving high selectivity and yield.[6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane (8 mL) and water (2 mL)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product (3-aryl-2-chloro-5-fluoropyridine) by flash column chromatography on silica gel.

G start Start prep 1. Add Reagents to Oven-Dried Schlenk Flask start->prep inert 2. Evacuate & Backfill with Inert Gas (3x) prep->inert solvent 3. Add Degassed Dioxane/Water inert->solvent react 4. Heat to 90-100 °C with Vigorous Stirring solvent->react monitor 5. Monitor by TLC or LC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute, & Perform Aqueous Wash monitor->workup Complete purify 7. Dry, Concentrate, & Purify by Chromatography workup->purify end End: Purified Product purify->end

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the displacement of the C2-chloro group with an amine, a critical step in synthesizing 2-aminopyridine scaffolds common in kinase inhibitors.[7] This reaction is typically performed after the C3 position has been functionalized.

Materials:

  • 3-Aryl-2-chloro-5-fluoropyridine (from Protocol 1) (1.0 equiv.)

  • Primary or secondary amine (1.5-2.0 equiv.)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv.)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Sealed reaction vial

Procedure:

  • To a sealable reaction vial, add the 3-aryl-2-chloro-5-fluoropyridine substrate and the amine.

  • Add the base (this is especially important if the amine is an HCl salt).

  • Add the anhydrous solvent (e.g., 5 mL of DMF).

  • Seal the vial tightly and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-aryl-5-fluoropyridine.

Cost Analysis and Comparative Guide

While this compound has clear synthetic benefits, a cost-benefit analysis requires comparison with viable alternatives. The "cost" must be evaluated not only by the price per gram but also by the overall cost of the synthetic sequence in terms of time, resources, and yield.

Direct Cost Comparison
CompoundCAS NumberRepresentative Cost (USD/g)Key Feature
This compound 884494-36-4$90 - $150Orthogonal reactivity with electronic modulation.[8]
3-Bromo-2-chloropyridine52200-48-3$20 - $40Orthogonal reactivity without fluorine.[9]
2,3-Dichloropyridine2402-77-9$5 - $15Lower cost, but poor selective reactivity.
3-Amino-2-bromo-5-chloropyridine588729-99-1$150 - $250Pre-installed amino group, less versatile.[10]

Note: Prices are estimates based on catalog listings and can vary significantly by supplier and purity.

Performance Comparison with Alternatives
FeatureThis compound 3-Bromo-2-chloropyridine 2,3-Dichloropyridine
C3 Cross-Coupling Excellent. C-Br bond is highly reactive.[4]Excellent. C-Br bond is highly reactive.[4]Poor. Requires harsh conditions and specialized catalysts to differentiate between the two C-Cl bonds; often results in mixtures.
C2 SNAr Excellent. C2 position is activated by ring-N and C5-F.Very Good. C2 position is activated by ring-N.Good. C2 position is activated, but selectivity over C3 is poor.
Synthetic Efficiency High. Enables clean, sequential functionalization, reducing purification steps and maximizing overall yield.High. Similar sequential functionalization is possible.Low. Often requires protecting group strategies or results in difficult-to-separate isomers, increasing costs and timelines.
Electronic Modulation Yes. The C5-fluorine atom influences pKa, lipophilicity, and potential for H-bonding, which is critical for drug-target interactions.[3]No. Lacks the beneficial properties imparted by fluorine.No.
Ideal Use Case Rapid synthesis of diverse libraries requiring sequential C-C and C-N bond formation with fluorine modulation.Cost-sensitive projects requiring sequential functionalization where fluorine is not needed.Simple, low-cost syntheses where selectivity is not a primary concern.
The Hidden Cost of "Cheaper" Alternatives

The lower upfront cost of a reagent like 2,3-dichloropyridine can be deceptive. A synthetic route relying on this building block may face significant challenges:

  • Lack of Selectivity: Attempting a Suzuki coupling may result in a mixture of C2-coupled, C3-coupled, and di-coupled products, leading to a complex purification process and low yield of the desired isomer.

  • Harsher Conditions: Activating C-Cl bonds for cross-coupling often requires higher temperatures, longer reaction times, and more expensive, specialized phosphine ligands and catalysts.[7]

  • Longer Timelines: The extra steps required for purification, optimization, and potentially protecting/deprotecting groups translate directly to increased labor costs and delayed project timelines.

When these factors are considered, the higher initial investment in a highly functional, orthogonally reactive building block like this compound is often justified by the significant savings in downstream processing and time.

G q1 Is sequential, selective functionalization at C2 & C3 required? q2 Is a C5-Fluorine atom desired for electronic modulation? q1->q2 Yes reagent3 Consider alternative scaffolds (e.g., 2,3-Dichloropyridine) q1->reagent3 No reagent1 Use this compound q2->reagent1 Yes reagent2 Use 3-Bromo-2-chloropyridine q2->reagent2 No

Caption: Decision workflow for selecting the appropriate pyridine building block.

Conclusion

This compound represents a strategic investment for drug discovery programs. Its primary benefit—predictable, orthogonal reactivity—translates directly into more efficient and rapid synthetic routes. This efficiency can significantly shorten the timeline for generating novel compound libraries and optimizing lead candidates.

While the upfront cost is higher than that of simpler di-halogenated pyridines, the cost-benefit analysis strongly favors this advanced building block for complex synthetic campaigns. The reduction in purification steps, avoidance of isomeric mixtures, and milder reaction conditions lead to substantial savings in time, materials, and labor. For researchers aiming to accelerate the discovery of new therapeutics, particularly in competitive areas like kinase inhibitor development, the tactical advantage offered by this compound makes it a highly valuable and cost-effective tool.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Bromo-2-chloro-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. The purity of a synthesized molecule, such as a 3-Bromo-2-chloro-5-fluoropyridine derivative, is not merely a quality control metric; it is a critical determinant of its biological activity, toxicity, and ultimately, its therapeutic potential. This guide provides an in-depth comparison of analytical techniques for assessing the purity of these complex halogenated pyridines, grounded in practical, field-proven insights.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound derivatives often involves multi-step reactions, including halogenation, lithiation, and cross-coupling reactions. Each step presents a potential for the formation of impurities, which can include starting materials, reagents, byproducts from side reactions, and regioisomers. Understanding the synthetic route is the first step in predicting and identifying potential impurities.

Common Impurities in the Synthesis of this compound Derivatives:

  • Isomeric Byproducts: Incomplete or non-selective halogenation can lead to the formation of isomers with different substitution patterns on the pyridine ring.

  • Starting Materials: Unreacted starting materials can carry through the synthesis and contaminate the final product.

  • Dehalogenated Species: Reductive dehalogenation can result in the loss of one or more halogen atoms, leading to less substituted pyridine derivatives.

  • Solvent Adducts: Residual solvents from the reaction or purification process can form adducts with the final compound.

Comparative Analysis of Analytical Techniques for Purity Assessment

The choice of analytical technique is critical for accurately determining the purity of this compound derivatives. Each method offers unique advantages and is suited for detecting different types of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For halogenated pyridines, reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Expertise & Experience: The choice of column chemistry and mobile phase composition is crucial. A C18 column is a good starting point, but for highly polar or isomeric impurities, a phenyl-hexyl or a polar-embedded column may provide better resolution. A gradient elution, typically with a mixture of water and acetonitrile or methanol containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, is often necessary to resolve all components in a reasonable timeframe.

Trustworthiness: A well-developed HPLC method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. This ensures that the method can reliably quantify the main peak and any impurities.

Data Presentation: HPLC Method Parameters for this compound Derivative Analysis

ParameterRecommended Starting ConditionsRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for a wide range of nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry and controls the ionization of acidic/basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting retained compounds.
Gradient 5% to 95% B over 10 minutesA broad gradient is a good starting point for method development to elute a wide range of potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain good efficiency.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Detection UV at 254 nm and/or Mass Spectrometry (MS)Pyridine rings are chromophoric. MS provides mass information for peak identification.
Gas Chromatography (GC)

For volatile and thermally stable this compound derivatives, GC offers excellent resolution and sensitivity.

Principle: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.

Expertise & Experience: The choice of the GC column is critical. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point. The injector and detector temperatures must be optimized to ensure efficient vaporization without causing thermal degradation of the analyte.

Trustworthiness: Method validation for GC should include assessments of linearity, precision, and accuracy. The use of an internal standard can improve the quantitative accuracy by correcting for variations in injection volume.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is an invaluable tool for both structure elucidation and purity assessment.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing a fingerprint of the molecule's structure.

Expertise & Experience: ¹H NMR is excellent for initial assessment, but for these complex molecules, ¹³C, ¹⁹F, and 2D NMR techniques like COSY and HSQC are often necessary for unambiguous assignment of all signals and identification of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.

Trustworthiness: The purity determined by qNMR is directly traceable to a primary standard, making it a highly reliable method.

Mass Spectrometry (MS)

MS is a powerful technique for identifying compounds by measuring their mass-to-charge ratio (m/z).

Principle: Molecules are ionized, and the resulting ions are separated based on their m/z. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, aiding in the identification of unknown impurities.

Expertise & Experience: When coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), MS can provide mass information for each separated peak, enabling the confident identification of impurities. The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) depends on the polarity and thermal stability of the derivative.

Trustworthiness: The accurate mass measurement from HRMS provides a high degree of confidence in the empirical formula of an impurity, which is a critical piece of evidence for its identification.

Experimental Workflow for Purity Assessment

A robust workflow for assessing the purity of a synthesized this compound derivative should be orthogonal, employing multiple analytical techniques to build a comprehensive purity profile.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_primary_analysis Primary Purity & Identification cluster_quantification Quantitative Purity cluster_final_report Final Purity Report Synthesis Synthesized Derivative TLC TLC Analysis Synthesis->TLC Quick Check LCMS LC-MS Analysis TLC->LCMS NMR 1H & 19F NMR TLC->NMR HPLC_UV Validated HPLC-UV LCMS->HPLC_UV Method Development qNMR qNMR (if required) NMR->qNMR High Accuracy Report Certificate of Analysis HPLC_UV->Report qNMR->Report

Caption: Orthogonal workflow for purity assessment of this compound derivatives.

Detailed Experimental Protocol: HPLC-UV Method for Purity Determination

This protocol outlines a general method for the purity assessment of a this compound derivative using HPLC-UV.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.

2. HPLC System and Conditions:

  • Use a validated HPLC system equipped with a UV detector.
  • Employ the starting conditions outlined in the HPLC method parameters table above.

3. Data Acquisition and Analysis:

  • Inject 5 µL of the prepared sample.
  • Acquire the chromatogram for a sufficient duration to ensure all related substances are eluted.
  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the main peak as a percentage of the total peak area.

4. Self-Validation and Trustworthiness:

  • Specificity: Analyze a blank (injection of the diluent) to ensure no interfering peaks are present.
  • Linearity: Prepare a series of dilutions of a reference standard and inject them to demonstrate a linear relationship between concentration and peak area.
  • Precision: Perform multiple injections of the same sample to assess the repeatability of the results. The relative standard deviation (RSD) of the peak areas should be less than 2%.

Logical Relationship of Purity Data

The data from different analytical techniques should be considered together to build a complete picture of the sample's purity.

Purity_Data_Integration Purity Overall Purity Assessment HPLC HPLC Purity (%) Purity->HPLC Quantitative NMR_Imp NMR (Impurity Structures) Purity->NMR_Imp Structural MS_ID MS (Impurity ID) Purity->MS_ID Identification Residual_Solvent GC/NMR (Residual Solvents) Purity->Residual_Solvent Volatiles

Caption: Integration of data from multiple analytical techniques for a comprehensive purity assessment.

Conclusion

Assessing the purity of synthesized this compound derivatives requires a multi-faceted and orthogonal approach. A combination of high-resolution separation techniques like HPLC and GC, coupled with the structural elucidation power of NMR and MS, provides the most comprehensive and trustworthy purity profile. By understanding the principles and nuances of each technique and implementing a robust, self-validating workflow, researchers can ensure the quality and integrity of their synthesized compounds, which is a critical step in the journey of drug discovery and development.

Safety Operating Guide

Navigating the Disposal of 3-Bromo-2-chloro-5-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. One such compound, 3-Bromo-2-chloro-5-fluoropyridine, a halogenated pyridine derivative, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to foster a deeper understanding and a culture of safety within the laboratory.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is paramount. This compound (CAS No. 884494-36-4) is a halogenated organic compound with the potential for significant reactivity and toxicity.[1]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to these hazards, this compound is classified as a hazardous substance and its waste is considered hazardous waste.[2] Improper disposal can lead to environmental contamination and potential harm to human health.

Chemical and Physical Properties
Molecular Formula C₅H₂BrClFN[3]
Molecular Weight 210.43 g/mol [1]
Appearance Light yellow powder
Boiling Point 202.6 °C at 760 mmHg
Flash Point 76.3 °C

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The rationale for each piece of equipment is to create a barrier between the researcher and the hazardous chemical, preventing exposure through all potential routes: inhalation, dermal contact, and ingestion.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[4]

    • Lab Coat/Protective Clothing: A flame-resistant and impervious lab coat should be worn to protect against skin contact.[4]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[4] All handling of the solid or solutions should be performed in a certified chemical fume hood to minimize inhalation risk.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[5][6]

Core Principles of Segregation:

  • Halogenated vs. Non-Halogenated: Never mix this waste with non-halogenated organic waste. This is because the disposal methods, particularly incineration, require different conditions for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unadulterated solid this compound and any contaminated consumables (e.g., weighing paper, gloves, paper towels) in a designated, properly labeled solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid waste container.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong bases, and acids to prevent exothermic or violent reactions.[7]

Waste Container Requirements:

  • Material: Use a compatible, tightly sealed container, such as a high-density polyethylene (HDPE) carboy for liquids or a labeled, sealed bag for solids.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The date of initial waste addition should also be recorded.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe collection and disposal of this compound waste from the laboratory to the point of institutional pickup.

1. Preparation:

  • Ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4]
  • Don all required PPE as detailed in Section 2.
  • Have designated and properly labeled halogenated solid and/or liquid waste containers ready.

2. Waste Collection:

  • Solid Waste: Carefully transfer any solid waste into the designated solid waste container using a clean spatula. Avoid creating dust. If dust formation is a risk, consider moistening the solid with a small amount of an appropriate inert solvent.
  • Liquid Waste: Using a funnel, carefully pour liquid waste into the designated liquid halogenated waste container. Avoid splashing.
  • Contaminated Materials: Place all contaminated disposable items, such as gloves, weighing boats, and absorbent pads, into the solid waste container.

3. Container Management:

  • Keep the waste container securely closed when not in use.[4]
  • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion of vapors.
  • Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]

4. Institutional Disposal:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with the Environmental Health and Safety (EHS) department.
  • Do not dispose of this compound down the drain or by evaporation.[4][5]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

1. Evacuate and Alert:

  • Evacuate non-essential personnel from the immediate area.[4]
  • Alert colleagues and your supervisor.

2. Control and Contain:

  • If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.
  • Prevent the spill from spreading by using an inert absorbent material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels to absorb large quantities of the chemical.
  • For larger spills, or if you are unsure, contact your institution's EHS department immediately.

3. Cleanup and Disposal:

  • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[9]
  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[9]
  • Ensure the area is well-ventilated during and after the cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation ppe_check Wearing appropriate PPE? start->ppe_check is_solid Is the waste solid? collect_solid Collect in labeled 'Halogenated Solid Waste' container. is_solid->collect_solid Yes collect_liquid Collect in labeled 'Halogenated Liquid Waste' container. is_solid->collect_liquid No store_waste Store waste container in a designated, secure area. collect_solid->store_waste collect_liquid->store_waste don_ppe Don required PPE (goggles, gloves, lab coat) ppe_check->don_ppe No fume_hood_check Working in a fume hood? ppe_check->fume_hood_check Yes don_ppe->fume_hood_check fume_hood_check->is_solid Yes move_to_hood Move to a certified chemical fume hood fume_hood_check->move_to_hood No move_to_hood->is_solid ehs_pickup Arrange for EHS pickup for licensed disposal. store_waste->ehs_pickup

Caption: Decision workflow for handling and segregating this compound waste.

Final Disposal Method: Incineration

The ultimate disposal of this compound waste is typically carried out by licensed hazardous waste management companies. The recommended method is controlled incineration in a facility equipped with flue gas scrubbing capabilities.[4] This high-temperature process is designed to destroy the organic molecule, and the scrubbers neutralize the acidic halogenated byproducts (e.g., HCl, HBr, HF) that are formed, preventing their release into the atmosphere.

As a halogenated organic compound, this compound falls under regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous wastes.[2][10]

By adhering to these protocols, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and complying with all relevant regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel pyridine chemistries requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Bromo-2-chloro-5-fluoropyridine (CAS No. 884494-36-4). Our approach moves beyond a simple checklist, embedding field-proven insights into every recommendation to ensure a self-validating system of laboratory safety. The protocols herein are designed for the discerning researcher, scientist, and drug development professional who understands that operational excellence and personal safety are inextricably linked.

Immediate Safety Briefing: Hazard Profile

Before any handling operations commence, it is critical to internalize the hazard profile of this compound. According to its GHS classification, this compound presents several risks:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation, particularly if the solid form becomes airborne dust or is handled as a vapor.[1][2]

Understanding these hazards is the causal basis for the stringent PPE and handling protocols that follow. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[3]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive step but your primary active defense against chemical exposure.[4] For this compound, a multi-layered PPE strategy is mandatory.

Respiratory Protection: The First Line of Defense

All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[5] This engineering control is the most effective way to minimize inhalation exposure.[6] In the rare event that work must be performed outside a fume hood or if dust/aerosol generation is unavoidable, a NIOSH-approved respirator is required.[7][8] For this compound, a half-mask or full-face respirator with cartridges appropriate for organic vapors and particulates (P100 rating) is recommended.

Eye and Face Protection: Preventing Irreversible Damage

Given the classification of "serious eye irritation," standard safety glasses are insufficient.[1][2]

  • Mandatory Equipment: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]

  • Enhanced Precaution: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face.

Hand Protection: Mitigating Dermal Exposure

The compound is a known skin irritant.[1] Therefore, robust hand protection is non-negotiable.

  • Glove Type: Use chemically resistant nitrile gloves.[6] Nitrile provides a suitable barrier against a broad range of chemicals, including halogenated pyridines. Avoid latex gloves, which offer inferior chemical protection.[5]

  • Glove Technique: Double-gloving is strongly recommended. This practice minimizes the risk of exposure from a single point of failure (e.g., a pinhole or tear). The outer glove should have a long cuff that extends over the sleeve of the lab coat.[3]

  • Integrity and Replacement: Before each use, visually inspect gloves for any signs of degradation or puncture. Gloves should be changed every 30-60 minutes during extended operations or immediately if known contact with the chemical occurs.[3] Use proper glove removal technique (peeling from the cuff downwards) to avoid contaminating your skin.[8]

Body Protection: Shielding Against Incidental Contact
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect against incidental skin contact.[9]

  • Material: For routine handling, a standard cotton lab coat is sufficient. If there is a significant risk of splashing, consider a chemical-resistant apron worn over the lab coat.

  • Personal Clothing: Long pants and fully enclosed, liquid-resistant shoes are mandatory in any laboratory setting and provide a final layer of protection.[4]

Table 1: PPE Summary for Handling this compound
Protection Type Required Equipment Specification / Best Practice
Engineering Control Certified Chemical Fume HoodFace velocity of 80-120 fpm. All manipulations to be performed here.
Respiratory NIOSH-Approved RespiratorRequired if fume hood is not available or dust is generated. Use organic vapor/particulate cartridges.
Eye/Face Chemical Splash GogglesMust meet EN 166 or ANSI Z87.1 standards.
Face Shield (in addition to goggles)Recommended for handling >10g or when splash risk is high.
Hand Double Nitrile GlovesInspect before use; change frequently. Outer glove cuff over lab coat sleeve.
Body Long-Sleeved Laboratory CoatMust be fully buttoned.
Chemical-Resistant ApronRecommended when splash risk is significant.
Footwear Closed-Toed, Liquid-Resistant ShoesNo part of the foot should be exposed.

Procedural Workflow for Safe Handling

This workflow integrates the PPE protocol into a step-by-step operational plan.

Step 1: Pre-Handling Preparation
  • Area Designation: Designate a specific area within the chemical fume hood for the handling of this compound.

  • PPE Donning: Don all required PPE as outlined in Table 1 before entering the designated area.

  • Spill Kit Readiness: Ensure a spill kit containing absorbent material suitable for chemical spills is immediately accessible.

Step 2: Active Handling
  • Weighing and Transfer: Conduct all weighing and transfers on a disposable surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the fume hood to contain any minor spills.

  • Minimize Dust: If handling the solid form, avoid creating dust.[10] Use techniques that minimize agitation.

  • Container Management: Keep the container tightly sealed when not in active use to prevent the release of vapors.[2][11]

Step 3: Post-Handling Decontamination
  • Surface Cleaning: Wipe down the designated work area and any equipment used with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • PPE Doffing: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[8][11]

Diagram 1: Safe Handling Workflow

This diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

start Start: Prepare for Handling check_fume_hood Is a certified fume hood available? start->check_fume_hood don_ppe Don Full PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat check_fume_hood->don_ppe Yes don_respirator Don Respirator + Full PPE check_fume_hood->don_respirator No prep_workspace Prepare Workspace: - Designate Area - Ready Spill Kit don_ppe->prep_workspace stop STOP: Do Not Proceed don_respirator->stop Re-evaluate Task Safety handle_chemical Handle Chemical: - Weigh & Transfer in Hood - Minimize Dust - Keep Container Sealed prep_workspace->handle_chemical decontaminate Decontaminate: - Clean Surfaces - Dispose of Waste handle_chemical->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for handling this compound.

Emergency Protocols: Exposure and Spill Management

Accidents require immediate and correct action.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing immediately.[2] Flush affected skin with plenty of soap and water.[10] Seek medical attention if irritation persists.[11]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][11] If they feel unwell, seek medical attention.

  • Minor Spill (in fume hood): Wearing appropriate PPE, cover the spill with a chemical absorbent. Collect the material into a sealed, labeled container for hazardous waste disposal.[10]

  • Major Spill: Evacuate the laboratory and alert emergency services.

Disposal and Decontamination Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation: this compound is a halogenated organic compound. All waste, including contaminated consumables (gloves, weigh paper, absorbent pads), must be collected in a designated, clearly labeled, and sealed container for halogenated waste.[9]

  • Disposal Method: Never dispose of this chemical down the drain or with general waste.[9][12] The material must be disposed of by a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[12]

By adhering to this comprehensive guide, you build a resilient safety culture that protects not only yourself but your entire research team. Trust in the procedure is trust in your safety.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.